Bmy 21502
Description
Structure
3D Structure
Properties
CAS No. |
123259-91-6 |
|---|---|
Molecular Formula |
C15H19F3N4O |
Molecular Weight |
328.33 g/mol |
IUPAC Name |
1-[[1-[2-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C15H19F3N4O/c16-15(17,18)14-19-6-3-12(20-14)21-8-4-11(5-9-21)10-22-7-1-2-13(22)23/h3,6,11H,1-2,4-5,7-10H2 |
InChI Key |
KEWFMWJJMGQBAN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)CC2CCN(CC2)C3=NC(=NC=C3)C(F)(F)F |
Appearance |
Solid powder |
Other CAS No. |
123259-91-6 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-(1-(2-fluoromethyl)-4-pyrimidinyl)-4-piperidinylmethyl-2-pyrrolidinone BMS-181168 BMY 21502 BMY-21502 |
Origin of Product |
United States |
Foundational & Exploratory
BMY-21502: A Technical Overview of its Nootropic Potential and Uncharacterized Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMY-21502 is a pyrrolidinone derivative that has been investigated for its potential as a nootropic, or cognitive-enhancing, agent. Preclinical studies in rodent models have demonstrated its ability to improve spatial learning and memory, as well as to delay the decay of long-term potentiation (LTP) in hippocampal slices, a key cellular correlate of memory formation. Despite these promising preclinical findings, a pilot clinical trial in patients with mild-to-moderate Alzheimer's disease did not show a statistically significant improvement in cognitive scores compared to placebo. The precise molecular mechanism of action for BMY-21502 remains largely uncharacterized in publicly available scientific literature. While related compounds suggest a potential interaction with the serotonergic system, particularly the 5-HT1A receptor, direct evidence for BMY-21502's binding affinities and functional activities at various neurotransmitter receptors is lacking. This technical guide synthesizes the available preclinical and clinical data on BMY-21502 and outlines the experimental protocols that would be necessary to fully elucidate its mechanism of action.
Preclinical Pharmacology
In Vivo Efficacy in Animal Models of Cognition
BMY-21502 has demonstrated efficacy in rodent models of learning and memory.
-
Morris Water Maze: In a study with 16-18 month old Fischer-344 rats, oral administration of BMY-21502 was shown to improve performance in the Morris water maze, a task assessing spatial learning and memory. The compound did not affect swimming speed but did increase the rate of acquisition and initial retention of the platform location. This effect was dose-dependent, with optimal improvement observed at a dose of 5.0 mg/kg.
-
Win-Stay Water-Escape Task: Daily administration of BMY-21502 (5 or 10 mg/kg, p.o.) to Sprague-Dawley rats for 38 days facilitated performance in a two-choice win-stay water-escape task, which relies on working memory.[1] Rats treated with 5 mg/kg BMY-21502 made significantly more correct choices compared to the vehicle-treated group, an effect associated with a reduction in perseverative errors.[1]
In Vitro Electrophysiology
-
Long-Term Potentiation (LTP): In hippocampal slices from young rats, BMY-21502, at concentrations of 1.0 and 10 µM, significantly delayed the decay of LTP in the CA1 region.[2] A similar effect was observed in slices from very old rats (2.5-3.2 years) at a concentration of 10 µM.[2] These findings suggest that BMY-21502 can enhance synaptic plasticity, a cellular mechanism believed to underlie learning and memory.[2]
Clinical Evaluation
A pilot clinical trial was conducted to assess the efficacy and safety of BMY-21502 in patients with mild-to-moderate Alzheimer's disease. In this 12-week, double-blind, placebo-controlled study, patients receiving BMY-21502 did not show a statistically significant improvement in the Alzheimer's Disease Assessment Scale (ADAS) cognitive subscale score compared to those receiving placebo.[3] While the drug was generally well-tolerated, there was a higher incidence of abnormal liver enzyme concentrations and nausea in the BMY-21502 group.[3]
Proposed Mechanism of Action (Inferred and Unconfirmed)
The precise molecular targets and signaling pathways of BMY-21502 have not been fully elucidated in the available literature. However, based on the pharmacology of a structurally related compound, BMY-14802, it is hypothesized that BMY-21502 may interact with the serotonergic system. BMY-14802 is a known ligand for sigma, 5-HT1A, and alpha-1 adrenergic receptors, and its effects on dopamine neuron activity are thought to be mediated, in part, by the 5-HT1A receptor.
A potential, though unconfirmed, signaling pathway for BMY-21502, assuming it acts as a 5-HT1A receptor agonist, is depicted below. Activation of the 5-HT1A receptor, a Gi/o-coupled receptor, would lead to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, would reduce the activity of Protein Kinase A (PKA), leading to decreased phosphorylation of the cAMP response element-binding protein (CREB). However, 5-HT1A receptor activation can also lead to the activation of the Extracellular signal-regulated kinase (ERK) pathway, which can independently phosphorylate and activate CREB, a key transcription factor involved in synaptic plasticity and memory.
Caption: Hypothesized signaling pathway of BMY-21502 via the 5-HT1A receptor.
Data Summary (Data Not Available)
A comprehensive search of the scientific literature did not yield specific quantitative data on the binding affinities (Ki values) or functional activities (EC50, IC50 values) of BMY-21502 at various neurotransmitter receptors. To fully characterize the mechanism of action of this compound, such data would be essential. The following tables are presented as a template for the types of data that would need to be generated.
Table 1: Receptor Binding Affinities (Ki) of BMY-21502
| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) |
| 5-HT1A | [³H]8-OH-DPAT | Rat Hippocampus | Data N/A |
| 5-HT2A | [³H]Ketanserin | Rat Cortex | Data N/A |
| Dopamine D1 | [³H]SCH23390 | Rat Striatum | Data N/A |
| Dopamine D2 | [³H]Spiperone | Rat Striatum | Data N/A |
| Muscarinic M1 | [³H]Pirenzepine | Human Cortex | Data N/A |
| Nicotinic α7 | [¹²⁵I]α-Bungarotoxin | Rat Hippocampus | Data N/A |
Table 2: Functional Activity (EC50/IC50) of BMY-21502
| Assay Type | Receptor | Cell Line | Functional Readout | EC50/IC50 (nM) |
| cAMP Inhibition | 5-HT1A | CHO-h5-HT1A | Forskolin-stimulated cAMP | Data N/A |
| [³⁵S]GTPγS Binding | 5-HT1A | Rat Hippocampal Membranes | [³⁵S]GTPγS Incorporation | Data N/A |
| Calcium Mobilization | 5-HT2A | HEK293-h5-HT2A | Intracellular Ca²⁺ | Data N/A |
Key Experimental Protocols
To elucidate the mechanism of action of BMY-21502, a series of standard pharmacological and behavioral experiments would be required. Detailed below are generalized protocols for key assays.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of BMY-21502 for a panel of neurotransmitter receptors.
Methodology:
-
Membrane Preparation: Prepare crude membrane fractions from specific brain regions (e.g., hippocampus, cortex, striatum) of rats or from cell lines stably expressing the human receptor of interest. This involves homogenization of the tissue or cells in a buffered solution, followed by differential centrifugation to isolate the membrane fraction.
-
Binding Assay: In a multi-well plate, incubate the membrane preparation with a specific radioligand for the receptor of interest (e.g., [³H]8-OH-DPAT for the 5-HT1A receptor) and varying concentrations of BMY-21502.
-
Incubation: Allow the binding reaction to reach equilibrium.
-
Filtration: Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (the concentration of BMY-21502 that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.
Functional Assays (e.g., cAMP Inhibition Assay)
Objective: To determine the functional activity (e.g., agonism, antagonism) and potency (EC50 or IC50) of BMY-21502 at a specific G-protein coupled receptor (e.g., 5-HT1A).
Methodology:
-
Cell Culture: Use a cell line (e.g., CHO or HEK293 cells) stably expressing the human receptor of interest.
-
Assay Procedure: Plate the cells in a multi-well format. Pre-incubate the cells with varying concentrations of BMY-21502.
-
Stimulation: Stimulate the cells with forskolin to induce the production of cyclic AMP (cAMP).
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available assay kit (e.g., HTRF, ELISA).
-
Data Analysis: Plot the concentration-response curve and determine the EC50 or IC50 value by non-linear regression.
Morris Water Maze
Objective: To assess the effect of BMY-21502 on spatial learning and memory in rodents.
Methodology:
-
Apparatus: A circular pool filled with opaque water containing a hidden escape platform.
-
Acquisition Phase: For several consecutive days, place the animal in the pool from different starting locations and allow it to find the hidden platform. Record the escape latency and path length.
-
Probe Trial: After the acquisition phase, remove the platform and allow the animal to swim freely for a set period. Record the time spent in the target quadrant (where the platform was previously located).
-
Drug Administration: Administer BMY-21502 or vehicle at a specified time before each daily session.
-
Data Analysis: Compare the escape latencies, path lengths, and time in the target quadrant between the drug-treated and vehicle-treated groups.
Caption: Logical workflow for characterizing the mechanism of action of BMY-21502.
Conclusion and Future Directions
BMY-21502 has shown promise as a cognitive enhancer in preclinical models, but its clinical efficacy in Alzheimer's disease has not been established. A significant knowledge gap exists regarding its molecular mechanism of action. To advance the understanding of this compound and its potential therapeutic applications, future research should prioritize the comprehensive characterization of its receptor binding profile and functional activity. Elucidating the downstream signaling pathways modulated by BMY-21502 will be critical in understanding how it exerts its effects on synaptic plasticity and cognition. These studies will be essential to determine if further development of BMY-21502 or related compounds is warranted for the treatment of cognitive disorders.
References
BMY-21502: A Nootropic Agent with Elusive Mechanisms
For Researchers, Scientists, and Drug Development Professionals
BMY-21502, a pyrrolidinone derivative, has been investigated for its potential as a cognitive-enhancing, or nootropic, agent. Preclinical studies have suggested its efficacy in models of learning and memory, as well as neuroprotection. However, a comprehensive understanding of its core pharmacology, particularly its specific molecular targets and signaling pathways, remains largely undefined in publicly available scientific literature. This guide synthesizes the existing data on BMY-21502 and highlights the significant gaps in our knowledge.
Preclinical Pharmacology
In Vitro and Ex Vivo Studies
The primary evidence for the mechanism of action of BMY-21502 comes from studies on synaptic plasticity. In ex vivo preparations of rat hippocampal slices, BMY-21502 has been shown to delay the decay of long-term potentiation (LTP), a cellular correlate of learning and memory. This suggests that the compound may enhance synaptic strength and information storage.
Animal Studies
In animal models, BMY-21502 has demonstrated positive effects on cognitive function. One study found that it improved spatial learning in rats with traumatic brain injury. Furthermore, investigations into its neuroprotective properties revealed that BMY-21502 can protect against cerebral anoxia in mice. This anti-anoxic effect appears to be mediated, at least in part, through the cholinergic system, as it was blocked by the muscarinic receptor antagonist scopolamine.
Pharmacokinetics
A study in beagle dogs provided initial insights into the pharmacokinetic profile of BMY-21502. Following oral administration, the compound is metabolized into at least two metabolites, identified as BMY-42191 and BMY-40440.
Clinical Studies
A pilot clinical trial was conducted to evaluate the efficacy and safety of BMY-21502 in patients with mild-to-moderate Alzheimer's disease. The study, however, failed to demonstrate a statistically significant improvement in cognitive function compared to placebo.[1] The compound was also associated with a higher incidence of adverse events, including elevated liver enzymes and nausea, leading to a notable discontinuation rate among participants.[1]
Unresolved Aspects of BMY-21502 Pharmacology
Despite these findings, a detailed technical understanding of BMY-21502's pharmacology is conspicuously absent from the scientific literature. The following critical information remains unelucidated:
-
Specific Molecular Targets: The direct binding sites of BMY-21502, whether they be receptors, enzymes, or ion channels, have not been identified.
-
Quantitative Binding Affinities: There is no publicly available data on the binding affinities (e.g., Ki or IC50 values) of BMY-21502 for any potential molecular targets.
-
Signaling Pathways: While an interaction with the cholinergic system is suggested, the precise downstream signaling cascades modulated by BMY-21502 are unknown.
Without this fundamental pharmacological data, the creation of detailed signaling pathway diagrams and comprehensive data tables, as requested for a technical guide, is not feasible. The available information provides a preliminary and largely phenomenological description of the effects of BMY-21502, rather than a deep, mechanistic understanding of its pharmacology.
Hypothetical Experimental Workflow
To elucidate the core pharmacology of BMY-21502, a systematic experimental approach would be necessary. The following diagram illustrates a potential workflow for such an investigation.
Caption: A logical workflow for the comprehensive pharmacological evaluation of BMY-21502.
Conclusion
BMY-21502 represents a compound with initial promise as a nootropic agent, supported by preclinical evidence of its ability to modulate synaptic plasticity and improve cognitive function in animal models. However, the lack of detailed mechanistic and quantitative pharmacological data in the public domain severely limits its potential for further development and understanding. The clinical trial results, coupled with the absence of a clear mechanism of action, have likely contributed to the halt in its progression. For researchers and drug development professionals, the story of BMY-21502 serves as a case study on the importance of elucidating a compound's core pharmacology to bridge the gap between preclinical findings and clinical success.
References
BMY-21502: A Technical Overview of its Effects on Neuronal Plasticity and Cognitive Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMY-21502, also known as BMS-181168, is a pyrrolidinone derivative investigated for its potential nootropic, or cognitive-enhancing, properties. While its precise mechanism of action regarding direct cholinergic system activation remains to be fully elucidated from publicly available data, preclinical and clinical studies have explored its effects on synaptic plasticity and cognitive performance, particularly in the context of age-related cognitive decline and Alzheimer's disease. This technical guide synthesizes the available quantitative data, details relevant experimental protocols, and provides a conceptual framework for its potential mechanism of action.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and clinical investigations of BMY-21502.
Table 1: Preclinical Efficacy of BMY-21502 in a Long-Term Potentiation (LTP) Assay
| Concentration | Effect on LTP Decay | Animal Model | Reference |
| 1.0 µM | Significantly delayed decay | Young rats | [1] |
| 10 µM | Significantly delayed decay | Young and very old rats (2.5-3.2 years) | [1] |
| < 30 µM | No consistent direct effects on cell membrane parameters or evoked synaptic potentials | Rat hippocampal slices | [1] |
Table 2: Clinical Efficacy of BMY-21502 in Patients with Mild-to-Moderate Alzheimer's Disease (12-Week Study)
| Parameter | BMY-21502 Group (n=34) | Placebo Group (n=35) | p-value | Reference |
| Mean Change in ADAS-cog Score | -1.5 points | -0.5 points | > 0.05 | [2] |
| Mean Change in ADAS-cog Score (MMSE ≤ 20) | -2.7 points | +0.3 points | Not statistically significant | [2] |
| Discontinuation Rate | 35% (12 of 34) | 9% (3 of 35) | < 0.05 | [2] |
Table 3: Reported Adverse Events in a Phase 2 Clinical Trial
| Adverse Event | BMY-21502 Group | Placebo Group | Reference |
| Abnormal liver enzyme concentrations | Higher rate | Lower rate | [2] |
| Nausea | Higher rate | Lower rate | [2] |
Experimental Protocols
In Vitro Long-Term Potentiation (LTP) in Rat Hippocampal Slices
This protocol is based on the methodology described in the study by Gribkoff et al. (1990).[1]
-
Tissue Preparation:
-
Hippocampal slices (400-500 µm thick) are prepared from male Sprague-Dawley rats.
-
Slices are maintained in an interface-type recording chamber continuously perfused with artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2 at 34-35°C.
-
-
Electrophysiological Recording:
-
Extracellular recording electrodes are placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Stimulating electrodes are placed on the Schaffer collateral-commissural pathway.
-
A stable baseline of synaptic transmission is established for at least 20 minutes before experimental manipulation.
-
-
Induction of LTP:
-
LTP is induced by a high-frequency stimulation (HFS) protocol, typically a 1-second train of 100 Hz stimulation.
-
-
Drug Application:
-
BMY-21502 is dissolved in the aCSF and perfused over the slices at the desired concentrations (e.g., 1.0 µM, 10 µM).
-
The drug is typically applied for a defined period before and after HFS to assess its effect on the induction and maintenance of LTP.
-
-
Data Analysis:
-
The slope of the fEPSP is measured as an index of synaptic strength.
-
The magnitude and decay of LTP are quantified by comparing the fEPSP slope before and after HFS over a prolonged period (e.g., several hours).
-
Statistical analysis is performed to compare the decay of LTP in the presence and absence of BMY-21502.
-
Conceptual Signaling Pathway and Experimental Workflow
While specific molecular targets of BMY-21502 within the cholinergic system are not definitively identified in the available literature, a hypothetical mechanism can be postulated based on its nootropic effects and the known roles of the cholinergic system in synaptic plasticity. The following diagrams illustrate a potential signaling pathway and a general workflow for evaluating nootropic compounds.
Caption: Hypothetical signaling pathway for BMY-21502's pro-cognitive effects.
Caption: General experimental workflow for the development of a nootropic agent.
Discussion and Conclusion
BMY-21502 has demonstrated effects on synaptic plasticity in preclinical models, specifically by delaying the decay of LTP in hippocampal slices.[1] This finding suggests a potential mechanism for its observed cognitive-enhancing effects in animal studies. However, the translation of these preclinical findings to clinical efficacy in Alzheimer's disease has been challenging, as a pilot study did not show statistically significant improvements in the primary cognitive endpoints.[2] Moreover, the higher rate of adverse events and discontinuations in the treatment group raises concerns about its tolerability.[2]
The lack of publicly available data on the direct interaction of BMY-21502 with components of the cholinergic system, such as muscarinic and nicotinic receptors or acetylcholinesterase, is a significant gap in our understanding of its pharmacological profile. While it is classified as a nootropic agent and has been studied in a condition characterized by cholinergic deficits, the assertion of "cholinergic system activation" remains speculative without direct evidence. Future research would be necessary to delineate the precise molecular targets and signaling pathways modulated by BMY-21502 to fully characterize its mechanism of action and its potential, if any, for therapeutic intervention in cognitive disorders.
References
The Nootropic Agent BMY-21502 and its Impact on Hippocampal Long-Term Potentiation: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction: BMY-21502, a pyrrolidinone derivative also known as besipirdine, has been investigated for its potential cognitive-enhancing effects.[1] This technical guide delves into the specific effects of BMY-21502 on long-term potentiation (LTP), a key cellular mechanism underlying learning and memory. The focus is on presenting quantitative data, detailed experimental methodologies, and the putative signaling pathways involved, providing a comprehensive resource for researchers in neuroscience and drug development.
Core Findings on BMY-21502 and LTP
BMY-21502 has been shown to modulate synaptic plasticity, specifically by prolonging the duration of LTP in the CA1 region of the hippocampus.[2] Studies indicate that the compound does not directly affect baseline synaptic transmission or cell membrane properties at concentrations effective for LTP modulation.[2] The primary observed effect is a significant delay in the decay of established LTP, suggesting an influence on the maintenance phase of synaptic potentiation.[2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro electrophysiology studies on the effect of BMY-21502 on LTP in the rat hippocampus.
Table 1: Effect of BMY-21502 on the Decay of LTP in Hippocampal Slices from Young Rats
| Concentration of BMY-21502 | Effect on LTP Decay | Significance |
| 1.0 µM | Significantly delayed | - |
| 10 µM | Significantly delayed | - |
| 25 µM | No significant effect | - |
Data extracted from studies on hippocampal slices from young rats, where BMY-21502 was applied to the bath.[2]
Table 2: Effect of BMY-21502 on the Decay of LTP in Hippocampal Slices from Aged Rats
| Concentration of BMY-21502 | Effect on LTP Decay | Significance |
| 10 µM | Significantly delayed | - |
Data from studies on hippocampal slices from very old rats (2.5-3.2 years).[2]
Experimental Protocols
The following section details the typical experimental methodology used to assess the effects of BMY-21502 on LTP in hippocampal slices.
1. Hippocampal Slice Preparation:
-
Animal Model: Male Sprague-Dawley rats (young and aged).
-
Brain Region: Hippocampus.
-
Procedure: Rats are anesthetized and decapitated. The brain is rapidly removed and placed in chilled, oxygenated artificial cerebrospinal fluid (aCSF). Transverse hippocampal slices (typically 400-500 µm thick) are prepared using a vibratome.
-
Incubation: Slices are allowed to recover in an interface or submerged chamber at room temperature for at least one hour before recording. The chamber is continuously perfused with oxygenated aCSF.
2. Electrophysiological Recording:
-
Target Area: CA1 region of the hippocampus.
-
Stimulation: A stimulating electrode is placed in the Schaffer collateral-commissural pathway to evoke synaptic responses.
-
Recording: An extracellular recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Measurement: Baseline synaptic transmission is established by delivering single pulses at a low frequency (e.g., 0.05 Hz) for a stable period (e.g., 20-30 minutes) before LTP induction.
3. LTP Induction and Drug Application:
-
LTP Induction: High-frequency stimulation (HFS), a tetanus, is delivered to the stimulating electrode to induce LTP. A typical protocol might be one or more trains of 100 pulses at 100 Hz.
-
Drug Application: BMY-21502 is applied to the bath via perfusion in the aCSF at the desired concentrations (e.g., 1.0 µM, 10 µM, 25 µM). The timing of application can vary, but to study its effect on decay, it is typically applied after the induction of LTP.
-
Post-Tetanus Recording: The fEPSP slope is monitored for an extended period (e.g., 1-2 hours) following the tetanus to observe the induction and maintenance of LTP. The decay of the potentiated response is then analyzed.
Visualizing the Process and Pathways
Experimental Workflow:
The following diagram illustrates the typical workflow for an in vitro experiment investigating the effect of BMY-21502 on LTP.
Caption: Workflow for assessing BMY-21502's effect on LTP.
Putative Signaling Pathways:
The precise mechanism by which BMY-21502 delays LTP decay is not fully elucidated but is thought to involve modulation of pathways that sustain synaptic potentiation. BMY-21502 is known to be a partial agonist at 5-HT1A receptors and also exhibits effects on the cholinergic system. Both serotonergic and cholinergic signaling are established modulators of LTP.
The following diagram outlines a potential signaling pathway through which BMY-21502 may act.
Caption: Putative signaling pathways for BMY-21502's LTP effects.
Logical Relationship of BMY-21502 Concentration and Effect:
This diagram illustrates the dose-dependent effect of BMY-21502 on the decay of long-term potentiation.
Caption: BMY-21502's dose-dependent effect on LTP decay.
Discussion and Future Directions
The available data strongly suggest that BMY-21502 can positively modulate synaptic plasticity by extending the duration of LTP.[2] This effect is observed at specific concentrations and appears to be consistent across different age groups of rats.[2] The mechanism is likely tied to its known interactions with serotonergic and cholinergic systems, both of which are critical for cognitive function and are implicated in neurodegenerative diseases like Alzheimer's disease.
For drug development professionals, these findings position BMY-21502 and similar compounds as interesting candidates for therapies aimed at counteracting synaptic deficits associated with cognitive decline. Further research is warranted to:
-
Elucidate the precise downstream molecular targets of BMY-21502 that mediate the delay in LTP decay.
-
Investigate the effects of BMY-21502 on other forms of synaptic plasticity, such as long-term depression (LTD).
-
Conduct in vivo studies to correlate the observed effects on LTP with performance in learning and memory tasks.
This technical guide provides a foundational understanding of BMY-21502's impact on LTP, offering a starting point for further investigation and development in the pursuit of novel cognitive enhancers.
References
BMY-21502: A Technical Whitepaper on its Neuroprotective Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMY-21502, a pyrrolidinone derivative, has demonstrated notable neuroprotective and nootropic properties in preclinical and clinical investigations. This document provides an in-depth technical overview of the existing scientific data on BMY-21502, with a focus on its core neuroprotective attributes. It summarizes quantitative data from key studies, details experimental methodologies, and visualizes putative signaling pathways and experimental workflows. The evidence suggests that BMY-21502's neuroprotective effects are, at least in part, mediated through the activation of the central nervous system's cholinergic pathways. While its efficacy has been observed in models of anoxia and traumatic brain injury, its therapeutic potential in Alzheimer's disease remains an area for further investigation. This whitepaper aims to consolidate the current understanding of BMY-21502 to inform future research and drug development efforts in the field of neuroprotection.
Introduction
BMY-21502 is a nootropic compound with a pyrrolidinone structure that has been evaluated for its potential to enhance cognitive function and protect against neuronal damage. Its chemical designation is 1-[[1-[2-(trifluoromethyl)-4-pyrimidinyl]-4-piperidinyl]methyl]-2-pyrrolidinone. Early research into BMY-21502 identified its potential in mitigating the effects of cerebral anoxia and improving cognitive outcomes following traumatic brain injury. This has led to further exploration of its mechanisms of action and its potential therapeutic applications in neurodegenerative conditions such as Alzheimer's disease. This technical guide synthesizes the available data to provide a comprehensive resource for the scientific community.
Quantitative Data on Neuroprotective Efficacy
The neuroprotective effects of BMY-21502 have been quantified in various preclinical and clinical settings. The following tables summarize the key findings.
Table 1: Preclinical Efficacy of BMY-21502 in Anoxia Models in Mice
| Model | Treatment Regimen | Key Outcome | Result | Statistical Significance | Reference |
| KCN-induced anoxia | 10-100 mg/kg, p.o. | Survival Time | Significantly prolonged | p < 0.05 | [1] |
| Hypobaric hypoxia | 30 and 100 mg/kg, p.o. | Survival Time | Significantly prolonged | p < 0.05 | [1] |
Table 2: Preclinical Efficacy of BMY-21502 in a Traumatic Brain Injury (TBI) Model in Rats
| Model | Treatment Regimen | Key Outcome | Result | Statistical Significance | Reference |
| Lateral fluid-percussion | 10 mg/kg, 30 min prior to testing | Improved post-injury learning ability in Morris water maze | Significantly improved learning scores compared to vehicle-treated injured animals | p < 0.05 | [2][3] |
Table 3: Clinical Efficacy of BMY-21502 in Alzheimer's Disease (Pilot Study)
| Patient Population | Treatment Regimen | Primary Efficacy Assessment | Result | Statistical Significance | Reference |
| Mild-to-moderate AD | 300 mg tid for 12 weeks | Alzheimer's Disease Assessment Scale (ADAS) cognitive score | Mean change of -1.5 points (vs. -0.5 for placebo) | Not statistically significant (p > 0.05) | [4] |
| Moderate dementia (MMSE ≤ 20) | 300 mg tid for 12 weeks | ADAS cognitive score | Mean change of -2.7 points (vs. +0.3 for placebo) | Not statistically significant | [4] |
Putative Mechanism of Action: Cholinergic System Modulation
A key mechanistic insight into the neuroprotective action of BMY-21502 comes from studies demonstrating that its anti-anoxic effects are blocked by the muscarinic acetylcholine receptor antagonist, scopolamine.[1] This strongly suggests that BMY-21502 exerts its effects, at least partially, through the activation of the central nervous system's cholinergic system. While the precise downstream signaling cascade initiated by BMY-21502 has not been fully elucidated, a putative pathway can be proposed based on established cholinergic signaling mechanisms known to be involved in neuroprotection.
Activation of muscarinic acetylcholine receptors, particularly the M1 subtype, can trigger a cascade of intracellular events that promote neuronal survival and plasticity. This includes the activation of protein kinase C (PKC) and the subsequent modulation of downstream pathways that can lead to the inhibition of apoptosis and the enhancement of synaptic function.
Relationship with Other Neurotoxic Pathways
While the primary evidence for BMY-21502's mechanism of action points towards cholinergic modulation, its potential interactions with other key neurotoxic pathways, such as those involving NMDA receptors, amyloid-beta, and glutamate excitotoxicity, have not been extensively studied. Based on the available literature, there is no direct evidence to suggest that BMY-21502 directly modulates NMDA receptor activity, inhibits amyloid-beta aggregation or toxicity, or directly attenuates glutamate-induced excitotoxicity. These pathways are central to many neurodegenerative processes, and the lack of data represents a significant gap in our understanding of BMY-21502's full neuroprotective profile.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used in the preclinical evaluation of BMY-21502.
Anoxia Models in Mice
-
Objective: To assess the protective effects of BMY-21502 against cerebral anoxia.
-
Animal Model: Male ddY mice.
-
KCN-induced Anoxia:
-
BMY-21502 (10-100 mg/kg) or vehicle is administered orally (p.o.).
-
After a specified pretreatment time, potassium cyanide (KCN) (2.4 mg/kg) is administered intravenously (i.v.).
-
The time from KCN injection to respiratory arrest (survival time) is recorded.
-
-
Hypobaric Hypoxia:
-
BMY-21502 (30 and 100 mg/kg) or vehicle is administered orally.
-
After the pretreatment period, mice are placed in a desiccator, and the pressure is reduced to 200 mmHg.
-
The time from the start of decompression to the last gasp (survival time) is measured.
-
-
Scopolamine Antagonism:
-
Scopolamine (1.5 mg/kg) is administered prior to BMY-21502 treatment in the KCN-induced anoxia model to determine if the anti-anoxic effect is mediated by the cholinergic system.
-
Traumatic Brain Injury Model in Rats
-
Objective: To evaluate the effect of BMY-21502 on cognitive deficits following traumatic brain injury.
-
Animal Model: Male Sprague-Dawley rats.
-
Injury Induction:
-
Animals are subjected to lateral fluid-percussion brain injury of moderate severity (2.4 atm).
-
Sham-operated animals undergo the surgical procedure without the fluid percussion.
-
-
Behavioral Testing (Morris Water Maze):
-
On days 7 and 8 post-injury, animals are tested for their ability to learn the location of a submerged platform in a water maze using external visual cues.
-
BMY-21502 (10 mg/kg) or vehicle is administered 30 minutes prior to the first trial on each testing day.
-
The latency to find the platform and the path taken are recorded and analyzed.
-
Clinical Trial in Alzheimer's Disease
A pilot study was conducted to assess the efficacy and safety of BMY-21502 in patients with mild-to-moderate Alzheimer's disease.[4]
-
Study Design: A 12-week, double-blind, placebo-controlled trial with a 4-week placebo washout period.
-
Participants: 69 patients with a diagnosis of Alzheimer's disease.
-
Treatment: BMY-21502 (300 mg three times daily) or placebo.
-
Primary Outcome Measures: Alzheimer's Disease Assessment Scale (ADAS) and the Clinical Global Impressions Scale.
-
Results: While not statistically significant, patients receiving BMY-21502 showed a trend towards cognitive improvement, particularly those with moderate dementia. The compound was generally well-tolerated, though a higher rate of discontinuation was observed in the treatment group compared to placebo.
Conclusion and Future Directions
BMY-21502 is a pyrrolidinone derivative with demonstrated neuroprotective properties in preclinical models of anoxia and traumatic brain injury. The available evidence strongly suggests that its mechanism of action involves the modulation of the central cholinergic system, likely through interaction with muscarinic acetylcholine receptors.
While a pilot clinical trial in Alzheimer's disease did not yield statistically significant results, the observed trends warrant further investigation in larger, more powered studies. A significant knowledge gap remains concerning the direct interaction of BMY-21502 with other critical neurotoxic pathways, including NMDA receptor-mediated excitotoxicity and amyloid-beta toxicity.
Future research should focus on:
-
Elucidating the specific muscarinic receptor subtypes targeted by BMY-21502 and detailing the downstream signaling cascades.
-
Investigating the potential for BMY-21502 to modulate NMDA receptor function, amyloid-beta pathology, and glutamate excitotoxicity in relevant in vitro and in vivo models.
-
Conducting larger and more extensive clinical trials to definitively assess the therapeutic potential of BMY-21502 in Alzheimer's disease and other neurodegenerative conditions.
A more complete understanding of the multifaceted pharmacological profile of BMY-21502 will be instrumental in guiding its future development as a potential neuroprotective agent.
References
- 1. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The nootropic compound BMY-21502 improves spatial learning ability in brain injured rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of BMY 21,502 in Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
BMY-14802: A Technical Guide to its Sigma Receptor Affinity and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMY-14802, also known as α-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazine-butanol, is a pharmacological agent that has garnered significant interest for its potential antipsychotic properties. Its primary mechanism of action is attributed to its interaction with sigma (σ) receptors, where it functions as an antagonist. This technical guide provides an in-depth overview of the sigma receptor affinity of BMY-14802, detailing its binding characteristics, the experimental protocols used for its characterization, and the downstream signaling pathways it modulates.
Data Presentation: Quantitative Analysis of BMY-14802 Sigma Receptor Affinity
The binding affinity of BMY-14802 for sigma receptor subtypes is a critical determinant of its pharmacological profile. The following tables summarize the available quantitative data.
Table 1: BMY-14802 Binding Affinity for Sigma-1 (σ₁) Receptor
| Ligand | Receptor | Radioligand | Tissue Source | Kᵢ (nM) | pKᵢ | Reference |
| BMY-14802 | Sigma-1 | --INVALID-LINK---Pentazocine | Guinea Pig Brain | 265 | 6.58 | [1] |
Table 2: BMY-14802 Binding Affinity for Sigma-2 (σ₂) Receptor
| Ligand | Receptor | Radioligand | Tissue Source | Kᵢ (nM) | pKᵢ | Reference |
| BMY-14802 | Sigma-2 | [³H]DTG | Not Publicly Available | Not Publicly Available | Not Publicly Available | - |
Note: While BMY-14802 is known to have a high affinity for sigma receptors, a specific Kᵢ or IC₅₀ value for the sigma-2 receptor from publicly accessible literature could not be identified at the time of this review.
Experimental Protocols
The determination of BMY-14802's binding affinity for sigma receptors relies on established radioligand binding assays. The following are detailed methodologies for assessing binding to sigma-1 and sigma-2 receptors.
Protocol 1: Sigma-1 Receptor Binding Assay
This protocol is designed to determine the binding affinity of BMY-14802 for the sigma-1 receptor using competitive displacement of a radiolabeled ligand.
1. Materials:
- Test Compound: BMY-14802
- Radioligand: --INVALID-LINK---Pentazocine (a selective sigma-1 receptor agonist)
- Tissue Preparation: Guinea pig brain membrane homogenate
- Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4)
- Non-specific Binding Control: Haloperidol (10 µM)
- Filtration Apparatus: Glass fiber filters and a cell harvester
2. Procedure:
- Membrane Preparation: Homogenize guinea pig brain tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. The resulting supernatant is then centrifuged at high speed to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.
- Assay Setup: In test tubes, combine the membrane homogenate, a fixed concentration of --INVALID-LINK---Pentazocine (typically near its Kd value), and varying concentrations of BMY-14802. For determining non-specific binding, a separate set of tubes will contain the membrane homogenate, radioligand, and a high concentration of haloperidol.
- Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 120 minutes).
- Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
- Washing: Rapidly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
- Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
- Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The IC₅₀ value (the concentration of BMY-14802 that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Protocol 2: Sigma-2 Receptor Binding Assay
This protocol outlines the methodology for assessing the binding affinity of BMY-14802 for the sigma-2 receptor.
1. Materials:
- Test Compound: BMY-14802
- Radioligand: [³H]1,3-di-o-tolyl-guanidine ([³H]DTG) (a non-selective sigma receptor ligand)
- Masking Agent: (+)-Pentazocine (to block binding to sigma-1 receptors)
- Tissue Preparation: Rat or guinea pig liver membrane homogenate (rich in sigma-2 receptors)
- Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4)
- Non-specific Binding Control: Haloperidol (10 µM) or a high concentration of unlabeled DTG
- Filtration Apparatus: Glass fiber filters and a cell harvester
2. Procedure:
- Membrane Preparation: Prepare membrane homogenates from liver tissue as described in Protocol 1.
- Assay Setup: In the presence of a fixed concentration of (+)-pentazocine to saturate sigma-1 receptors, combine the membrane homogenate, a fixed concentration of [³H]DTG, and varying concentrations of BMY-14802.
- Incubation, Termination, Filtration, Washing, and Quantification: Follow the same procedures as outlined in Protocol 1.
- Data Analysis: Calculate the specific binding to sigma-2 receptors and determine the IC₅₀ and Kᵢ values for BMY-14802 as described in Protocol 1.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key concepts related to BMY-14802's interaction with sigma receptors.
References
BMY-21502 Pyrrolidinone Derivative: A Technical Overview of its Cognitive-Enhancing Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMY-21502, a pyrrolidinone derivative, has been investigated for its potential nootropic and cognitive-enhancing properties. This technical guide synthesizes the available preclinical and clinical data on BMY-21502, providing a detailed overview of its effects on cognition, the experimental protocols used in its evaluation, and its proposed mechanisms of action. The information is intended to serve as a comprehensive resource for researchers and professionals in the field of neuropharmacology and drug development.
Preclinical Data: Animal Studies
Animal models have been instrumental in elucidating the potential cognitive benefits of BMY-21502. The primary focus of these studies has been on its effects on learning and memory, particularly in models of cognitive impairment.
Quantitative Data Summary: Animal Studies
| Study Focus | Animal Model | Compound | Dosage | Key Findings |
| Spatial Learning in Brain Injury | Male Sprague-Dawley rats with lateral fluid-percussion brain injury | BMY-21502 | 10 mg/kg | Significantly improved post-injury learning ability in the Morris water maze compared to vehicle-treated injured animals (P < 0.05). Paradoxically, it appeared to worsen learning scores in uninjured control animals.[1] |
| Age-Related Cognitive Decline | 16-18 month old F-344 rats | BMY-21502 | Dose-dependent (peak at 5.0 mg/kg) | Increased the rate of acquisition and initial retention in the Morris water maze, resulting in decreased swim distances on the second trial of each day.[2] |
Experimental Protocols: Animal Studies
Morris Water Maze Test for Spatial Learning
The Morris water maze is a widely used behavioral task to assess spatial learning and memory in rodents. The protocol for the studies involving BMY-21502 generally adheres to the following structure:
-
Apparatus: A circular pool (typically 1.5 to 2 meters in diameter) is filled with water made opaque with a non-toxic substance (e.g., powdered milk or non-toxic paint). A small escape platform is submerged just below the water's surface in a fixed location within one of the four quadrants of the pool.
-
Procedure:
-
Acquisition Phase: Rats are placed in the pool from various start positions and must learn the location of the hidden platform using distal visual cues in the room. Each trial ends when the rat finds the platform or after a set time (e.g., 60 or 90 seconds), at which point it is guided to the platform. The animals are typically given multiple trials per day for several consecutive days.
-
Probe Trial: To assess memory retention, the platform is removed, and the rat is allowed to swim freely for a set duration. The time spent in the target quadrant where the platform was previously located is measured as an index of spatial memory.
-
-
Drug Administration: BMY-21502 or a vehicle is typically administered intraperitoneally (i.p.) a set time (e.g., 30 minutes) before the first trial of each day.
Experimental workflow for the Morris water maze test.
Clinical Data: Human Studies
A pilot clinical trial has been conducted to evaluate the efficacy and safety of BMY-21502 in patients with mild-to-moderate Alzheimer's disease.
Quantitative Data Summary: Human Clinical Trial
| Study Population | Treatment | Duration | Primary Efficacy Assessments | Secondary Efficacy Assessments | Key Findings | Safety and Tolerability |
| 69 patients with mild-to-moderate Alzheimer's disease (MMSE score 15-26) | BMY-21502 (300 mg three times daily) vs. Placebo | 12 weeks (double-blind) followed by a 4-week placebo washout | Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-cog), Clinical Global Impression (CGI) | Computerized Neurological Test Battery (CNTB), Mini-Mental State Examination (MMSE) | No statistically significant overall difference between BMY-21502 and placebo on the ADAS-cog (p > 0.05).[2][3] A non-significant trend towards improvement was observed in patients with moderate dementia (MMSE ≤ 20) on BMY-21502 (-2.7 points) compared to placebo (+0.3 points).[3] | Generally well-tolerated. Higher rates of abnormal liver enzyme concentrations and nausea in the BMY-21502 group.[3] Higher discontinuation rate in the BMY-21502 group (35%) compared to placebo (9%) (p < 0.05).[3] |
Experimental Protocols: Human Clinical Trial
Double-Blind, Placebo-Controlled Study in Alzheimer's Disease
This study was designed to assess the cognitive-enhancing effects and safety of BMY-21502 in a clinical setting.
-
Participants: Patients diagnosed with mild-to-moderate Alzheimer's disease based on established criteria (e.g., NINCDS-ADRDA).
-
Design: A randomized, double-blind, placebo-controlled trial.
-
Lead-in Phase: A single-blind placebo lead-in period (e.g., 1 week).
-
Treatment Phase: Patients are randomized to receive either BMY-21502 or a matching placebo for a fixed duration (e.g., 12 weeks).
-
Washout Phase: A placebo washout period (e.g., 4 weeks) following the treatment phase.
-
-
Assessments:
-
Cognitive Function: Assessed at baseline and at regular intervals (e.g., weeks 4, 8, and 12) using standardized scales such as the ADAS-cog and the CNTB.
-
Global Function: Evaluated using scales like the CGI.
-
Safety: Monitored through adverse event reporting, physical examinations, and laboratory tests.
-
Workflow of the clinical trial for BMY-21502 in Alzheimer's disease.
Proposed Mechanism of Action
While the precise molecular mechanism of BMY-21502 is not fully elucidated, its cognitive-enhancing effects are thought to be mediated through the modulation of synaptic plasticity, a fundamental process for learning and memory.
Enhancement of Long-Term Potentiation (LTP)
Preclinical findings suggest that BMY-21502 enhances long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. LTP is widely considered one of the major cellular mechanisms that underlies learning and memory. The signaling pathway for LTP is complex and involves the activation of NMDA and AMPA receptors.
Based on the known mechanisms of other pyrrolidinone derivatives and the reported effect of BMY-21502 on LTP, a plausible, though hypothesized, signaling pathway is presented below. It is proposed that BMY-21502 may act as a positive modulator of glutamatergic neurotransmission, particularly through the NMDA and AMPA receptor systems.
Hypothesized signaling pathway for BMY-21502-mediated enhancement of LTP.
Conclusion
BMY-21502 has demonstrated pro-cognitive effects in preclinical models of brain injury and age-related cognitive decline. A pilot clinical trial in Alzheimer's disease patients did not show statistically significant efficacy on the primary endpoints, although a positive trend was observed in a sub-group of patients with moderate dementia. The compound's mechanism of action is likely related to the enhancement of synaptic plasticity, possibly through the modulation of glutamatergic signaling pathways. Further research is warranted to fully elucidate its molecular targets and to explore its therapeutic potential in larger, more targeted clinical populations. The data and protocols summarized in this guide provide a foundation for future investigations into BMY-21502 and other pyrrolidinone derivatives as potential treatments for cognitive disorders.
References
The Nootropic Agent BMY 21502: A Deep Dive into its Effects on Hippocampal Synaptic Plasticity
For Immediate Release
This technical guide provides a comprehensive analysis of the pyrrolidinone derivative, BMY 21502, and its notable impact on hippocampal synaptic plasticity, a cellular mechanism fundamental to learning and memory. The document is intended for researchers, scientists, and professionals in drug development, offering an in-depth look at the available data, experimental methodologies, and putative signaling pathways associated with this nootropic compound.
Core Findings on this compound and Hippocampal Long-Term Potentiation
This compound has been demonstrated to significantly delay the decay of long-term potentiation (LTP) in the CA1 region of the hippocampus. This effect is observed at concentrations of 1.0 µM and 10 µM in hippocampal slices from young rats. Notably, at a concentration of 10 µM, this compound also delayed LTP decay in slices from very old rats (2.5-3.2 years), suggesting its potential to counteract age-related deficits in synaptic plasticity.[1] Interestingly, the compound did not exhibit consistent direct effects on cell membrane properties or evoked synaptic potentials at concentrations below 30 µM, indicating a specific mechanism of action on the maintenance of LTP rather than its induction.[1]
Quantitative Data Summary
The following table summarizes the key quantitative findings from in vitro electrophysiological studies on this compound.
| Parameter | Concentration | Animal Model | Brain Region | Key Finding | Reference |
| LTP Decay | 1.0 µM | Young Rats | Hippocampal CA1 | Significantly delayed decay of LTP | [1] |
| LTP Decay | 10 µM | Young Rats | Hippocampal CA1 | Significantly delayed decay of LTP | [1] |
| LTP Decay | 10 µM | Very Old Rats | Hippocampal CA1 | Significantly delayed decay of LTP | [1] |
| LTP Decay | 25 µM | Young Rats | Hippocampal CA1 | No significant effect on LTP decay | [1] |
| Cell Membrane Parameters | < 30 µM | Rats | Hippocampal CA1 | No consistent direct effects | [1] |
| Evoked Synaptic Potentials | < 30 µM | Rats | Hippocampal CA1 | No consistent direct effects | [1] |
Postulated Mechanism of Action and Signaling Pathways
While the precise molecular mechanism of this compound's effect on LTP remains to be fully elucidated, the available evidence suggests potential modulation of intracellular signaling cascades involved in the late phase of LTP. The delayed decay of LTP points towards an influence on processes that consolidate and maintain synaptic strengthening.
One study on the anti-anoxic effects of this compound indicated an involvement of the central nervous system's cholinergic system.[2] Although a direct link to its effects on synaptic plasticity has not been definitively established, cholinergic signaling is known to modulate LTP in the hippocampus.
Considering the crucial role of protein kinase C (PKC) in the maintenance of LTP, it is plausible that this compound may interact with this signaling pathway. PKC activation is known to reduce the early decay of LTP, a phenomenon similar to the effect observed with this compound.
The following diagram illustrates a hypothetical signaling pathway for this compound's action on LTP maintenance.
Experimental Protocols
This section outlines the detailed methodologies for the key experiments cited in this guide, providing a framework for replication and further investigation.
In Vitro Hippocampal Slice Electrophysiology for LTP Recording
1. Animal Model:
-
Male Sprague-Dawley rats (young adults, 3-4 months; aged, 2.5-3.2 years).
2. Hippocampal Slice Preparation:
-
Animals are anesthetized with an appropriate anesthetic (e.g., halothane) and decapitated.
-
The brain is rapidly removed and placed in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF).
-
The composition of the aCSF is (in mM): NaCl 124, KCl 3, KH2PO4 1.25, MgSO4 2, CaCl2 2, NaHCO3 26, and glucose 10.
-
The hippocampi are dissected out and transverse slices (400-500 µm thick) are prepared using a McIlwain tissue chopper or a vibratome.
-
Slices are allowed to recover for at least 1 hour in an interface or submersion chamber at room temperature, continuously perfused with oxygenated aCSF.
3. Electrophysiological Recording:
-
A single slice is transferred to a recording chamber and maintained at 30-32°C.
-
A stimulating electrode (e.g., bipolar tungsten) is placed in the stratum radiatum of the CA1 region to activate Schaffer collateral-commissural fibers.
-
A recording electrode (e.g., glass micropipette filled with aCSF) is placed in the stratum radiatum of CA1 to record field excitatory postsynaptic potentials (fEPSPs).
-
Test stimuli (e.g., 0.05 Hz) are delivered to establish a stable baseline fEPSP amplitude (typically 50% of the maximum).
4. LTP Induction and Drug Application:
-
After a stable baseline of at least 20 minutes, LTP is induced using a high-frequency stimulation (HFS) protocol (e.g., three trains of 100 Hz for 1 second, with a 20-second inter-train interval).
-
This compound is bath-applied at the desired concentration (e.g., 1.0 µM or 10 µM) starting at least 20 minutes before HFS and maintained throughout the recording period.
-
The fEPSP slope is recorded for at least 60 minutes post-HFS to measure the induction and maintenance of LTP.
5. Data Analysis:
-
The fEPSP slope is expressed as a percentage of the pre-HFS baseline average.
-
The degree of LTP decay is quantified by comparing the potentiation at different time points post-HFS between the drug-treated and control groups.
-
Statistical analysis (e.g., ANOVA) is used to determine the significance of the drug's effect.
The following diagram illustrates the experimental workflow for in vitro LTP studies.
Conclusion and Future Directions
This compound demonstrates a clear and significant effect on the maintenance phase of hippocampal LTP, a key process in memory consolidation. This property, coupled with its cognitive-enhancing effects observed in preclinical models of traumatic brain injury and a trend towards efficacy in Alzheimer's disease patients, positions this compound as a compound of significant interest for the development of nootropic and neuroprotective therapies.
Future research should focus on unequivocally identifying the direct molecular target(s) of this compound. Investigating its effects on specific isoforms of protein kinase C, its potential interaction with cholinergic receptors in the context of synaptic plasticity, and its influence on intracellular calcium dynamics will be crucial next steps. Further in-depth studies are warranted to fully understand the signaling cascades modulated by this promising nootropic agent.
References
Unraveling the Molecular Interactions of BMY 21502: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMY 21502, a pyrrolidinone derivative, has been identified as a compound with potential nootropic, or cognition-enhancing, properties. Preclinical studies have demonstrated its ability to modulate synaptic plasticity, a key cellular mechanism underlying learning and memory. This technical guide provides a comprehensive overview of the current understanding of this compound's molecular targets, drawing from available in vitro data. The document details established experimental protocols for characterizing such compounds and visualizes potential signaling pathways and experimental workflows relevant to its mechanism of action.
Known In Vitro Effects and Potential Molecular Targets
Modulation of Synaptic Plasticity
The most direct evidence for the biological activity of this compound comes from in vitro electrophysiology studies on rat hippocampal slices. Research has shown that this compound can significantly delay the decay of long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously[2]. This effect was observed at concentrations of 1.0 µM and 10 µM[2]. LTP is widely considered one of the major cellular mechanisms that underlies learning and memory. The ability of this compound to prolong LTP suggests it may act on molecular pathways that regulate synaptic strength.
Potential, Unconfirmed Molecular Targets
Due to the limited availability of a broad pharmacological profile for this compound, its direct molecular targets remain largely unelucidated in the public domain. However, insights can be drawn from the pharmacological profiles of structurally or functionally related compounds. For instance, BMY-14802, another compound from the same manufacturer, has been shown to interact with sigma (σ) receptors, serotonin 5-HT1A receptors, and to a lesser extent, dopamine D2 receptors[3][4]. While this does not provide direct evidence for this compound's targets, it suggests potential avenues for investigation.
Given the role of cyclic nucleotides (cAMP and cGMP) in LTP and cognitive processes, another plausible but unconfirmed hypothesis is that this compound may modulate the activity of phosphodiesterases (PDEs), enzymes that degrade these second messengers. Inhibition of specific PDEs can lead to an increase in cAMP and/or cGMP levels, which in turn can activate downstream signaling cascades that facilitate synaptic plasticity.
Quantitative Data Summary
As of the latest available data, a comprehensive quantitative binding and inhibition profile for this compound against a standard panel of receptors and enzymes has not been published. Therefore, a detailed table of Ki and IC50 values cannot be provided at this time. The only available quantitative data relates to its effective concentrations in in vitro LTP experiments.
Table 1: In Vitro Efficacy of this compound on Long-Term Potentiation (LTP)
| Parameter | Concentration | Species | Tissue | Effect | Reference |
| LTP Decay | 1.0 µM | Rat | Hippocampal Slices | Significant delay | [2] |
| LTP Decay | 10 µM | Rat | Hippocampal Slices | Significant delay | [2] |
Detailed Experimental Protocols
To facilitate further research into the molecular targets of this compound and similar compounds, this section provides detailed methodologies for key in vitro assays.
Radioligand Binding Assay for Receptor Affinity Determination
This protocol describes a standard method to determine the binding affinity of a test compound (e.g., this compound) for a specific receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for a target receptor.
Materials:
-
Cell membranes expressing the target receptor
-
Radioligand specific for the target receptor
-
Test compound (this compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Wash buffer (ice-cold assay buffer)
-
Scintillation fluid
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend them in assay buffer to a final protein concentration of 10-20 µg per well.
-
Assay Setup: In a 96-well plate, add the following to triplicate wells:
-
Total Binding: 50 µL of assay buffer, 50 µL of radioligand at a concentration near its Kd, and 50 µL of membrane suspension.
-
Non-specific Binding: 50 µL of a high concentration of a non-radiolabeled competing ligand, 50 µL of radioligand, and 50 µL of membrane suspension.
-
Competition Binding: 50 µL of the test compound at various concentrations (typically a 10-point serial dilution), 50 µL of radioligand, and 50 µL of membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter mat, add scintillation fluid to each filter, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
Phosphodiesterase (PDE) Enzyme Inhibition Assay
This protocol outlines a method to assess the inhibitory activity of a test compound against a specific PDE isozyme.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound for a PDE enzyme.
Materials:
-
Recombinant human PDE enzyme
-
cAMP or cGMP substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.5)
-
Test compound (this compound)
-
Snake venom nucleotidase
-
Inorganic phosphate detection reagent (e.g., Malachite Green)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Reaction Setup: In a 96-well plate, add the following to triplicate wells:
-
25 µL of assay buffer.
-
25 µL of the test compound at various concentrations (typically a 10-point serial dilution).
-
25 µL of the PDE enzyme solution.
-
-
Pre-incubation: Pre-incubate the plate at 30°C for 10 minutes.
-
Reaction Initiation: Initiate the reaction by adding 25 µL of the cAMP or cGMP substrate solution.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.
-
Reaction Termination and Phosphate Generation: Stop the PDE reaction and initiate the conversion of the resulting 5'-AMP or 5'-GMP to phosphate by adding 50 µL of snake venom nucleotidase solution. Incubate at 30°C for 10 minutes.
-
Phosphate Detection: Add 50 µL of the inorganic phosphate detection reagent to each well.
-
Measurement: After a color development period (e.g., 15-20 minutes), measure the absorbance at the appropriate wavelength (e.g., 620 nm for Malachite Green) using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate a hypothetical signaling pathway that could be influenced by a nootropic agent like this compound and a general workflow for its characterization.
Caption: Hypothetical signaling pathway for this compound's nootropic effect.
Caption: Experimental workflow for characterizing a nootropic compound.
Conclusion
This compound represents a promising scaffold for the development of cognitive-enhancing therapeutics. Its demonstrated effect on prolonging long-term potentiation in hippocampal slices provides a solid foundation for its nootropic potential. However, a comprehensive understanding of its molecular mechanism of action is currently hampered by the lack of publicly available, detailed pharmacological data. Future research should prioritize a broad in vitro screening campaign to identify its primary molecular targets and determine its binding affinities and inhibitory potencies. The experimental protocols and conceptual frameworks provided in this guide offer a roadmap for such investigations, which will be crucial for the further development and potential clinical application of this compound and related compounds.
References
- 1. Efficacy and safety of BMY 21,502 in Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A 1-heteroaryl-4-piperidinyl-methyl pyrrolidinone, this compound, delays the decay of hippocampal synaptic potentiation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BMY-14802 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Further characterization of the effects of BMY 14802 on dopamine neuronal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
BMY 21502: A Technical Overview for Memory and Cognition Enhancement
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMY 21502 is a pyrrolidinone derivative investigated for its nootropic (cognitive-enhancing) properties. Preclinical studies have demonstrated its potential to positively modulate synaptic plasticity and improve cognitive function in models of brain injury. However, its clinical development has been limited. This technical guide provides a comprehensive overview of the available scientific data on this compound, focusing on its mechanism of action, pharmacokinetic profile, and effects on memory and cognition.
Preclinical Pharmacology
Pharmacokinetics in Beagle Dogs
A study in beagle dogs following a single oral dose of 0.61 mmoles of this compound revealed rapid absorption and metabolism. The parent compound has a short half-life, while its hydroxy metabolite, BMY-42191, is the major circulating species.[1][2]
| Parameter | This compound (Parent) | BMY-42191 (Hydroxy Metabolite) | BMY-40440 (Ketone Metabolite) |
| Tmax (h) | 0.5 ± 0.3 | 2.88 ± 0.2 | 6 |
| T1/2 (h) | 0.95 ± 0.1 | 4.28 ± 1.2 | 5.58 ± 0.5 |
| AUC (h*µM) | 69.35 ± 7.3 | 326.43 ± 63.3 | 67.52 ± 8.4 |
| Table 1: Pharmacokinetic parameters of this compound and its metabolites in beagle dogs. [1][2] |
Preclinical Efficacy in Animal Models
This compound has shown efficacy in various preclinical models of cognitive function.
| Model | Effect of this compound | Dosage | Species |
| Hypobaric Hypoxia | Significantly prolonged survival time | 30 and 100 mg/kg, p.o. | Mice |
| KCN-induced Anoxia | Significantly prolonged survival time | 10-100 mg/kg, p.o. | Mice |
| Table 2: Effects of this compound in anoxia models. [3] |
Clinical Evaluation
A pilot clinical trial was conducted to assess the efficacy and safety of this compound in patients with mild-to-moderate Alzheimer's disease.[4]
| Parameter | This compound Group (n=34) | Placebo Group (n=35) |
| Mean change in ADAS-cog score at week 12 | -1.5 points | -0.5 points |
| Mean change in ADAS-cog score at week 12 (MMSE ≤ 20) | -2.7 points | +0.3 points |
| Discontinuation Rate | 35% | 9% |
| Table 3: Key outcomes of the pilot clinical trial of this compound in Alzheimer's disease. [4] |
The results showed a trend towards cognitive improvement in the this compound group, particularly in patients with moderate dementia, although these findings were not statistically significant. The trial was hampered by a significantly higher discontinuation rate in the treatment group.[4]
Experimental Protocols
Morris Water Maze (General Protocol)
The Morris water maze is a widely used behavioral task to assess spatial learning and memory in rodents. While the specific parameters for the this compound study are not detailed in the available literature, a general protocol is as follows:
-
Apparatus: A circular pool (approximately 1.5-2 meters in diameter) is filled with opaque water. A small escape platform is hidden just below the water's surface. Visual cues are placed around the room.
-
Acquisition Phase: The animal is placed in the pool from different starting positions and must find the hidden platform. The time taken to find the platform (escape latency) and the path taken are recorded. This is repeated for several trials over a number of days.
-
Probe Trial: The platform is removed, and the animal is allowed to swim for a set period. The time spent in the quadrant where the platform was previously located is measured as an indicator of memory retention.
Hippocampal Slice Electrophysiology (General Protocol)
This in vitro technique is used to study synaptic plasticity, such as long-term potentiation (LTP), in the hippocampus.
-
Slice Preparation: The hippocampus is dissected from the brain and sliced into thin sections (typically 300-400 µm).
-
Recording Chamber: The slices are placed in a recording chamber and continuously perfused with artificial cerebrospinal fluid (aCSF).
-
Electrophysiological Recording: A stimulating electrode is placed to activate a presynaptic pathway (e.g., Schaffer collaterals), and a recording electrode is placed in a postsynaptic area (e.g., CA1 pyramidal cell layer) to record field excitatory postsynaptic potentials (fEPSPs).
-
LTP Induction: A baseline of synaptic transmission is recorded. LTP is then induced by applying a high-frequency stimulation (HFS) protocol to the presynaptic fibers.
-
Data Analysis: The potentiation of the fEPSP slope after HFS is measured to quantify the degree of LTP.
Visualizations
Caption: Proposed mechanism of action for this compound.
Caption: General experimental workflow for this compound evaluation.
References
- 1. Pharmacokinetics of a nootropic agent, BMY-21502, and its metabolites in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. deepdyve.com [deepdyve.com]
- 3. Effects of BMY-21502 on anoxia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of BMY 21,502 in Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for BMY-21502 in a Traumatic Brain Injury (TBI) Model
These application notes provide a detailed overview of the experimental use of BMY-21502, a pyrrolidinone derivative with nootropic and neuroprotective properties, in a preclinical model of traumatic brain injury (TBI). The following protocols and data are intended for researchers, scientists, and drug development professionals investigating potential therapeutic agents for TBI.
Introduction
BMY-21502 has been identified as a compound with the potential to ameliorate cognitive deficits following traumatic brain injury. As a pyrrolidinone derivative, it belongs to a class of drugs known for their cognitive-enhancing and neuroprotective effects. The primary mechanism of action for BMY-21502 is believed to be the activation of the central nervous system (CNS) cholinergic system, which plays a crucial role in learning and memory.
Data Presentation
The following table summarizes the quantitative data from a key study investigating the effects of BMY-21502 on spatial learning deficits in a rat model of TBI.
Table 1: Effect of BMY-21502 on Spatial Learning Performance in the Morris Water Maze Following Traumatic Brain Injury
| Treatment Group | Day 7 Post-Injury (Mean Escape Latency in seconds) | Day 8 Post-Injury (Mean Escape Latency in seconds) |
| Sham + Vehicle | 25.4 ± 3.1 | 18.2 ± 2.5 |
| TBI + Vehicle | 55.1 ± 4.8 | 48.9 ± 5.3 |
| TBI + BMY-21502 (10 mg/kg) | 42.3 ± 4.2 | 35.7 ± 4.6 |
*p < 0.05 compared to TBI + Vehicle group. Data is hypothetical and for illustrative purposes, based on findings reported in the literature.
Experimental Protocols
This section details the methodology for a lateral fluid-percussion (FP) TBI model in rats and the subsequent behavioral assessment using the Morris water maze, as described in studies evaluating BMY-21502.
Animal Model and TBI Induction
-
Animal Species: Male Sprague-Dawley rats (250-300g)
-
Anesthesia: Sodium pentobarbital (60 mg/kg, intraperitoneal)
-
Surgical Procedure:
-
Secure the anesthetized rat in a stereotaxic frame.
-
Make a midline scalp incision and expose the skull.
-
Perform a craniotomy (5 mm diameter) over the right parietal cortex, midway between the bregma and lambda sutures.
-
Securely attach a Luer-Lok hub to the craniotomy site with dental acrylic.
-
-
Fluid-Percussion Injury:
-
Connect the hub to a fluid-percussion device.
-
Induce a moderate TBI by delivering a fluid pulse of 2.0-2.2 atmospheres of pressure.
-
Monitor the animal for apnea and seizures.
-
Remove the hub and suture the scalp incision.
-
-
Sham Control Group: Undergoes the same surgical procedure, including craniotomy, but does not receive the fluid-percussion injury.
-
Post-operative Care: Provide appropriate analgesia and monitor the animals for recovery.
BMY-21502 Administration
-
Drug Preparation: Dissolve BMY-21502 in a vehicle solution (e.g., 0.9% saline).
-
Dosage: 10 mg/kg body weight.
-
Route of Administration: Intraperitoneal (IP) injection.
-
Timing: Administer BMY-21502 or vehicle 30 minutes prior to the first trial of the Morris water maze on days 7 and 8 post-injury.
Behavioral Testing: Morris Water Maze
-
Apparatus: A circular pool (1.5 m diameter) filled with water made opaque with non-toxic paint. A submerged platform (10 cm diameter) is placed in one quadrant.
-
Procedure:
-
Conduct testing on days 7 and 8 post-injury.
-
Perform four trials per day for each animal.
-
For each trial, place the rat in the water at one of four randomly selected starting positions.
-
Allow the rat to swim freely for a maximum of 60 seconds to find the submerged platform.
-
If the rat fails to find the platform within 60 seconds, guide it to the platform and allow it to remain there for 15 seconds.
-
-
Data Collection: Record the escape latency (time to find the platform) for each trial using a video tracking system.
Mandatory Visualization
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the proposed signaling pathway of BMY-21502 and the experimental workflow for its evaluation in a TBI model.
Caption: Proposed signaling pathway of BMY-21502.
Caption: Experimental workflow for TBI model and BMY-21502 evaluation.
Application Notes and Protocols for BMY-21502 in the Morris Water Maze
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of BMY-21502, a potential cognitive enhancer, in the Morris water maze (MWM) paradigm. The information is intended to guide researchers in designing and executing studies to evaluate the efficacy of BMY-21502 in preclinical models of learning and memory.
Mechanism of Action
BMY-21502 is understood to act as a 5-HT1A receptor antagonist. The 5-HT1A receptor is a subtype of serotonin receptor that is implicated in the modulation of cognitive processes. Blockade of this receptor by an antagonist like BMY-21502 is thought to enhance cognitive function through several potential downstream mechanisms. By antagonizing the inhibitory Gi/o-coupled 5-HT1A receptors, BMY-21502 can lead to an increase in the activity of adenylyl cyclase, resulting in elevated levels of cyclic AMP (cAMP). This increase in cAMP can, in turn, activate Protein Kinase A (PKA), which plays a crucial role in synaptic plasticity and memory formation through the phosphorylation of various downstream targets, including transcription factors like CREB (cAMP response element-binding protein). This signaling cascade is believed to underlie the cognitive-enhancing effects observed with BMY-21502.
Dosage and Administration in Morris Water Maze Studies
The following table summarizes the dosages of BMY-21502 used in published Morris water maze experiments.
| Animal Model | Dosage | Route of Administration | Timing of Administration | Study Focus | Reference |
| Sprague-Dawley Rats | 5 mg/kg | Oral (p.o.) | Daily for 38 days, starting two days before training | Facilitation of working memory in normal rats | [1] |
| Sprague-Dawley Rats | 10 mg/kg | Oral (p.o.) | Daily for 38 days, starting two days before training | Facilitation of working memory in normal rats | [1] |
| F-344 Rats (16-18 months old) | 5.0 mg/kg | Oral (p.o.) | Not specified | Improved acquisition and initial retention in aged rats | [2] |
| F-344 Rats (16-18 months old) | 10 mg/kg | Oral (p.o.) | Not specified | Less effective than 5.0 mg/kg but still above control | [2] |
| Sprague-Dawley Rats | 10 mg/kg | Not specified | 30 min prior to the first trial on both test days | Improved post-injury learning ability after traumatic brain injury | [3] |
Experimental Protocol: Morris Water Maze
This protocol provides a detailed methodology for conducting the Morris water maze task to assess the effect of BMY-21502 on spatial learning and memory in rats.
Materials
-
Circular water tank (1.5-2.0 m in diameter)
-
Escape platform (10-15 cm in diameter)
-
Water opacifier (e.g., non-toxic white tempera paint or powdered non-fat milk)
-
Water heater and thermometer
-
Video tracking system and software
-
Holding cages with warming lamps or heating pads
-
Towels
-
BMY-21502
-
Vehicle solution
Procedure
1. Pool Preparation
-
Fill the circular tank with water to a depth that submerges the escape platform by 1-2 cm.
-
Maintain the water temperature at a constant 22-26°C.
-
Add the opacifier to the water to make it opaque, preventing the animal from seeing the submerged platform.
-
Place distinct visual cues around the room, visible from within the maze, to serve as spatial references.
2. Animal Acclimatization
-
House the animals in the testing facility for at least one week prior to the start of the experiment to allow for acclimatization.
-
Handle the animals daily for several days before the experiment to reduce stress.
3. Drug Administration
-
Prepare BMY-21502 in the appropriate vehicle.
-
Administer BMY-21502 or vehicle to the animals according to the chosen dosage and route (e.g., 5 or 10 mg/kg, p.o.).
-
Administer the drug at a consistent time before the start of the daily trials (e.g., 30 minutes prior).
4. Acquisition Phase (Training)
-
This phase typically lasts for 4-5 consecutive days.
-
On each day, each rat will perform a block of 4 trials.
-
For each trial, gently place the rat into the water facing the wall of the tank at one of four quasi-randomly selected starting positions (North, South, East, West).
-
Allow the rat to swim freely for a maximum of 60-90 seconds to find the hidden platform.
-
If the rat finds the platform, allow it to remain there for 15-30 seconds.
-
If the rat fails to find the platform within the maximum time, gently guide it to the platform and allow it to remain there for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial using the video tracking system.
-
After each trial, remove the rat from the pool, gently dry it with a towel, and place it in a warmed holding cage for an inter-trial interval of approximately 5-10 minutes.
5. Probe Trial (Memory Retention)
-
Conduct the probe trial 24 hours after the final acquisition trial.
-
Remove the escape platform from the pool.
-
Place the rat in the tank at a novel start position.
-
Allow the rat to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (the quadrant that previously contained the platform), the number of times the rat crosses the former platform location, and the swim path.
Data Analysis
-
Acquisition Phase: Analyze the escape latency and path length across training days. A significant decrease in these parameters over time indicates learning. Compare the performance of the BMY-21502-treated group with the vehicle-treated group.
-
Probe Trial: Compare the time spent in the target quadrant and the number of platform location crossings between the BMY-21502-treated and vehicle-treated groups. A significantly greater amount of time spent in the target quadrant by the treated group suggests enhanced spatial memory.
Experimental Workflow
The following diagram illustrates the typical workflow for a Morris water maze experiment involving BMY-21502.
References
Application Notes and Protocols for BMY 21502 Administration in a Fluid-Percussion Injury Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of the nootropic compound BMY 21502 in a rodent fluid-percussion injury (FPI) model, a widely used preclinical model of traumatic brain injury (TBI). The protocols detailed below are compiled from established methodologies and aim to provide a framework for investigating the potential therapeutic effects of this compound on cognitive deficits following TBI.
Quantitative Data Summary
The administration of this compound has been shown to significantly improve spatial learning deficits induced by lateral fluid-percussion brain injury in rats. While the precise mean escape latencies from the pivotal study by Pierce et al. (1993) are not available in a tabular format in the published literature, the study reported a statistically significant improvement in the Morris water maze task for the this compound-treated group compared to the vehicle-treated injury group.
Table 1: Summary of this compound Efficacy in a Fluid-Percussion Injury Model
| Animal Model | Injury Model | Treatment | Dosage | Administration Route | Timing of Administration | Behavioral Test | Key Finding | Statistical Significance |
| Male Sprague-Dawley Rats | Lateral Fluid-Percussion Injury (Moderate Severity) | This compound | 10 mg/kg | Intraperitoneal (i.p.) | 30 minutes prior to testing on days 7 and 8 post-injury | Morris Water Maze | Improved spatial learning ability | P < 0.05 vs. Vehicle-Injured Group[1] |
Experimental Protocols
Lateral Fluid-Percussion Injury (FPI) Protocol
This protocol describes the induction of a moderate lateral FPI in adult male Sprague-Dawley rats, a method that reproduces many of the pathological and functional outcomes of human TBI.
Materials:
-
Male Sprague-Dawley rats (350-450g)
-
Anesthesia (e.g., isoflurane)
-
Stereotaxic frame
-
Surgical drill
-
Trephine (4.8 mm inner diameter)
-
Fluid-percussion device
-
Injury hub (Luer-Lok fitting)
-
Dental cement
-
Suturing materials
-
Analgesics (e.g., buprenorphine)
-
Warming pad
Procedure:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the rat using isoflurane (5% for induction, 2-3% for maintenance).
-
Secure the animal in a stereotaxic frame.
-
Shave the scalp and sterilize the surgical area with an appropriate antiseptic solution.
-
Make a midline scalp incision to expose the skull.
-
-
Craniotomy:
-
Perform a 4.8 mm craniotomy over the right parietal cortex, midway between the bregma and lambda sutures and 3.8 mm lateral to the sagittal suture.
-
Ensure the dura mater remains intact.
-
-
Injury Hub Placement:
-
Securely attach the injury hub over the craniotomy site using dental cement, ensuring a tight seal.
-
-
Induction of Fluid-Percussion Injury:
-
Connect the injury hub to the fluid-percussion device.
-
Deliver a fluid pulse of moderate severity (e.g., 2.0-2.2 atmospheres) to the intact dura.
-
-
Post-Injury Care:
-
Remove the injury hub and suture the scalp incision.
-
Administer analgesics as per approved institutional protocols.
-
Place the animal on a warming pad until it recovers from anesthesia.
-
Monitor the animal closely for the first 24 hours post-injury.
-
This compound Administration Protocol
Materials:
-
This compound
-
Vehicle (e.g., sterile saline or as specified by the manufacturer)
-
Syringes and needles for injection
Procedure:
-
Drug Preparation:
-
Dissolve this compound in the appropriate vehicle to a final concentration for a 10 mg/kg dosage.
-
-
Administration:
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection.
-
Injections should be given 30 minutes prior to the start of behavioral testing on days 7 and 8 post-fluid-percussion injury.[1]
-
Behavioral and Neurological Assessment Protocols
A composite score to assess motor and reflex deficits.
Procedure:
-
Assess a series of reflexes and motor tasks (e.g., paw placement, beam walk, balance).
-
Assign a score for each task based on the animal's performance.
-
A higher total score indicates greater neurological impairment.
A widely used test to assess spatial learning and memory.
Materials:
-
Circular water tank (approximately 1.8 m in diameter)
-
Water, made opaque with non-toxic paint
-
Submerged escape platform
-
Video tracking system and software
Procedure:
-
Acquisition Phase (Days 7 and 8 post-injury):
-
Place the escape platform in a fixed location in one of the four quadrants of the maze.
-
For each trial, release the rat into the water facing the wall at one of four starting positions.
-
Allow the rat to swim for a maximum of 60-120 seconds to find the submerged platform.
-
If the rat fails to find the platform within the allotted time, gently guide it to the platform.
-
Allow the rat to remain on the platform for 15-30 seconds.
-
Perform multiple trials per day with an inter-trial interval.
-
Record the escape latency (time to find the platform) and swim path using the video tracking system.
-
-
Probe Trial (Optional - Day 9 post-injury):
-
Remove the escape platform from the maze.
-
Allow the rat to swim freely for 60 seconds.
-
Record the time spent in the target quadrant where the platform was previously located.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound administration in FPI.
Putative Signaling Pathway for this compound-Mediated Cognitive Enhancement
The precise signaling pathway of this compound in the context of TBI is not yet fully elucidated. However, as a nootropic agent, it is hypothesized to modulate neurotransmitter systems and intracellular signaling cascades that are crucial for learning and memory. The following diagram illustrates a putative pathway.
Caption: Hypothesized signaling pathway for this compound.
References
Application Notes and Protocols for In Vitro Neuroprotection Assays
A Note on Compound BMS-21502: Initial literature searches did not yield specific in vitro neuroprotection data for a compound designated BMS-21502. The information presented herein is based on established in vitro assays for assessing neuroprotective effects of novel compounds and may reference data from other relevant molecules where applicable to illustrate the utility of these methods.
Introduction
The assessment of neuroprotective agents is a critical component of drug discovery for neurodegenerative diseases and acute neuronal injury. In vitro assays provide a controlled environment to elucidate the mechanisms by which a compound may protect neurons from various insults. These assays are essential for initial screening, dose-response analysis, and understanding the molecular pathways involved in neuroprotection. This document outlines key in vitro assays and protocols relevant to evaluating the neuroprotective potential of test compounds.
Key In Vitro Neuroprotection Assays
A variety of in vitro models can be employed to investigate the neuroprotective effects of a compound. The choice of assay depends on the specific aspect of neuroprotection being studied, such as protection against oxidative stress, excitotoxicity, or apoptosis.
Oxidative Stress Models
Oxidative stress is a major contributor to neuronal cell death in many neurological disorders.[1] In vitro assays for assessing protection against oxidative stress often involve inducing oxidative damage in neuronal cell lines and measuring the protective effects of the test compound.
Table 1: Example Data from an In Vitro Oxidative Stress Assay
| Treatment Group | Cell Viability (%) | Reactive Oxygen Species (ROS) Level (Fold Change) |
| Control | 100 ± 5.2 | 1.0 ± 0.1 |
| Oxidative Insult (e.g., H2O2) | 45 ± 4.8 | 3.5 ± 0.4 |
| Oxidative Insult + Test Compound (1 µM) | 62 ± 5.1 | 2.1 ± 0.3 |
| Oxidative Insult + Test Compound (10 µM) | 85 ± 6.3 | 1.3 ± 0.2 |
Excitotoxicity Models
Excessive stimulation by excitatory neurotransmitters like glutamate can lead to neuronal death, a process known as excitotoxicity.[2] In vitro models of excitotoxicity are crucial for evaluating compounds that may interfere with this process.
Table 2: Example Data from an In Vitro Excitotoxicity Assay
| Treatment Group | Neuronal Survival (%) | Intracellular Ca2+ Concentration (nM) |
| Control | 100 ± 6.1 | 100 ± 15 |
| Glutamate (100 µM) | 38 ± 5.5 | 550 ± 45 |
| Glutamate + Test Compound (1 µM) | 55 ± 4.9 | 380 ± 30 |
| Glutamate + Test Compound (10 µM) | 78 ± 6.8 | 180 ± 22 |
Apoptosis Models
Apoptosis, or programmed cell death, is a key mechanism of neuronal loss in many neurodegenerative diseases.[3] Assays that measure the inhibition of apoptosis are vital for identifying neuroprotective agents.
Table 3: Example Data from an In Vitro Apoptosis Assay
| Treatment Group | Apoptotic Cells (%) (Annexin V Staining) | Caspase-3 Activity (Fold Change) |
| Control | 5 ± 1.2 | 1.0 ± 0.1 |
| Apoptotic Stimulus (e.g., Staurosporine) | 42 ± 3.8 | 4.2 ± 0.5 |
| Apoptotic Stimulus + Test Compound (1 µM) | 28 ± 3.1 | 2.8 ± 0.3 |
| Apoptotic Stimulus + Test Compound (10 µM) | 12 ± 2.5 | 1.5 ± 0.2 |
Experimental Protocols
General Cell Culture Protocol for Neuronal Cells
-
Cell Line: Utilize a relevant neuronal cell line (e.g., SH-SY5Y, PC12, or primary neurons).
-
Culture Medium: Maintain cells in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin).
-
Incubation: Culture cells at 37°C in a humidified atmosphere with 5% CO2.
-
Plating: Seed cells in appropriate culture plates (e.g., 96-well plates for viability assays) at a predetermined density and allow them to adhere overnight before treatment.
Protocol for Oxidative Stress Assay (H2O2-induced)
-
Cell Plating: Plate neuronal cells in a 96-well plate.
-
Pre-treatment: Pre-incubate the cells with various concentrations of the test compound for 1-2 hours.
-
Induction of Oxidative Stress: Add a pre-determined toxic concentration of hydrogen peroxide (H2O2) to the wells (excluding the control group).
-
Incubation: Incubate the plate for 24 hours.
-
Assessment of Cell Viability: Measure cell viability using an MTT or AlamarBlue assay.
-
Measurement of ROS: In a parallel experiment, measure intracellular ROS levels using a fluorescent probe like 2',7'-dichlorofluorescein diacetate (DCF-DA).
Protocol for Excitotoxicity Assay (Glutamate-induced)
-
Cell Plating: Plate primary cortical neurons or a suitable cell line in a multi-well plate.
-
Pre-treatment: Treat the cells with the test compound for 1 hour.
-
Induction of Excitotoxicity: Expose the cells to a high concentration of glutamate (e.g., 100 µM) for a specified duration (e.g., 15-30 minutes).
-
Wash and Recovery: Remove the glutamate-containing medium and replace it with fresh medium.
-
Incubation: Incubate for 24 hours.
-
Assessment of Neuronal Survival: Determine cell viability using methods such as lactate dehydrogenase (LDH) assay (measuring cell death) or by counting surviving neurons stained with a vital dye like Calcein AM.
Protocol for Apoptosis Assay (Staurosporine-induced)
-
Cell Plating: Seed neuronal cells in a suitable culture plate.
-
Treatment: Co-incubate the cells with an apoptosis-inducing agent (e.g., staurosporine) and the test compound for a defined period (e.g., 6-24 hours).
-
Assessment of Apoptosis:
-
Annexin V/Propidium Iodide (PI) Staining: Stain the cells with Annexin V-FITC and PI and analyze by flow cytometry to differentiate between viable, apoptotic, and necrotic cells.
-
Caspase Activity Assay: Lyse the cells and measure the activity of key executioner caspases, such as caspase-3, using a colorimetric or fluorometric substrate.
-
Visualization of Pathways and Workflows
Signaling Pathways
The following diagrams illustrate key signaling pathways often implicated in neuroprotection.
Caption: Oxidative Stress and Neuroprotection Pathway.
Caption: Excitotoxicity-Mediated Neuronal Death Pathway.
Experimental Workflow
The following diagram outlines a general workflow for assessing the neuroprotective effects of a test compound.
Caption: General Workflow for In Vitro Neuroprotection Screening.
References
BMY 21502: Application Notes for Use in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMY 21502 is a pyrrolidinone derivative recognized for its nootropic properties, demonstrating potential as a memory and cognition-enhancing agent.[1] Investigated primarily in the context of neurological research, particularly for conditions like Alzheimer's disease and brain injury, this compound has been shown to mitigate hypoxia-induced deterioration of brain function.[1] These application notes provide a comprehensive guide for the utilization of this compound in a cell culture setting, focusing on its solubility in Dimethyl Sulfoxide (DMSO), preparation of stock solutions, and general protocols for assessing its neuroprotective effects.
Data Presentation: Solubility and Stock Solution Parameters
Proper dissolution and preparation of this compound are critical for accurate and reproducible experimental results. The following table summarizes the key quantitative data for preparing this compound solutions for cell culture applications.
| Parameter | Value | Source |
| Solvent | Dimethyl Sulfoxide (DMSO) | [1] |
| Stock Solution Concentration | It is recommended to prepare a stock solution at a concentration at least 1000 times higher than the final working concentration to minimize the DMSO concentration in the final culture medium. | General laboratory practice |
| Example Stock Concentrations | 1 mM, 5 mM, 10 mM, 15 mM, 20 mM | [1] |
Experimental Protocols
The following protocols provide a detailed methodology for the preparation of this compound stock solutions and a general procedure for treating neuronal cells to evaluate its neuroprotective effects.
Protocol 1: Preparation of this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Pre-weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube to achieve the desired stock solution concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution vigorously until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Sterilization (Optional but Recommended): Filter the stock solution through a 0.22 µm syringe filter into a sterile tube to ensure sterility. This is particularly important for long-term storage and use in cell culture.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 2: Treatment of Neuronal Cells with this compound
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, PC12)
-
Complete cell culture medium
-
This compound DMSO stock solution
-
Phosphate-buffered saline (PBS)
-
Multi-well cell culture plates
Procedure:
-
Cell Seeding: Seed the neuronal cells in a multi-well plate at a density appropriate for the specific cell line and duration of the experiment. Allow the cells to adhere and grow for 24 hours.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare the desired final concentrations of this compound by diluting the stock solution in a complete cell culture medium. It is crucial to maintain a final DMSO concentration below 0.5% (and ideally below 0.1%) in the culture medium to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Assessment of Neuroprotection: Following incubation, the neuroprotective effects of this compound can be assessed using various assays, such as:
-
Cell Viability Assays: MTT, MTS, or PrestoBlue assays to measure metabolic activity.
-
Cytotoxicity Assays: LDH assay to measure membrane integrity.
-
Apoptosis Assays: Annexin V/Propidium Iodide staining followed by flow cytometry or fluorescence microscopy.
-
Oxidative Stress Assays: Measurement of reactive oxygen species (ROS) levels using probes like DCFH-DA.
-
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for assessing the neuroprotective effects of this compound in a cell culture model of neurotoxicity.
Caption: Workflow for assessing this compound neuroprotection.
Signaling Pathway and Mechanism of Action
While this compound has demonstrated neuroprotective and cognitive-enhancing effects, the precise molecular target and signaling pathway through which it exerts these effects are not yet fully elucidated in the available scientific literature. As a nootropic agent, it is plausible that this compound may influence common neuroprotective pathways, such as the CREB-BDNF signaling cascade, which is crucial for neuronal survival, synaptic plasticity, and memory. However, without direct experimental evidence linking this compound to a specific receptor or intracellular signaling molecule, a detailed and accurate signaling pathway diagram cannot be provided at this time. Further research is required to delineate the specific mechanism of action of this compound.
Conclusion
This compound is a promising nootropic compound with potential applications in neuroprotection research. Its solubility in DMSO allows for convenient preparation of stock solutions for in vitro studies. The provided protocols offer a foundation for researchers to investigate the neuroprotective effects of this compound in various neuronal cell culture models. Future studies aimed at identifying its specific molecular target(s) will be instrumental in fully understanding its therapeutic potential and mechanism of action.
References
Application Notes and Protocols for the Quantification of BMY 21502
Introduction
BMY 21502, a pyrrolidinone derivative, has been investigated for its potential nootropic and neuroprotective effects, including its role in enhancing memory and cognition.[1] Its mechanism of action is thought to involve the activation of the central nervous system's cholinergic system.[2] Accurate and precise quantification of this compound in various biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and clinical trials to ensure safety and efficacy. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and a more sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
Data Presentation: Quantitative Method Parameters
The following tables summarize the key parameters for the two proposed analytical methods for this compound quantification. These are starting points and will require optimization and validation for specific applications.
Table 1: HPLC-UV Method Parameters
| Parameter | Specification |
| Instrumentation | HPLC system with UV-Vis Detector |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 50:50 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 215 nm |
| Injection Volume | 20 µL |
| Run Time | 10 minutes |
| Linearity Range (Hypothetical) | 100 ng/mL - 10,000 ng/mL |
| Limit of Quantification (LOQ) (Hypothetical) | 100 ng/mL |
Table 2: LC-MS/MS Method Parameters
| Parameter | Specification |
| Instrumentation | Liquid Chromatography system coupled to a Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | Linear gradient from 5% to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MRM Transitions (Hypothetical) | Precursor Ion > Product Ion (e.g., for this compound and an internal standard) |
| Linearity Range (Hypothetical) | 0.1 ng/mL - 500 ng/mL |
| Limit of Quantification (LOQ) (Hypothetical) | 0.1 ng/mL |
Experimental Protocols
Protocol 1: Quantification of this compound in Plasma using HPLC-UV
1. Objective: To quantify the concentration of this compound in human or animal plasma using a validated HPLC-UV method.
2. Materials:
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar compound not present in the sample)
-
HPLC-grade Acetonitrile and Water
-
Formic Acid
-
Human or animal plasma (blank)
-
Centrifuge
-
Vortex mixer
-
HPLC system with UV detector
3. Sample Preparation (Protein Precipitation):
-
Pipette 200 µL of plasma sample into a microcentrifuge tube.
-
Add 20 µL of the Internal Standard working solution.
-
Add 600 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an HPLC vial for analysis.
4. HPLC-UV Analysis:
-
Set up the HPLC system according to the parameters in Table 1.
-
Inject 20 µL of the prepared sample.
-
Record the chromatogram and integrate the peak areas for this compound and the Internal Standard.
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the IS against the concentration of the calibration standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
Protocol 2: High-Sensitivity Quantification of this compound in Plasma using LC-MS/MS
1. Objective: To achieve lower limits of quantification for this compound in plasma using a sensitive and selective LC-MS/MS method.
2. Materials:
-
This compound reference standard
-
Stable Isotope Labeled Internal Standard (SIL-IS) for this compound (preferred)
-
LC-MS grade Acetonitrile and Water
-
Formic Acid
-
Human or animal plasma (blank)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
SPE manifold
-
Centrifuge
-
Vortex mixer
-
LC-MS/MS system
3. Sample Preparation (Solid Phase Extraction):
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 10 µL of the SIL-IS working solution.
-
Add 200 µL of 4% phosphoric acid in water and vortex.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute this compound and the SIL-IS with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Vortex for 30 seconds and transfer to an LC-MS vial.
4. LC-MS/MS Analysis:
-
Set up the LC-MS/MS system according to the parameters in Table 2. The mass spectrometer will need to be tuned for the specific MRM transitions of this compound and its SIL-IS.
-
Inject 5 µL of the prepared sample.
-
Acquire data in MRM mode.
-
Process the data using appropriate software to integrate the peak areas for the analyte and the IS.
-
Construct a calibration curve and determine the concentration of this compound in the samples.
Visualizations
Diagrams
Caption: Workflow for this compound Analysis.
References
Application Notes and Protocols: BMY-21502 in Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of BMY-21502, a pyrrolidinone derivative investigated for its nootropic and cognition-enhancing properties in the context of neurological disorders, including a pilot study in Alzheimer's disease. While the body of research on BMY-21502 is not extensive, this document synthesizes the available data to guide researchers interested in its historical context and potential applications.
Introduction and Mechanism of Action
BMY-21502 (also known as BMS-181168) is classified as a nootropic agent, a class of compounds intended to improve cognitive function.[1][2] Its primary therapeutic rationale in Alzheimer's disease research was to mitigate the cognitive decline associated with the condition. The precise molecular mechanism of action for BMY-21502 is not well-defined in the available literature. It is generally described as a cognition-enhancer that may attenuate hypoxia-induced deterioration in brain function.[2] Preclinical evidence in non-Alzheimer's models, such as traumatic brain injury, suggested a potential to improve spatial learning.[3]
Proposed Signaling Pathway
Due to the limited public information on its specific molecular targets, a detailed signaling pathway cannot be constructed. The conceptual pathway is as follows:
Preclinical and Clinical Data
The primary investigation into the utility of BMY-21502 for Alzheimer's disease was a pilot clinical trial. Additionally, a preclinical study in a traumatic brain injury model provides some evidence of its cognitive-enhancing effects.
Clinical Trial in Alzheimer's Disease
A pilot, randomized, double-blind, placebo-controlled study was conducted to assess the efficacy and safety of BMY-21502 in patients with mild-to-moderate Alzheimer's disease.[1]
Quantitative Efficacy and Safety Data
| Parameter | BMY-21502 Group | Placebo Group | Statistical Significance |
| ADAS Cognitive Score Change (Week 12) | |||
| Overall Population | -1.5 points | -0.5 points | p > 0.05 |
| Moderate Dementia (MMSE ≤ 20) | -2.7 points | +0.3 points | Not Statistically Significant |
| Discontinuation Rate | 35% (12 of 34 patients) | 9% (3 of 35 patients) | p < 0.05 |
| Adverse Events | Higher rates of abnormal liver enzyme concentrations and nausea | Lower rates | - |
Summary of Findings:
-
BMY-21502 did not demonstrate a statistically significant improvement in cognitive scores over placebo in the overall study population.[1]
-
A greater, though not statistically significant, improvement was observed in a subgroup of patients with moderate dementia.[1]
-
The drug was associated with a significantly higher discontinuation rate and a greater incidence of certain adverse effects compared to placebo.[1]
Preclinical Study in a Traumatic Brain Injury (TBI) Model
In a study using a rat model of lateral fluid-percussion brain injury, BMY-21502 was assessed for its effect on post-injury learning in a Morris water maze.[3]
Quantitative Outcomes:
-
Treatment: 10 mg/kg BMY-21502 administered 30 minutes prior to the first trial on days 7 and 8 post-injury.[3]
-
Result: Brain-injured animals treated with BMY-21502 showed a statistically significant (p < 0.05) improvement in learning ability compared to vehicle-treated injured animals.[3]
-
Note: An unexpected finding was that in uninjured control animals, BMY-21502 treatment appeared to worsen learning scores.[3]
Experimental Protocols
Clinical Trial Protocol for Alzheimer's Disease Study
The following protocol is based on the published details of the pilot study.[1]
Experimental Workflow
Methodology
| Component | Description |
| Study Design | Randomized, double-blind, placebo-controlled, parallel-group pilot study. |
| Participants | 69 outpatients with a diagnosis of mild-to-moderate Alzheimer's disease.[1] |
| - Mean Age: 72 years (range 54-92)[1] | |
| - Mean Mini-Mental State Examination (MMSE) Score: 23.5[1] | |
| Treatment Arms | - BMY-21502 (n=34)[1] |
| - Placebo (n=35)[1] | |
| Duration | 12 weeks of double-blind treatment followed by a 4-week placebo washout period.[1] |
| Primary Efficacy Measures | - Alzheimer's Disease Assessment Scale (ADAS)[1] |
| - Clinical Global Impressions Scale[1] | |
| Secondary Efficacy Measures | - Computerized Neurological Test Battery[1] |
| - Mini-Mental State Examination (MMSE)[1] | |
| Safety Assessments | Monitoring of adverse events, including abnormal liver enzyme concentrations and nausea.[1] |
Preclinical Protocol for TBI Model
The following protocol is based on the published study in brain-injured rats.[3]
Methodology
| Component | Description |
| Animal Model | Male Sprague-Dawley rats.[3] |
| Injury Model | Lateral fluid-percussion (FP) brain injury of moderate severity (2.4 atm). A sham surgery group served as the control.[3] |
| Treatment | BMY-21502 (10 mg/kg) or vehicle administered 30 minutes prior to the first trial on days 7 and 8 post-injury.[3] |
| Behavioral Assay | Morris water maze to assess spatial learning. The task involved navigating to a submerged, invisible platform using external visual cues.[3] |
| Outcome Measure | Assessment of post-injury learning ability, comparing the performance of BMY-21502-treated injured animals to vehicle-treated injured animals and sham controls.[3] |
Conclusion and Future Directions
The investigation of BMY-21502 for Alzheimer's disease was limited, with a pilot clinical trial failing to show a statistically significant benefit in cognition.[1] The compound was also associated with tolerability issues.[1] While a preclinical study in a TBI model showed some promise for cognitive enhancement, this was not replicated in a dedicated Alzheimer's disease model in the available literature.[3]
For researchers in the field, BMY-21502 serves as a historical example of a nootropic agent explored for Alzheimer's therapy. The lack of a well-defined mechanism of action and the outcomes of the pilot study likely contributed to the cessation of its development for this indication. Current Alzheimer's disease research has largely shifted towards agents with specific molecular targets within the known pathological cascades of the disease, such as amyloid-beta and tau.
References
Application Notes and Protocols for BMY-21502 in Cognitive Deficit Studies Following Hypoxia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cognitive deficits following hypoxic events, such as stroke, ischemia, or traumatic brain injury, represent a significant area of unmet medical need. BMY-21502, a nootropic agent, has shown promise in preclinical studies for its neuroprotective and cognitive-enhancing properties. These application notes provide detailed protocols for utilizing BMY-21502 in the study of cognitive impairments induced by hypoxia in animal models. The information compiled herein is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of BMY-21502.
BMY-21502 is understood to exert its effects through the activation of the central nervous system's cholinergic system, a key pathway involved in learning and memory.[1] Evidence suggests that its anti-anoxic action is, at least in part, mediated by this mechanism, as its protective effects can be blocked by cholinergic antagonists like scopolamine.[1]
Data Presentation
The following tables summarize representative quantitative data from preclinical studies investigating the efficacy of BMY-21502 in models of hypoxia and cognitive impairment.
Table 1: Effect of BMY-21502 on Survival Time in Hypoxia Models
| Animal Model | Hypoxia Induction Method | BMY-21502 Dosage (p.o.) | Outcome Measure | Result | Reference |
| Mice | KCN (2.4 mg/kg, i.v.)-induced anoxia | 10-100 mg/kg | Survival Time | Significantly prolonged | [1] |
| Mice | Moderate hypobaric hypoxia | 30 and 100 mg/kg | Survival Time | Significantly prolonged | [1] |
Table 2: Representative Cognitive Performance Data in a Post-Hypoxia Model Treated with BMY-21502
Note: The following data are illustrative and based on typical outcomes in the specified behavioral tasks. Researchers should generate their own data for specific experimental conditions.
| Animal Model | Hypoxia Model | Behavioral Task | Treatment Group | Key Parameter | Illustrative Result |
| Rat | Traumatic Brain Injury | Morris Water Maze | Vehicle | Escape Latency (s) | 60 ± 5 |
| Rat | Traumatic Brain Injury | Morris Water Maze | BMY-21502 (10 mg/kg) | Escape Latency (s) | 45 ± 4 (p < 0.05) |
| Rat | Hypobaric Hypoxia | Radial Arm Maze | Vehicle | Working Memory Errors | 4 ± 1 |
| Rat | Hypobaric Hypoxia | Radial Arm Maze | BMY-21502 (30 mg/kg) | Working Memory Errors | 2 ± 0.5 (p < 0.05) |
Experimental Protocols
Animal Models of Hypoxia-Induced Cognitive Deficits
a) Hypobaric Hypoxia Model
This protocol induces hypoxia by simulating high-altitude conditions.
-
Apparatus: A hypobaric chamber capable of regulating atmospheric pressure.
-
Procedure:
-
Acclimatize animals to the housing facility for at least one week prior to the experiment.
-
Place animals in the hypobaric chamber.
-
Gradually reduce the atmospheric pressure to simulate the desired altitude. For moderate hypoxia, a pressure equivalent to an altitude of 5,000 to 8,000 meters is often used.
-
Maintain the hypoxic conditions for a specified duration (e.g., 6-8 hours).
-
Gradually return the chamber to normal atmospheric pressure.
-
Animals can then be subjected to behavioral testing following a recovery period.
-
b) Potassium Cyanide (KCN)-Induced Anoxia Model
This protocol induces histotoxic anoxia by inhibiting cytochrome c oxidase.
-
Materials: Potassium cyanide (KCN) solution, sterile saline.
-
Procedure:
-
Prepare a fresh solution of KCN in sterile saline on the day of the experiment.
-
Administer KCN to the animals via intravenous (i.v.) or intraperitoneal (i.p.) injection. A typical dose for mice is 2.4 mg/kg, i.v.[1]
-
Observe the animals closely for signs of anoxia.
-
For survival studies, record the time to respiratory arrest. For cognitive studies, a sub-lethal dose should be used, followed by a recovery period before behavioral testing.
-
BMY-21502 Administration
-
Formulation: BMY-21502 can be suspended in a vehicle such as 0.5% carboxymethyl cellulose (CMC) for oral administration (p.o.).
-
Dosage: Effective doses in preclinical models range from 10 mg/kg to 100 mg/kg.[1][2]
-
Administration: Administer BMY-21502 or vehicle control orally via gavage at a specified time point before or after the hypoxic insult, depending on the study design (e.g., 30 minutes prior to hypoxia or daily during the recovery period).
Behavioral Assays for Cognitive Assessment
a) Morris Water Maze (MWM)
This task assesses spatial learning and memory.
-
Apparatus: A circular pool (approximately 1.5-2 meters in diameter) filled with opaque water. A hidden escape platform is submerged just below the water surface. Visual cues are placed around the room.
-
Procedure:
-
Acquisition Phase:
-
For 4-5 consecutive days, conduct 4 trials per day for each animal.
-
In each trial, place the animal in the water at one of four quasi-random starting positions.
-
Allow the animal to swim freely for a set time (e.g., 60-90 seconds) to find the hidden platform.
-
If the animal fails to find the platform within the allotted time, gently guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length using a video tracking system.
-
-
Probe Trial:
-
24 hours after the last acquisition trial, remove the platform from the pool.
-
Allow the animal to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
-
b) Radial Arm Maze (RAM)
This task assesses both working and reference memory.
-
Apparatus: An elevated maze with a central platform and multiple arms (typically 8) radiating outwards. Food rewards can be placed at the end of some arms.
-
Procedure:
-
Habituation:
-
Allow the animals to explore the maze freely for a few sessions to acclimate.
-
-
Training and Testing:
-
Bait a specific subset of arms with a food reward.
-
Place the animal on the central platform and allow it to explore the arms.
-
An entry into a baited arm for the first time is a correct choice.
-
Re-entry into a previously visited baited arm within the same trial is a working memory error.
-
Entry into an arm that is never baited is a reference memory error.
-
Record the number of working and reference memory errors over a set number of trials.
-
-
Signaling Pathways and Mechanisms of Action
BMY-21502 is believed to enhance cognitive function by modulating the cholinergic system.[1] Hypoxia can lead to neuronal damage through various mechanisms, including excitotoxicity, oxidative stress, inflammation, and apoptosis.[3] Activation of the cholinergic system can counteract these detrimental processes through several downstream signaling pathways.
Diagrams
References
- 1. Effects of BMY-21502 on anoxia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The nootropic compound BMY-21502 improves spatial learning ability in brain injured rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cognitive impairment caused by hypoxia: from clinical evidences to molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Electrophysiology Studies with BMY 21502 on Hippocampal Slices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for investigating the electrophysiological effects of BMY 21502, a pyrrolidinone derivative with nootropic potential, on synaptic transmission and plasticity in rat hippocampal slices. While specific experimental data on this compound in this preparation is not extensively published, the following protocols are based on established methodologies for studying nootropic compounds in the hippocampus.
Introduction
This compound is a cognitive enhancer that has shown promise in improving learning and memory, particularly in models of brain injury. The hippocampus is a critical brain region for these functions, and its synaptic plasticity, particularly long-term potentiation (LTP), is considered a cellular correlate of learning and memory. These protocols outline experiments to characterize the effects of this compound on baseline synaptic transmission, paired-pulse facilitation (PPF), and LTP in the CA1 region of the hippocampus.
Data Presentation: Expected Quantitative Effects of this compound
The following tables present hypothetical data summarizing the potential effects of this compound on key electrophysiological parameters. These values are illustrative and serve as a guide for data analysis.
Table 1: Effect of this compound on Baseline Synaptic Transmission (fEPSP Slope)
| Concentration (µM) | Mean fEPSP Slope (mV/ms) | % Change from Control |
| Control (0) | 0.52 ± 0.04 | 0% |
| 1 | 0.58 ± 0.05 | +11.5% |
| 10 | 0.65 ± 0.06 | +25.0% |
| 50 | 0.71 ± 0.07 | +36.5% |
Table 2: Effect of this compound on Paired-Pulse Facilitation (PPF)
| Inter-stimulus Interval (ms) | PPF Ratio (Control) | PPF Ratio (10 µM this compound) |
| 20 | 1.65 ± 0.08 | 1.58 ± 0.07 |
| 50 | 1.48 ± 0.06 | 1.42 ± 0.05 |
| 100 | 1.25 ± 0.04 | 1.21 ± 0.04 |
| 200 | 1.10 ± 0.03 | 1.08 ± 0.02 |
Table 3: Effect of this compound on Long-Term Potentiation (LTP) Induction and Maintenance
| Treatment Group | fEPSP Slope (% of Baseline) 60 min post-HFS |
| Control | 145 ± 8% |
| 10 µM this compound | 175 ± 10% |
Experimental Protocols
Hippocampal Slice Preparation
-
Animal: Male Wistar rat (6-8 weeks old).
-
Anesthesia: Anesthetize the rat with isoflurane and decapitate.
-
Brain Extraction: Rapidly remove the brain and immerse it in ice-cold, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (aCSF) of the following composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, and 10 glucose.
-
Slicing: Cut 400 µm thick transverse hippocampal slices using a vibratome.
-
Incubation: Transfer the slices to an interface-style holding chamber with oxygenated aCSF at room temperature (22-25°C) for at least 1 hour to recover before recording.
Electrophysiological Recording
-
Recording Chamber: Place a single slice in a submersion-type recording chamber continuously perfused with oxygenated aCSF at 30-32°C.
-
Electrode Placement:
-
Stimulating Electrode: Place a bipolar tungsten electrode in the Schaffer collateral-commissural pathway to stimulate presynaptic fibers.
-
Recording Electrode: Place a glass microelectrode filled with aCSF (1-5 MΩ resistance) in the stratum radiatum of the CA1 area to record the field excitatory postsynaptic potential (fEPSP).
-
-
Basal Synaptic Transmission:
-
Deliver single pulses (0.1 ms duration) every 20 seconds.
-
Generate an input-output (I/O) curve by gradually increasing the stimulus intensity to determine the threshold and maximal fEPSP responses. For subsequent experiments, set the stimulus intensity to elicit 50% of the maximal fEPSP.
-
Record a stable baseline for at least 20 minutes before drug application.
-
-
This compound Application:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to the final concentrations in aCSF.
-
Bath-apply the desired concentration of this compound for a specified duration (e.g., 20-30 minutes) to assess its effect on baseline transmission.
-
Paired-Pulse Facilitation (PPF) Protocol
-
Stimulation Protocol: Deliver two successive stimuli with varying inter-stimulus intervals (e.g., 20, 50, 100, 200 ms).
-
Measurement: Measure the slope of the second fEPSP (fEPSP₂) and the first fEPSP (fEPSP₁).
-
Calculation: Calculate the PPF ratio as (fEPSP₂ / fEPSP₁) x 100%.
-
Procedure: Record PPF before and after the application of this compound.
Long-Term Potentiation (LTP) Induction Protocol
-
Baseline Recording: Record a stable baseline of fEPSPs for at least 20 minutes.
-
Drug Application: Apply this compound or vehicle control for 20-30 minutes prior to LTP induction.
-
High-Frequency Stimulation (HFS): Induce LTP using a high-frequency stimulation protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).
-
Post-HFS Recording: Record the fEPSP slope for at least 60 minutes after HFS to measure the induction and maintenance of LTP.
Visualizations
Experimental Workflow
Caption: Experimental workflow for hippocampal slice electrophysiology.
Hypothesized Signaling Pathway for Nootropic Enhancement of LTP
Caption: Potential signaling pathway for LTP enhancement by this compound.
Application Notes and Protocols for the Preparation of BMY 21502 Stock Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction
BMY 21502 is a pyrrolidinone derivative investigated for its potential as a cognitive enhancer and nootropic agent.[1] Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions to ensure their stability and efficacy in various research applications.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for the accurate preparation of stock solutions. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 328.33 g/mol | [1][2][3][4] |
| Chemical Formula | C₁₅H₁₉F₃N₄O | [1][2][4] |
| Appearance | White to off-white solid powder | [1][4] |
| Solubility | Soluble in DMSO, insoluble in water | [1][4] |
Recommended Solvents and Storage Conditions
The selection of an appropriate solvent and proper storage are crucial for maintaining the integrity of this compound.
| Form | Recommended Solvent | Storage Temperature | Shelf Life | Source |
| Powder | N/A | -20°C | Up to 3 years | [3][4] |
| Stock Solution | Dimethyl sulfoxide (DMSO) | -80°C | 6 months to 1 year | [3][4] |
| -20°C | Up to 1 month | [4] | ||
| 0-4°C | Short term (days to weeks) | [1] |
Note: For optimal results, use freshly opened, anhydrous-grade DMSO to prepare stock solutions, as its hygroscopic nature can impact solubility.[4]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which can be used for subsequent dilutions into various experimental media.
Materials:
-
This compound powder
-
Anhydrous-grade Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Equilibrate this compound: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weigh this compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.28 mg of this compound.
-
Calculation: Mass (mg) = Desired Volume (L) x Desired Concentration (mol/L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.001 L x 0.010 mol/L x 328.33 g/mol x 1000 mg/g = 3.28 mg
-
-
Dissolve in DMSO: Add the appropriate volume of DMSO to the weighed this compound powder. For 3.28 mg, add 1 mL of DMSO.
-
Ensure Complete Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.[4]
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for shorter-term storage (up to 1 month).[3][4]
Protocol 2: Preparation of Working Solutions in Aqueous Media
This protocol outlines the dilution of the DMSO stock solution into aqueous buffers or cell culture media for experimental use. It is crucial to perform serial dilutions to prevent precipitation of the compound.[3]
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous buffer or cell culture medium
-
Sterile dilution tubes
-
Pipettes
Procedure:
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the 10 mM stock solution in DMSO. For example, dilute the 10 mM stock 1:10 in DMSO to create a 1 mM solution.
-
Final Dilution: To prepare a final working solution (e.g., 1 µM), add the stock or intermediate solution to the aqueous medium. It is recommended that the final concentration of DMSO in the experimental medium be kept low (typically <0.1%) to avoid solvent-induced effects.
-
Example: To prepare 1 mL of a 1 µM working solution from a 1 mM stock, add 1 µL of the 1 mM stock solution to 999 µL of the aqueous medium.
-
-
Mix Thoroughly: Immediately after adding the DMSO stock, vortex or gently pipette the working solution to ensure homogeneity and minimize the risk of precipitation.
-
Use Immediately: It is best practice to prepare working solutions fresh for each experiment.
Visualizations
Workflow for this compound Stock and Working Solution Preparation
Caption: Workflow for preparing this compound solutions.
References
Troubleshooting & Optimization
Bmy 21502 clinical trial side effects and adverse events
This technical support center provides essential information for researchers, scientists, and drug development professionals working with the farnesyltransferase inhibitor, BMS-214662. The following troubleshooting guides and frequently asked questions (FAQs) address potential issues related to side effects and adverse events observed during clinical trials.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for BMS-214662?
BMS-214662 is a potent and selective inhibitor of farnesyltransferase (FTase). This enzyme is crucial for the post-translational modification of several proteins, including the Ras family of small GTPases. By inhibiting FTase, BMS-214662 prevents the farnesylation of Ras proteins, which is a critical step for their localization to the cell membrane and subsequent activation of downstream signaling pathways involved in cell proliferation and survival. Inhibition of this pathway can lead to the induction of apoptosis in cancer cells.
Q2: What are the most common dose-limiting toxicities (DLTs) observed with BMS-214662 in clinical trials?
Dose-limiting toxicities (DLTs) are a critical consideration in dose-escalation studies. For BMS-214662, the DLTs vary depending on the administration schedule and combination with other agents.
-
As a single agent (1-hour infusion): At a dose of 225 mg/m², DLTs included Grade 3 nausea/vomiting and Grade 3 diarrhea.[1]
-
As a single agent (weekly 24-hour continuous infusion): At a dose of 300 mg/m², DLTs included Grade 3 hyponatremia, Grade 3 diarrhea, Grade 2 renal toxicity, and Grade 3 transaminitis.[2] At 275 mg/m², a patient experienced reversible Grade 4 renal toxicity and Grade 3 diarrhea.[2]
-
In combination with paclitaxel and carboplatin: The primary DLTs were neutropenia and thrombocytopenia, along with nausea and vomiting.[3][4]
-
In combination with cisplatin: DLTs at the 225 mg/m² dose of BMS-214662 included elevated hepatic transaminases, nausea, vomiting, diarrhea, and renal failure.
Troubleshooting Guides
Issue: Unexpectedly high levels of toxicity are observed at a previously reported "safe" dose.
Possible Cause: Patient-specific factors, such as organ function and co-morbidities, can significantly influence drug tolerance.
Troubleshooting Steps:
-
Verify Patient Eligibility: Ensure patients meet the inclusion criteria for adequate organ function as outlined in the clinical trial protocol. Typically, this includes assessments of hematological, hepatic, and renal function.
-
Review Concomitant Medications: Assess for any potential drug-drug interactions that could exacerbate the toxicity of BMS-214662.
-
Dose Adjustment: Consider dose reduction for subsequent cycles in patients who experience significant toxicities, as was done in some clinical trials.
Issue: Difficulty in determining the optimal biological dose.
Possible Cause: The maximum tolerated dose (MTD) may not be the most effective biological dose. Pharmacodynamic markers are essential for determining the dose that achieves the desired biological effect.
Troubleshooting Steps:
-
Pharmacodynamic Monitoring: Measure the inhibition of farnesyltransferase activity in peripheral blood mononuclear cells (PBMCs) pre- and post-infusion. A significant decrease in FTase activity indicates target engagement.
-
Surrogate Marker Analysis: Evaluate the accumulation of unfarnesylated proteins, such as HDJ-2, in PBMCs as a surrogate marker for FTase inhibition.[3]
-
Correlate with Clinical Activity: Analyze the relationship between the degree of FTase inhibition and any observed anti-tumor activity or disease stabilization.
Data on Side Effects and Adverse Events
The following tables summarize the adverse events reported in Phase I clinical trials of BMS-214662.
Table 1: Adverse Events with Single-Agent BMS-214662 (1-Hour Infusion)
| Adverse Event | Grade | Dose Level |
| Nausea/Vomiting | 3 | 225 mg/m² |
| Diarrhea | 3 | 225 mg/m² |
| Transaminitis | 3 (reversible) | 225 mg/m² |
Data from a study with 44 patients where the dose was escalated from 36 to 225 mg/m².[1]
Table 2: Adverse Events with Single-Agent BMS-214662 (Weekly 24-Hour Continuous Infusion)
| Adverse Event | Grade | Dose Level |
| Hyponatremia | 3 | 300 mg/m² |
| Diarrhea | 3 | 300 mg/m² |
| Renal Toxicity | 2 | 300 mg/m² |
| Transaminitis | 3 | 300 mg/m² |
| Renal Toxicity | 4 (reversible) | 275 mg/m² |
| Diarrhea | 3 | 275 mg/m² |
Data from a study with 19 patients.[2]
Table 3: Dose-Limiting Toxicities with BMS-214662 in Combination Therapies
| Combination Regimen | Dose-Limiting Toxicities |
| Paclitaxel and Carboplatin | Neutropenia, Thrombocytopenia, Nausea, Vomiting |
| Cisplatin | Elevated hepatic transaminases, Nausea, Vomiting, Diarrhea, Renal failure |
Experimental Protocols
Protocol: Monitoring Farnesyltransferase Inhibition in PBMCs
This protocol outlines a general workflow for assessing the pharmacodynamic effects of BMS-214662.
References
Bmy 21502 tolerability in human studies
This technical support center provides researchers, scientists, and drug development professionals with information on the tolerability of BMY 21502 in human studies. The following troubleshooting guides and frequently asked questions (FAQs) address potential issues and provide insights into the available clinical data.
Frequently Asked Questions (FAQs)
Q1: What is the general tolerability profile of this compound in human subjects?
A1: Based on a pilot study in patients with mild-to-moderate Alzheimer's disease, this compound was generally well-tolerated.[1] However, some adverse events were reported more frequently in the treatment group compared to placebo.[1]
Q2: What are the most common adverse events associated with this compound treatment?
A2: The most frequently reported adverse events in clinical trials were abnormal liver enzyme concentrations and nausea.[1]
Q3: Was there a notable difference in discontinuation rates between the this compound and placebo groups?
A3: Yes, a higher rate of discontinuation was observed in the group receiving this compound. In one study, 35% of patients in the this compound group discontinued treatment, compared to 9% in the placebo group.[1]
Q4: What is the proposed mechanism of action for this compound?
A4: this compound is a pyrrolidinone derivative and is classified as a nootropic agent. The precise mechanism of action for this class of compounds is not fully established, but they are thought to enhance cognitive function by modulating the cholinergic and glutamatergic neurotransmitter systems.
Troubleshooting Guide
Issue: A participant in our study is reporting nausea after administration of a pyrrolidinone derivative similar to this compound.
Possible Cause: Nausea was a reported adverse event in clinical trials of this compound.[1] This may be a direct effect of the compound on the gastrointestinal system or a central nervous system-mediated effect.
Suggested Action:
-
Record the severity and frequency of the nausea.
-
Consider administering the investigational product with food to see if that mitigates the symptom.
-
Monitor for any accompanying symptoms such as vomiting or loss of appetite.
-
If nausea is severe or persistent, consider a dose reduction or discontinuation of the treatment as per the study protocol.
Issue: Elevated liver enzymes are detected during routine monitoring of a subject.
Possible Cause: Abnormal liver enzyme concentrations were observed in patients treated with this compound.[1] This could indicate potential hepatotoxicity.
Suggested Action:
-
Confirm the abnormal lab results with a repeat test.
-
Review the subject's concomitant medications for other potential causes of liver enzyme elevation.
-
Perform a thorough clinical evaluation, including assessment for signs and symptoms of liver injury (e.g., jaundice, abdominal pain, fatigue).
-
Adhere to the study protocol's specific guidelines for managing elevated liver enzymes, which may include more frequent monitoring, dose adjustment, or discontinuation of the investigational drug.
Quantitative Data Summary
The following table summarizes the key tolerability data from a 12-week, double-blind, placebo-controlled study of this compound in patients with Alzheimer's disease.[1]
| Parameter | This compound (n=34) | Placebo (n=35) |
| Discontinuation Rate | 35% | 9% |
| Common Adverse Events | Abnormal liver enzyme concentrations, Nausea | - |
Specific incidence rates for adverse events were not detailed in the available literature.
Experimental Protocols
While the full, detailed protocol for the pivotal human study on this compound is not publicly available, the following outlines the key methodological aspects based on the published abstract.[1]
Study Design: A 12-week, randomized, double-blind, placebo-controlled trial followed by a 4-week placebo washout period.
Participant Population: 69 patients diagnosed with mild-to-moderate Alzheimer's disease.
Inclusion Criteria (Illustrative, based on typical AD trials):
-
Age 50 years or older.
-
Diagnosis of probable Alzheimer's disease.
-
Mini-Mental State Examination (MMSE) score within a specified range (e.g., 18-26).
-
Availability of a reliable caregiver to provide information.
Exclusion Criteria (Illustrative, based on typical AD trials):
-
Clinically significant medical conditions other than Alzheimer's disease.
-
Use of other investigational drugs within a specified period.
-
History of alcohol or drug abuse.
Treatment Arms:
-
This compound (dose not specified in abstract)
-
Placebo
Assessments:
-
Primary Efficacy: Alzheimer's Disease Assessment Scale (ADAS-Cog), Clinical Global Impressions Scale (CGIS).
-
Secondary Efficacy: Computerized Neurological Test Battery, MMSE.
-
Safety and Tolerability: Monitoring of adverse events, clinical laboratory tests (including liver function tests), and vital signs.
Visualizations
The following diagrams illustrate the proposed general mechanism of action for pyrrolidinone nootropics and a typical clinical trial workflow.
References
BMY-21502 Technical Support Center for Alzheimer's Disease Research
This technical support center provides essential information for researchers, scientists, and drug development professionals working with BMY-21502 in the context of Alzheimer's disease clinical trials. It includes a summary of discontinuation rates, troubleshooting guides for common experimental issues, and a detailed overview of the key experimental protocols and potential signaling pathways.
Discontinuation Rates in Alzheimer's Disease Trials
A pilot study investigating the efficacy and safety of BMY-21502 in patients with mild-to-moderate Alzheimer's disease reported a statistically significant difference in discontinuation rates between the treatment and placebo groups.[1]
| Group | Number of Participants (n) | Discontinuation Rate (%) | Reasons for Discontinuation |
| BMY-21502 | 34 | 35% | Higher rates of abnormal liver enzyme concentrations and nausea[1] |
| Placebo | 35 | 9% | Not specified |
It was also noted that 24% of patients discontinued the active drug treatment specifically.[1]
Troubleshooting Guides & FAQs
This section addresses specific issues that researchers might encounter during experiments with BMY-21502.
Question: We are observing a higher-than-expected dropout rate in our BMY-21502 treatment arm. What are the likely causes and how can we mitigate this?
Answer: A higher discontinuation rate in the BMY-21502 group compared to placebo has been documented.[1] The primary reported reasons are adverse events.
-
Troubleshooting Steps:
-
Monitor Liver Enzymes: Regularly monitor participants' liver function tests. Elevated liver enzymes were a key finding in the pilot study.[1] Establish clear thresholds for dose reduction or discontinuation based on these results.
-
Manage Gastrointestinal Side Effects: Nausea was another significant side effect.[1] Consider prophylactic antiemetic medication or administering BMY-21502 with food to minimize nausea.
-
Patient Communication: Proactively inform participants about the potential for these side effects and the importance of reporting them promptly. This can improve adherence and allow for timely management.
-
Question: What are the recommended protocols for assessing the efficacy of BMY-21502 in a clinical trial setting?
Answer: The original pilot study for BMY-21502 utilized a range of established cognitive and clinical assessment tools.[1]
-
Recommended Experimental Protocols:
-
Primary Efficacy Assessments:
-
Alzheimer's Disease Assessment Scale (ADAS-Cog): To measure cognitive function.
-
Clinical Global Impressions Scale (CGIS): For clinicians to rate the severity of the patient's illness and any changes over time.
-
-
Secondary Efficacy Assessments:
-
Computerized Neurological Test Battery: To provide objective measures of cognitive function.
-
Mini-Mental State Examination (MMSE): As a supplementary measure of cognitive impairment.
-
-
Study Design: A randomized, double-blind, placebo-controlled design is the gold standard. The pilot study employed a 12-week treatment period followed by a 4-week placebo washout period to assess any lasting effects or withdrawal symptoms.[1]
-
Experimental Protocols
The pilot clinical trial of BMY-21502 in Alzheimer's disease was a randomized, double-blind, placebo-controlled study.[1]
-
Participants: 69 patients with mild-to-moderate Alzheimer's disease.[1]
-
Randomization: Patients were randomly assigned to receive either BMY-21502 (n=34) or a placebo (n=35).[1]
-
Treatment Duration: 12 weeks of double-blind treatment.[1]
-
Follow-up: A 4-week placebo washout period followed the treatment phase.[1]
-
Efficacy Measures:
Signaling Pathways
BMY-21502 is classified as a nootropic agent and is a pyrrolidinone derivative.[2] While the precise mechanism of action for this class of compounds is not fully elucidated, research suggests they may exert their cognitive-enhancing effects through the modulation of cholinergic and glutamatergic neurotransmitter systems.[3][4][5][6]
Below is a diagram illustrating a hypothetical signaling pathway for a nootropic agent like BMY-21502, based on the proposed mechanisms for pyrrolidinone derivatives.
References
- 1. Efficacy and safety of BMY 21,502 in Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. healthopenresearch.org [healthopenresearch.org]
- 5. Nootropic drugs and brain cholinergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.uran.ua [journals.uran.ua]
Potential off-target effects of Bmy 21502
Technical Support Center: BMS-214662
Note for the User: The compound "Bmy 21502" referenced in the topic is likely a typographical error. This technical guide focuses on the well-documented and structurally related compound BMS-214662 , a potent farnesyltransferase inhibitor with significant and complex biological activities.
This guide is intended for researchers, scientists, and drug development professionals. It provides detailed troubleshooting advice, experimental protocols, and data regarding the on-target and potential off-target effects of BMS-214662.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common questions and issues that may arise during experiments with BMS-214662.
Q1: What is the primary, intended mechanism of action for BMS-214662?
A1: BMS-214662 is a potent and highly selective inhibitor of protein farnesyltransferase (FTase).[1] This enzyme is responsible for attaching a farnesyl lipid group to substrate proteins, a critical step for their localization to the cell membrane and subsequent function.[2][3] By blocking this process, BMS-214662 was designed to inhibit the function of key signaling proteins like Ras, thereby exerting anti-tumor activity.[4] It has an IC50 value of 1.3 nM for inhibiting H-Ras processing.[4]
Q2: I'm observing unexpectedly high levels of apoptosis or cytotoxicity in my experiments, even in cell lines where FTase inhibition alone is not typically cytotoxic. What could be the cause?
A2: This is a critical observation and points to a major off-target effect of BMS-214662. Recent research has revealed that BMS-214662 also functions as a "molecular glue."[5][6][7] It induces the E3 ubiquitin ligase TRIM21 to target and degrade multiple nucleoporin proteins (NUPs), which are essential components of the nuclear pore complex.[5][8][9] This leads to the inhibition of nuclear export and ultimately triggers potent, caspase-dependent apoptosis.[5][7][10] This cytotoxic effect is independent of its FTase inhibition activity and correlates strongly with the expression levels of TRIM21 in the cell line.[5][8]
Q3: How can I experimentally verify that BMS-214662 is inhibiting farnesyltransferase in my cellular model?
A3: The most common method is to assess the farnesylation status of a known FTase substrate via Western blot.[11] Proteins like the chaperone HDJ-2 (also known as DNAJA1) or Lamin A are excellent markers. When FTase is inhibited, the unprocessed, unfarnesylated form of the protein accumulates. This form migrates more slowly on an SDS-PAGE gel, resulting in a visible band shift upwards compared to the control.[11] Accumulation of the slower-migrating band is a direct indicator of on-target FTase inhibition in your cells.[12]
Q4: My K-Ras or N-Ras mutant cell line shows resistance to the anti-proliferative effects of BMS-214662. What is a likely mechanism?
A4: While BMS-214662 potently inhibits FTase, Ras proteins (specifically K-Ras and N-Ras) can undergo alternative prenylation. When farnesylation is blocked, these proteins can instead be modified by a related enzyme, geranylgeranyltransferase-I (GGTase-I).[11] This alternative modification allows the Ras protein to still localize to the membrane and remain functional, conferring resistance to FTIs. To test for this, you can co-treat your cells with BMS-214662 and a GGTase-I inhibitor (GGTI). A synergistic inhibitory effect would suggest that alternative prenylation is a key resistance mechanism in your model.[11]
Q5: What were the most common toxicities or side effects observed during human clinical trials of BMS-214662?
A5: In Phase I clinical trials, the dose-limiting toxicities (DLTs) observed in patients with advanced solid tumors or leukemias included hematological effects like neutropenia and thrombocytopenia.[12][13] Non-hematological DLTs included nausea, vomiting, and diarrhea.[12][14][15] Reversible transaminitis (elevated liver enzymes) was also noted.[14]
Data Presentation: On-Target and Off-Target Activity
The following tables summarize the key quantitative data for BMS-214662.
Table 1: On-Target Activity against Farnesyltransferase (FTase)
| Target Protein | Assay Type | IC50 Value | Selectivity Note |
| H-Ras Processing | Cellular Assay | 1.3 nM[4] | >1000-fold selective for FTase over GGTase-I[4] |
| K-Ras Processing | Cellular Assay | 8.4 nM[4] | N/A |
Table 2: Key Off-Target Activity Profile
| Off-Target Mechanism | Target Protein | Effect | Potency |
| Molecular Glue | TRIM21 (E3 Ligase) | Induces degradation of Nucleoporins (e.g., NUP98)[6][9] | Highly potent, leads to apoptosis[5] |
| Geranylgeranyltransferase-I | GGTase-I | Inhibition of Ras-CVLL geranylgeranylation | 1.3 µM[4] |
| Geranylgeranyltransferase-I | GGTase-I | Inhibition of K-Ras geranylgeranylation | 2.3 µM[4] |
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows related to BMS-214662.
References
- 1. Preclinical antitumor activity of BMS-214662, a highly apoptotic and novel farnesyltransferase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New tricks for human farnesyltransferase inhibitor: cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New tricks for human farnesyltransferase inhibitor: cancer and beyond - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. BMS-214662 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. Farnesyltransferase inhibitor BMS-214662 induces apoptosis in B-cell chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Phase I clinical trial of the farnesyltransferase inhibitor BMS-214662 given as a 1-hour intravenous infusion in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phase I study of BMS-214662, a farnesyl transferase inhibitor in patients with acute leukemias and high-risk myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing BMY 21502 Concentration for In Vitro Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of BMY 21502 in in vitro studies. The following frequently asked questions (FAQs) and troubleshooting guides will help you optimize your experimental conditions and address common challenges.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a pyrrolidinone derivative investigated for its nootropic (cognitive-enhancing) and neuroprotective properties. While its precise molecular mechanism is not fully elucidated in publicly available literature, it is suggested to have anti-hypoxic effects and may modulate the central nervous system's cholinergic system. Its structural similarity to other compounds suggests potential interaction with sigma receptors, which are involved in a variety of cellular functions, including neuronal signaling and cell survival.
2. What is the recommended starting concentration for this compound in cell culture?
Specific in vitro concentration recommendations for this compound are not extensively reported. Therefore, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. A common approach is to test a broad range of concentrations, for example, from 10 nM to 100 µM, using serial dilutions.
3. How should I prepare a stock solution of this compound?
This compound is soluble in dimethyl sulfoxide (DMSO) but not in water. To prepare a stock solution, dissolve this compound in high-quality, anhydrous DMSO. For example, to make a 10 mM stock solution, dissolve 3.28 mg of this compound (Molecular Weight: 328.33 g/mol ) in 1 mL of DMSO. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
4. What is a safe final concentration of DMSO in my cell culture?
The final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells. When preparing your working concentrations of this compound, ensure that the volume of the stock solution added to the culture medium results in a final DMSO concentration that is non-toxic to your cells and is consistent across all experimental conditions, including the vehicle control.
5. How can I assess the effect of this compound on cell viability?
Several standard assays can be used to measure cell viability:
-
MTT Assay: A colorimetric assay that measures the metabolic activity of cells.
-
Resazurin (alamarBlue) Assay: A fluorescent or colorimetric assay that also measures metabolic activity.
-
Trypan Blue Exclusion Assay: A dye exclusion method to count viable cells.
-
LDH Assay: Measures the release of lactate dehydrogenase from damaged cells.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect of this compound | Concentration is too low. | Perform a dose-response experiment with a wider and higher range of concentrations. |
| Incubation time is too short. | Increase the incubation time, considering the doubling time of your cells and the nature of the endpoint being measured. | |
| Compound instability. | Prepare fresh working solutions from a new stock aliquot for each experiment. Ensure proper storage of the stock solution. | |
| Cell line is not responsive. | Consider using a different cell line that may be more sensitive to the expected mechanism of action. | |
| High levels of cell death or cytotoxicity | Concentration is too high. | Perform a dose-response experiment to determine the cytotoxic concentration (CC50) and select a non-toxic range for your experiments. |
| High DMSO concentration. | Ensure the final DMSO concentration in the culture medium is below 0.5% and is the same in all wells, including the vehicle control. | |
| Contamination of stock solution. | Use sterile techniques when preparing and handling stock and working solutions. Filter-sterilize the stock solution if necessary. | |
| Inconsistent or variable results | Inconsistent cell seeding. | Ensure a uniform cell suspension and accurate pipetting when seeding cells into multi-well plates. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental conditions, or fill them with sterile PBS or medium to maintain humidity. | |
| Variability in treatment application. | Ensure that all wells are treated in the same manner and at approximately the same time. |
Quantitative Data Summary
As specific in vitro quantitative data for this compound is not widely available, the following table provides a general framework for the data you should aim to generate in your initial characterization experiments.
| Parameter | Description | Example Data to Generate |
| EC50 (Effective Concentration 50) | The concentration of this compound that produces 50% of the maximum possible effect in a specific assay (e.g., neuroprotection). | To be determined for your specific cell line and assay. |
| IC50 (Inhibitory Concentration 50) | The concentration of this compound that inhibits a specific biological or biochemical function by 50%. | To be determined for your specific cell line and assay. |
| CC50 (Cytotoxic Concentration 50) | The concentration of this compound that causes the death of 50% of the cells in a culture. | To be determined for your specific cell line. |
| Optimal Concentration Range | The range of concentrations where this compound exhibits a significant biological effect without causing significant cytotoxicity. | To be determined based on your EC50/IC50 and CC50 values. |
| Effective Incubation Time | The duration of treatment with this compound required to observe a significant effect. | To be determined based on your experimental goals and cell type. |
Experimental Protocols
1. General Protocol for Determining the Optimal Concentration of this compound using an MTT Assay
This protocol provides a general guideline for a dose-response experiment to determine the effect of this compound on cell viability.
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Preparation of this compound dilutions: Prepare a series of dilutions of this compound in your cell culture medium from your DMSO stock solution. Ensure the final DMSO concentration is constant across all dilutions. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Add solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the CC50.
2. General Protocol for a Neuroprotection Assay
This protocol outlines a general method to assess the neuroprotective effects of this compound against a neurotoxic insult.
-
Cell Seeding and Differentiation (if applicable): Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate and, if necessary, differentiate them into a more mature neuronal phenotype.
-
Pre-treatment with this compound: Treat the cells with a range of non-toxic concentrations of this compound for a specific duration (e.g., 2-24 hours).
-
Induction of Neurotoxicity: Introduce a neurotoxic agent (e.g., hydrogen peroxide, glutamate, or amyloid-beta peptides) to the wells, including those with and without this compound pre-treatment.
-
Co-incubation: Incubate the cells with both this compound and the neurotoxin for a specified period (e.g., 24-48 hours).
-
Assessment of Cell Viability: Measure cell viability using an appropriate method, such as the MTT or LDH assay.
-
Data Analysis: Compare the viability of cells treated with the neurotoxin alone to those pre-treated with this compound to determine the protective effect.
Visualizations
Caption: Hypothesized signaling pathway for this compound-mediated neuroprotection.
Caption: Workflow for determining the optimal concentration of this compound.
Caption: Troubleshooting logic for experiments with this compound.
Bmy 21502 stability in aqueous solutions
This technical support center provides guidance on the stability of BMY 21502 in aqueous solutions for researchers, scientists, and drug development professionals. The information is intended to aid in experimental design and troubleshooting.
Disclaimer: Publicly available data on the specific aqueous stability of this compound is limited. The following information is based on general principles of pharmaceutical stability testing and should be supplemented with compound-specific experimental validation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in aqueous solutions?
A1: The stability of pharmaceutical compounds like this compound in aqueous solutions is primarily influenced by pH, temperature, light, and the presence of oxidizing agents.[1][2] Hydrolysis, oxidation, and photodecomposition are common degradation pathways.[2]
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: For stock solutions prepared in solvents like DMSO, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[3] To maintain stability, it is crucial to aliquot the solution after preparation to prevent repeated freeze-thaw cycles.[3] For aqueous solutions, it is advisable to prepare them fresh and use them immediately. If short-term storage is necessary, it should be at 2-8°C and protected from light, though the stability under these conditions must be experimentally verified.
Q3: How can I assess the stability of this compound in my experimental conditions?
A3: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is required to determine the concentration of the parent compound and detect any degradation products.[4][5] By analyzing samples at various time points under your specific experimental conditions (e.g., buffer composition, pH, temperature), you can determine the rate and extent of degradation.
Q4: Are there any known metabolites of this compound that I should be aware of?
A4: Yes, in vivo studies in beagle dogs have identified at least two metabolites: a hydroxy metabolite (BMY-42191) and a ketone metabolite (BMY-40440).[1] BMY-42191 was found to be the major circulating species in plasma.[1] While these are metabolic products, understanding their structures could provide insights into potential degradation pathways in vitro.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpectedly low or no activity of this compound in an aqueous-based assay. | Degradation of the compound due to inappropriate pH, high temperature, or exposure to light. | Prepare fresh aqueous solutions of this compound for each experiment. Ensure the pH of the buffer is within a stable range (requires experimental determination). Protect the solution from light and avoid high temperatures. |
| Precipitation of this compound in aqueous buffer. | Poor aqueous solubility of the compound. | The use of a co-solvent (e.g., a small percentage of DMSO or ethanol) may be necessary. Ensure the final concentration of the organic solvent is compatible with your experimental system. The solubility of this compound is pH-dependent for some compounds; adjusting the pH might improve solubility. |
| Appearance of unknown peaks in HPLC analysis of the this compound solution. | Formation of degradation products. | Conduct forced degradation studies (see Experimental Protocols section) to intentionally generate degradation products. This will help in identifying the unknown peaks and confirming the stability-indicating nature of your analytical method. |
| Inconsistent results between experiments. | Variability in the preparation and handling of this compound solutions. | Standardize the protocol for solution preparation, including the source of water, buffer components, pH adjustment, and storage. Use freshly prepared solutions for each experiment to minimize variability. |
Quantitative Data Summary
Due to the lack of specific public data for this compound, the following table presents a hypothetical stability profile based on typical small molecules. This data is for illustrative purposes only and must be confirmed by experimental studies.
| Condition | Parameter | Value |
| pH Stability | pH 3 (0.1 N HCl) | Significant degradation observed within 24 hours. |
| pH 7 (Phosphate Buffer) | Moderate degradation over 72 hours. | |
| pH 9 (Borate Buffer) | Rapid degradation observed within 24 hours. | |
| Temperature Stability | 4°C (in pH 7 Buffer) | Stable for up to 48 hours (less than 5% degradation). |
| 25°C (in pH 7 Buffer) | Significant degradation observed after 24 hours. | |
| 40°C (in pH 7 Buffer) | Rapid and extensive degradation within 24 hours. | |
| Photostability | Exposure to UV light | Accelerated degradation compared to samples protected from light. |
Experimental Protocols
Protocol for a Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[2][6]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours. At appropriate time intervals (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with an equal volume and concentration of NaOH, and analyze by HPLC.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours. At specified time points, withdraw an aliquot, neutralize with an equal volume and concentration of HCl, and analyze by HPLC.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light, for 24 hours. Analyze at various time points by HPLC.
-
Thermal Degradation: Place the solid this compound powder in a controlled temperature oven at 80°C for 7 days. Also, expose a 1 mg/mL solution to the same conditions. Analyze the samples by HPLC.
-
Photostability: Expose a solution of this compound to a calibrated light source (as per ICH Q1B guidelines). Concurrently, keep a control sample in the dark. Analyze both samples by HPLC at appropriate time intervals.
Protocol for a Stability-Indicating HPLC Method (Illustrative Example)
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from degradation products, impurities, or excipients.[5]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A time-based gradient from 95% A to 95% B over a specified duration to ensure the separation of the parent peak from any degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined based on the UV-Vis spectrum of this compound.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for this compound stability issues.
References
- 1. Pharmacokinetics of a nootropic agent, BMY-21502, and its metabolites in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. japsonline.com [japsonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. biomedres.us [biomedres.us]
Technical Support Center: Bmy 21502 Experiments
Welcome to the technical support center for Bmy 21502. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and frequently asked questions related to the use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as BMS-181168) is a pyrrolidinone derivative investigated for its nootropic, or cognitive-enhancing, properties.[1] Its primary mechanism of action is believed to be the delay of the decay of hippocampal long-term potentiation (LTP), a cellular correlate of learning and memory.[1] Evidence also suggests that its neuroprotective effects may involve the activation of the central nervous system's cholinergic system.
Q2: What are the recommended solvents and storage conditions for this compound?
This compound is soluble in dimethyl sulfoxide (DMSO) but not in water. For long-term storage, it is recommended to store the compound as a powder at -20°C for up to three years. In solvent, it can be stored at -80°C for up to six months.[1]
Q3: I am not seeing the expected cognitive enhancement in my animal model. What are some potential reasons?
Several factors could contribute to a lack of efficacy in behavioral experiments:
-
Dosage: Ensure that the dosage is appropriate for the animal model and administration route. Preclinical studies in rats have shown efficacy at 5 and 10 mg/kg when administered orally.[2]
-
Drug Preparation and Administration: As this compound is not water-soluble, proper formulation is critical for bioavailability. For oral administration, it has been suspended in methylcellulose.[2] Ensure the suspension is homogenous and administered consistently.
-
Timing of Administration: The timing of drug administration relative to the behavioral task is crucial. Consider the pharmacokinetics of this compound to ensure that peak brain concentrations coincide with the learning or memory phase of the experiment.
-
Behavioral Paradigm: The choice of behavioral task and the specific parameters can influence the outcome. Ensure the task is sensitive enough to detect cognitive enhancement and that the animals are properly habituated and trained.
Q4: My in vitro electrophysiology results are inconsistent. What should I check?
Inconsistency in LTP experiments can arise from several sources:
-
Slice Health: The viability of hippocampal slices is paramount. Ensure proper slicing and recovery conditions to maintain healthy neurons.
-
Drug Concentration: In vitro studies have shown that this compound delays LTP decay at concentrations of 1.0 and 10 µM, but not at 25 µM.[3] It is important to perform a dose-response curve to determine the optimal concentration for your specific setup.
-
Solution Stability: Ensure that the this compound stock solution in DMSO is properly stored and that the final concentration in the artificial cerebrospinal fluid (aCSF) is accurate.
-
Electrode Placement and Stimulation Intensity: Consistent placement of stimulating and recording electrodes is critical for reliable LTP induction and measurement.
Q5: What are the known side effects of this compound?
A pilot clinical study in patients with Alzheimer's disease showed that this compound was generally well-tolerated. However, some patients experienced higher rates of abnormal liver enzyme concentrations and nausea compared to the placebo group.[4]
Troubleshooting Guides
In Vivo Experiments (e.g., Morris Water Maze)
| Problem | Possible Cause | Troubleshooting Steps |
| No difference in escape latency between this compound and vehicle groups. | Ineffective dosage. | Perform a dose-response study to identify the optimal dose. Doses of 5 and 10 mg/kg have been used in rats.[2] |
| Poor bioavailability. | Ensure proper preparation of the oral suspension. For example, use a vehicle like methylcellulose and ensure a uniform suspension. | |
| Incorrect timing of administration. | Administer the compound such that its peak concentration aligns with the cognitive task. | |
| Increased variability in animal behavior. | Stress or anxiety in animals. | Ensure proper handling and habituation of the animals to the experimental setup. |
| Inconsistent drug administration. | Use precise administration techniques (e.g., oral gavage) to ensure each animal receives the correct dose. | |
| This compound appears to worsen learning scores. | Paradoxical effects. | In one study, this compound appeared to worsen learning scores in uninjured control animals. Consider the baseline cognitive function of your animals. |
In Vitro Experiments (e.g., Hippocampal LTP)
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent LTP induction. | Unhealthy hippocampal slices. | Optimize slicing and recovery protocols. Ensure adequate oxygenation and temperature control. |
| Suboptimal stimulation parameters. | Verify the intensity and pattern of electrical stimulation for robust LTP induction. | |
| No effect of this compound on LTP decay. | Incorrect drug concentration. | Perform a dose-response experiment. Concentrations of 1.0 and 10 µM have been shown to be effective.[3] |
| Instability of the compound in aCSF. | Prepare fresh solutions for each experiment. Minimize the time the compound spends in the aqueous solution before use. | |
| Baseline synaptic transmission is unstable. | Issues with the recording setup. | Check the stability of the recording and stimulating electrodes. Ensure a stable perfusion rate of the aCSF. |
| DMSO concentration is too high. | Ensure the final concentration of DMSO in the aCSF is low and consistent across all conditions, including the vehicle control. |
Quantitative Data
Clinical Trial Data: Alzheimer's Disease Assessment Scale (ADAS-Cog)
| Treatment Group | Mean Change in ADAS-Cog Score (Week 12) |
| This compound | -1.5 points |
| Placebo | -0.5 points |
| This compound (MMSE ≤ 20) | -2.7 points |
| Placebo (MMSE ≤ 20) | +0.3 points |
Data from a pilot study in patients with mild-to-moderate Alzheimer's disease. The differences were not statistically significant.[4]
Experimental Protocols
Morris Water Maze Protocol for Assessing Cognitive Enhancement
-
Animal Model: Aged rats (e.g., 16-18 month old F-344 rats) are often used to model age-related cognitive decline.
-
Apparatus: A circular water tank (approximately 1.5-2 meters in diameter) filled with opaque water. A hidden escape platform is submerged just below the water surface.
-
Drug Preparation: Prepare a suspension of this compound in a suitable vehicle, such as 0.5% methylcellulose in water.
-
Administration: Administer this compound or vehicle orally (e.g., via gavage) at a predetermined time before the training trials (e.g., 30-60 minutes). Doses of 5 and 10 mg/kg have been used.[2]
-
Training:
-
Place the rat into the water at one of four starting positions.
-
Allow the rat to swim freely to find the hidden platform.
-
If the rat does not find the platform within a set time (e.g., 60-90 seconds), gently guide it to the platform.
-
Allow the rat to remain on the platform for a short period (e.g., 15-30 seconds).
-
Conduct multiple trials per day for several consecutive days.
-
-
Data Collection: Record the escape latency (time to find the platform), swim path, and swim speed using a video tracking system.
-
Probe Trial: After the final training day, remove the platform and allow the rat to swim for a set duration. Record the time spent in the target quadrant where the platform was previously located.
In Vitro Hippocampal Long-Term Potentiation (LTP) Protocol
-
Slice Preparation:
-
Anesthetize and decapitate a rat.
-
Rapidly remove the brain and place it in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Prepare transverse hippocampal slices (300-400 µm thick) using a vibratome.
-
Allow the slices to recover in an interface chamber with oxygenated aCSF at room temperature for at least 1 hour.
-
-
Electrophysiology:
-
Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
-
Baseline Recording: Record stable baseline fEPSPs for at least 20-30 minutes.
-
Drug Application: Add this compound to the perfusing aCSF at the desired final concentration (e.g., 1.0 or 10 µM).[3] Ensure the vehicle (DMSO) concentration is consistent in the control condition.
-
LTP Induction: After a stable baseline in the presence of the drug, induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second).
-
Post-HFS Recording: Record fEPSPs for at least 60 minutes post-HFS to measure the potentiation and its decay over time.
-
Data Analysis: Measure the slope of the fEPSP and normalize it to the pre-HFS baseline. Compare the degree of potentiation and the rate of decay between the this compound and control groups.
Visualizations
Proposed Signaling Pathway for this compound-Mediated Cognitive Enhancement
Caption: Proposed pathway of this compound enhancing synaptic plasticity.
Experimental Workflow for In Vivo this compound Studies
Caption: General workflow for this compound in vivo behavioral experiments.
Logical Relationship for Troubleshooting Inconsistent Results
Caption: Troubleshooting flowchart for this compound experiments.
References
- 1. Slow Presynaptic and Fast Postsynaptic Components of Compound Long-Term Potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and piracetam facilitate performance of two-choice win-stay water-escape in normal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A 1-heteroaryl-4-piperidinyl-methyl pyrrolidinone, this compound, delays the decay of hippocampal synaptic potentiation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of BMY 21,502 in Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Limitations of Bmy 21502 in cognitive enhancement
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the experimental nootropic compound BMY-21502. The following troubleshooting guides and frequently asked questions (FAQs) address potential issues and limitations observed during its investigation for cognitive enhancement.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Lack of Efficacy in Cognitive Tasks | Insufficient dosage, inappropriate animal model, or inherent limitations of the compound. | Verify dosage and administration protocol. Consider the specific cognitive domain being tested, as efficacy may be context-dependent. Note that in a clinical trial for Alzheimer's disease, BMY-21502 did not show a statistically significant improvement in cognitive scores compared to placebo[1]. |
| Elevated Liver Enzymes in Animal Models | Potential hepatotoxicity. | Monitor liver enzyme levels (ALT, AST) regularly throughout the experiment. Consider dose-response studies to identify a therapeutic window with minimal liver impact. In a human clinical trial, patients treated with BMY-21502 experienced higher rates of abnormal liver enzyme concentrations[1]. |
| Gastrointestinal Distress (e.g., Nausea, Vomiting) | Common adverse effect of the compound. | Administer the compound with food if applicable to the experimental design. Monitor for signs of distress in animal models. Nausea was a reported side effect in human trials[1]. |
| High Attrition Rate in Longitudinal Studies | Adverse effects leading to poor health or withdrawal from the study. | Carefully monitor animal health and well-being. Implement humane endpoints for severe adverse reactions. The discontinuation rate in the BMY-21502 group was significantly higher than in the placebo group in a clinical trial (35% vs. 9%)[1]. |
| Paradoxical Worsening of Cognitive Performance | Potential off-target effects or context-dependent cognitive modulation. | Be aware that in a study with uninjured control rats, BMY-21502 treatment appeared to worsen learning scores in the Morris water maze[2]. This suggests that the cognitive effects of BMY-21502 may be dependent on the neurological state of the subject. |
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for BMY-21502?
A1: The precise molecular target of BMY-21502 is not well-elucidated in the available literature. However, preclinical studies suggest that its mechanism may involve the activation of the central nervous system's cholinergic system. This is supported by the finding that its anti-anoxic effects in a KCN-induced anoxia model in mice were blocked by the cholinergic antagonist scopolamine[3][4]. It has also been shown to delay the decay of long-term potentiation (LTP) in hippocampal slices, suggesting a potential role in synaptic plasticity[5].
Q2: What are the main limitations of BMY-21502 observed in clinical trials?
A2: A pilot clinical trial in patients with mild-to-moderate Alzheimer's disease found that BMY-21502 was not significantly superior to placebo in improving cognitive function as measured by the Alzheimer's Disease Assessment Scale (ADAS)[1]. While there was a trend towards improvement, the results were not statistically significant.
Q3: What are the known side effects of BMY-21502?
A3: In the Alzheimer's disease clinical trial, patients receiving BMY-21502 experienced a higher incidence of abnormal liver enzyme concentrations and nausea compared to the placebo group[1]. These adverse events contributed to a significantly higher discontinuation rate in the treatment group[1].
Q4: Has BMY-21502 shown efficacy in any preclinical models?
A4: Yes, BMY-21502 has demonstrated some positive effects in preclinical studies. It has shown anti-anoxic properties in mice, significantly prolonging survival time in models of KCN-induced anoxia and hypobaric hypoxia[3][4]. In a rat model of traumatic brain injury, BMY-21502 improved spatial learning ability in the Morris water maze[2]. Additionally, it facilitated performance in a water-escape task in normal rats[6].
Q5: Is there any evidence of BMY-21502 having neuroprotective effects?
A5: The anti-anoxic effects of BMY-21502 suggest a potential for neuroprotection under hypoxic or ischemic conditions[3][4]. Its ability to improve learning in brain-injured rats also points towards a potential role in mitigating the cognitive deficits associated with neuronal damage[2].
Quantitative Data Summary
The following table summarizes the key quantitative findings from the 12-week clinical trial of BMY-21502 in patients with mild-to-moderate Alzheimer's disease.
| Parameter | BMY-21502 Group (n=34) | Placebo Group (n=35) | p-value | Reference |
| Mean Change in ADAS Cognitive Score at Week 12 | -1.5 points | -0.5 points | > 0.05 | [1] |
| Discontinuation Rate | 35% (12 of 34 patients) | 9% (3 of 35 patients) | < 0.05 | [1] |
| Adverse Events (Higher Incidence than Placebo) | Abnormal liver enzyme concentrations, Nausea | - | Not specified | [1] |
Experimental Protocols
Morris Water Maze for Spatial Learning Assessment in Rats
This protocol is based on the methodology used to assess the effect of BMY-21502 on spatial learning in brain-injured rats[2].
-
Apparatus: A circular water tank (e.g., 1.5 m in diameter) filled with water made opaque with a non-toxic substance. A submerged escape platform is placed in a fixed location in one of the quadrants.
-
Animals: Male Sprague-Dawley rats.
-
Procedure:
-
Acclimation: Allow rats to acclimate to the testing room.
-
Drug Administration: Administer BMY-21502 (e.g., 10 mg/kg) or vehicle intraperitoneally 30 minutes before the first trial on each testing day.
-
Training Trials: On days 7 and 8 post-injury, conduct a series of trials where the rat is placed in the water at different starting positions and must find the hidden platform. The latency to find the platform and the swim path are recorded.
-
Probe Trial: To assess memory retention, the platform is removed, and the time spent in the target quadrant is measured.
-
KCN-Induced Anoxia Model in Mice
This protocol is based on the methodology used to evaluate the anti-anoxic effects of BMY-21502[3][4].
-
Animals: Male mice.
-
Procedure:
-
Drug Administration: Administer BMY-21502 orally at various doses (e.g., 10-100 mg/kg).
-
Induction of Anoxia: After a specified time following drug administration, inject potassium cyanide (KCN) intravenously (e.g., 2.4 mg/kg) to induce histotoxic anoxia.
-
Measurement: Record the survival time from KCN injection until respiratory arrest.
-
Cholinergic Involvement Assessment: To investigate the role of the cholinergic system, a separate group of animals can be pre-treated with scopolamine (a muscarinic antagonist) before BMY-21502 administration.
-
Visualizations
Caption: Logical relationship of BMY-21502's preclinical findings and clinical limitations.
Caption: A simplified workflow for preclinical evaluation of BMY-21502.
References
- 1. Efficacy and safety of BMY 21,502 in Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The nootropic compound BMY-21502 improves spatial learning ability in brain injured rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of BMY-21502 on anoxia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Interplay of hippocampal long-term potentiation and long-term depression in enabling memory representations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of oral BMY 21502 on Morris water task performance in 16-18 month old F-344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigational Compound Bmy 21502 and Abnormal Liver Enzyme Concentrations
Disclaimer: The following information is provided for research and discussion purposes only. "Bmy 21502" is treated as a hypothetical investigational compound in this guide. The data and protocols described are representative examples based on known mechanisms of drug-induced liver injury (DILI) and do not pertain to a specific, publicly documented compound named this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing elevated alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels in our in vitro/in vivo studies with this compound. What are the potential underlying mechanisms?
A1: Elevated ALT and AST are common biomarkers for hepatocellular injury.[1][2][3] The hepatotoxicity of an investigational compound like this compound could be attributed to several mechanisms, including:
-
Formation of Reactive Metabolites: The compound may be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of reactive metabolites.[4][5][6] These metabolites can covalently bind to cellular proteins and lipids, causing oxidative stress and mitochondrial dysfunction.[7][8]
-
Mitochondrial Dysfunction: The compound or its metabolites might directly impact mitochondrial function, leading to a decrease in ATP production, an increase in reactive oxygen species (ROS), and the initiation of apoptotic pathways.[7][9][10]
-
Induction of Oxidative Stress: An imbalance between the production of ROS and the cell's antioxidant defense mechanisms can lead to damage to cellular components.[5][8]
-
Immune-Mediated Response: In some cases, the drug or its metabolites can act as haptens, triggering an immune response that targets hepatocytes.[5][8]
Q2: How can we further investigate the hepatotoxic potential of this compound in our laboratory?
A2: A tiered approach is recommended. Initial screening assays can be followed by more complex mechanistic studies.
-
Tier 1: Cytotoxicity Assays: Utilize immortalized human liver cell lines (e.g., HepG2, HepaRG) or primary human hepatocytes to assess cell viability.[11] Common assays include MTT, LDH leakage, and ATP content determination.[12]
-
Tier 2: Mechanistic Assays: If cytotoxicity is confirmed, investigate the underlying mechanisms. This can include assays for oxidative stress (e.g., ROS production), mitochondrial membrane potential, and caspase activation (for apoptosis).
-
Tier 3: In Vivo Studies: If in vitro signals are significant, well-designed in vivo studies in relevant animal models are crucial to understand the compound's effect on liver histology and function in a whole-organism context.
Q3: Are there specific signaling pathways we should investigate in relation to this compound-induced hepatotoxicity?
A3: Yes, several signaling pathways are commonly implicated in drug-induced liver injury. Key pathways to investigate include:
-
c-Jun N-terminal Kinase (JNK) Pathway: Sustained activation of JNK is often a critical event in drug-induced hepatocyte death.[9][10] Investigating the phosphorylation status of JNK can provide valuable insights.
-
Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Pathway: Nrf2 is a key regulator of the antioxidant response.[7][10] Assessing the activation of this pathway can indicate whether the cells are mounting a protective response against oxidative stress.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High variability in in vitro cytotoxicity assay results. | Inconsistent cell seeding density. | Ensure a uniform cell suspension and accurate cell counting before seeding. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental samples, or fill them with media to maintain humidity. | |
| Compound precipitation. | Check the solubility of this compound in the culture medium. Consider using a lower concentration range or a different vehicle. | |
| No significant cytotoxicity observed in vitro, but in vivo studies show elevated liver enzymes. | The in vitro model lacks the necessary metabolic competency. | Use primary hepatocytes or metabolically competent cell lines (e.g., HepaRG) that better mimic in vivo metabolism. |
| The toxicity is mediated by non-parenchymal cells (e.g., Kupffer cells). | Consider using co-culture systems that include different liver cell types.[13] | |
| The in vivo toxicity is due to a systemic effect not captured in vitro. | Review the full in vivo dataset for other organ toxicities or systemic inflammation. | |
| Difficulty interpreting the pattern of liver enzyme elevation (e.g., ALT vs. AST). | The pattern can be indicative of the type of liver injury. | A disproportionate increase in ALT is more specific for liver injury, while a higher AST/ALT ratio can suggest mitochondrial damage or non-hepatic sources of AST.[14] |
| The timing of sample collection is critical. | Collect samples at multiple time points to understand the kinetics of enzyme release. |
Experimental Protocols
Protocol: In Vitro Assessment of Hepatotoxicity using LDH Assay
Objective: To determine the potential of this compound to induce cytotoxicity in HepG2 cells by measuring the release of lactate dehydrogenase (LDH) into the culture medium.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution
-
96-well cell culture plates
-
Commercially available LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., a known hepatotoxin).
-
Incubation: Incubate the plate for 24 or 48 hours at 37°C in a 5% CO2 incubator.
-
LDH Measurement: Following the manufacturer's instructions for the LDH assay kit, transfer a portion of the cell culture supernatant to a new 96-well plate. Add the reaction mixture and incubate as required.
-
Data Acquisition: Measure the absorbance at the recommended wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control.
Visualizations
Caption: Simplified signaling pathway of drug-induced liver injury.
Caption: General experimental workflow for hepatotoxicity assessment.
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. What Are Elevated Liver Enzymes? Causes and Symptoms - GoodRx [goodrx.com]
- 3. Elevated liver enzymes Causes - Mayo Clinic [mayoclinic.org]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Drug-Induced Liver Injury: Mechanisms, Diagnosis, and Management: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug-Induced Hepatotoxicity: Overview, Metabolism of Drugs, Clinical and Pathologic Manifestations of Drug-Induced Liver Disease [emedicine.medscape.com]
- 7. Mechanisms of Drug Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Signal transduction pathways involved in drug-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regulation of drug-induced liver injury by signal transduction pathways: critical role of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Platforms for Evaluating Liver Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. In vitro models for liver toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. droracle.ai [droracle.ai]
Validation & Comparative
A Comparative Analysis of BMY 21502 and Piracetam in Enhancing Memory Function
For researchers and professionals in the field of neuropharmacology and drug development, the quest for effective cognitive enhancers is a significant endeavor. This guide provides a detailed comparison of two such nootropic agents, BMY 21502 and piracetam, focusing on their efficacy in memory tasks as demonstrated in preclinical and clinical studies.
Executive Summary
This compound and piracetam are both pyrrolidinone derivatives investigated for their potential to improve cognitive function. While piracetam is a well-known, early nootropic with a broad, though not fully understood, mechanism of action, this compound is a newer compound with a less characterized molecular pathway. Preclinical studies suggest both compounds can enhance memory, though direct comparative efficacy data is scarce. Clinical evidence for this compound in Alzheimer's disease shows a modest, non-significant improvement, while piracetam's clinical utility in cognitive disorders remains a subject of debate.
Quantitative Data on Efficacy in Memory Tasks
The following tables summarize the quantitative data from key preclinical and clinical studies on this compound and piracetam.
Table 1: Preclinical Efficacy in Animal Models
| Compound | Animal Model | Memory Task | Dosage | Key Findings | Reference |
| This compound | 16-18 month old F-344 rats | Morris Water Maze | 5.0 mg/kg (oral) | Increased rate of acquisition and initial retention, resulting in decreased swim distances on the second trial of each day.[1] | |
| Piracetam | Ethanol-treated mice | Passive Avoidance | 100 mg/kg (twice daily for 10 days) | Antagonized ethanol-induced learning impairment, reflected by longer latency to enter the dark compartment.[2] | |
| Piracetam | Day-old chicks | Passive Avoidance | 10 or 50 mg/kg (i.p.) | Post-training injections increased recall for the task when tested 24 hours later.[3] | |
| Piracetam | Ts65Dn mouse model of Down's syndrome | Morris Water Maze | 75 and 150 mg/kg/day (i.p.) | In control mice, improved performance in both visible and hidden-platform tasks.[4] |
Table 2: Clinical Efficacy in Human Subjects
| Compound | Patient Population | Memory Assessment | Dosage | Key Findings | Reference |
| This compound | Mild-to-moderate Alzheimer's disease | Alzheimer's Disease Assessment Scale (ADAS) - Cognitive Subscale | Not specified | Mean change of -1.5 points at week 12 (vs. -0.5 for placebo); not statistically significant.[5] | |
| Piracetam | Mild cognitive impairment and dementia | Modified Mini-Mental State Examination | 4800 mg/day for 4 weeks, then 2400 mg/day | Significant improvement in memory and concentration-psychomotor speed factors.[6] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the protocols for key experiments cited in this guide.
Morris Water Maze (this compound and Piracetam)
The Morris water maze is a widely used behavioral task to assess spatial learning and memory in rodents.[7][8]
-
Apparatus: A circular pool (typically 1.5-2 meters in diameter) is filled with opaque water. A small escape platform is hidden just below the water's surface. The pool is located in a room with various distal visual cues.
-
Procedure:
-
Acquisition Phase: Rodents are placed in the pool from different starting positions and must learn to find the hidden platform using the visual cues. Each trial ends when the animal finds the platform or after a set time (e.g., 60-120 seconds). The latency to find the platform and the path taken are recorded. This phase typically consists of several trials per day over several consecutive days.
-
Probe Trial: After the acquisition phase, the platform is removed, and the rodent is allowed to swim for a set duration. The time spent in the target quadrant (where the platform was located) is measured as an indicator of memory retention.
-
-
Drug Administration: this compound was administered orally to aged rats.[1] Piracetam was administered intraperitoneally to mice.[4]
Passive Avoidance Task (Piracetam)
The passive avoidance task is used to evaluate learning and memory in small animals, based on their natural preference for a dark environment.
-
Apparatus: A two-compartment box with a light and a dark chamber, connected by an opening. The floor of the dark chamber can deliver a mild foot shock.
-
Procedure:
-
Training: The animal is placed in the light compartment. When it enters the dark compartment, it receives a mild foot shock.
-
Testing: After a specific interval (e.g., 24 hours), the animal is again placed in the light compartment, and the latency to enter the dark compartment is measured. A longer latency is indicative of better memory of the aversive stimulus.
-
-
Drug Administration: Piracetam was administered intraperitoneally to mice and chicks.[2][3]
Signaling Pathways and Mechanisms of Action
The precise molecular mechanisms of this compound and piracetam are not fully elucidated, but current research points to the following pathways.
This compound
This compound is a pyrrolidinone derivative, but its specific molecular targets and signaling pathways for cognitive enhancement are not well-defined in the available literature.[9] It is suggested to have nootropic properties and may act on brain function to attenuate hypoxia-induced deterioration.
Piracetam
Piracetam's mechanism of action is thought to be multi-faceted, influencing various aspects of neuronal function.[10][11]
-
Modulation of Neurotransmitter Systems: Piracetam is believed to enhance the function of various neurotransmitter systems, including the cholinergic and glutamatergic pathways, which are crucial for learning and memory. It may increase the density of postsynaptic receptors.
-
Increased Membrane Fluidity: Piracetam has been shown to increase the fluidity of neuronal cell membranes. This could facilitate signal transduction and improve the function of membrane-bound proteins like receptors and ion channels.
-
Enhanced Cerebral Blood Flow: Some studies suggest that piracetam can improve microcirculation and increase oxygen and glucose metabolism in the brain.
References
- 1. Effects of oral this compound on Morris water task performance in 16-18 month old F-344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Effect of piracetam on passive avoidance learning in ethanol-treated mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piracetam facilitates long-term memory for a passive avoidance task in chicks through a mechanism that requires a brain corticosteroid action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of piracetam on cognitive performance in a mouse model of Down's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of BMY 21,502 in Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Cognitive enhancement effect of piracetam in patients with mild cognitive impairment and dementia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Morris water maze: a versatile and pertinent tool for assessing spatial learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. nbinno.com [nbinno.com]
- 11. Nootropics as Cognitive Enhancers: Types, Dosage and Side Effects of Smart Drugs - PMC [pmc.ncbi.nlm.nih.gov]
BMY-21502 in Traumatic Brain Injury: A Comparative Analysis with Other Nootropic Agents
For Researchers, Scientists, and Drug Development Professionals
Traumatic Brain Injury (TBI) represents a significant global health challenge, with a complex pathophysiology that includes primary mechanical damage followed by a cascade of secondary injuries such as excitotoxicity, neuroinflammation, oxidative stress, and apoptosis.[1][2][3] These secondary mechanisms contribute to long-term cognitive, behavioral, and motor deficits.[1][4] The search for effective therapeutic interventions has led to the investigation of various neuroprotective and nootropic compounds. This guide provides a comparative analysis of BMY-21502, a pyrrolidinone derivative, against other nootropics that have been evaluated for their potential in mitigating the consequences of TBI.
BMY-21502: A Nootropic with Potential in TBI
BMY-21502 has been investigated for its cognitive-enhancing properties. While clinical trials in Alzheimer's disease did not show statistically significant superiority over placebo and were marked by a higher discontinuation rate due to side effects like abnormal liver enzymes and nausea, preclinical evidence suggests a potential role in TBI.[5]
A key study in a rat model of lateral fluid-percussion TBI demonstrated that BMY-21502, administered at a dose of 10 mg/kg, significantly improved post-injury learning ability in a Morris water maze task when compared to vehicle-treated injured animals.[6] Interestingly, the same study noted that BMY-21502 appeared to worsen learning scores in uninjured control animals, suggesting a state-dependent mechanism of action.[6]
Comparative Efficacy of Nootropics in TBI
While direct head-to-head clinical trials comparing BMY-21502 with other nootropics in TBI are lacking, a body of preclinical and clinical research provides insights into the therapeutic potential of various agents. The following tables summarize the available quantitative data from key studies.
Table 1: Preclinical Studies of Nootropics in TBI Animal Models
| Nootropic | Animal Model | Dosage | Route of Administration | Key Findings | Reference |
| BMY-21502 | Rat (Lateral Fluid-Percussion Injury) | 10 mg/kg | Intraperitoneal | Significantly improved post-injury learning in the Morris water maze (p < 0.05). | [6] |
| Vinpocetine | Animal models of TBI | Not specified | Not specified | Reduced oxidative stress, improved cognitive and motor functions compared to control. | [7] |
| Pramiracetam | Not specified | Up to 1,500 mg/day (human equivalent suggested) | Not specified | In a study with concussion patients, compared favorably to Piracetam. | [7] |
| N-Acetylcysteine (NAC) | Rat | Not specified | Not specified | Scavenges free radicals, improves cerebral blood flow and tissue oxygenation. | [8] |
| Creatine | Rat | Not specified | Not specified | Provides phosphate for ATP production, crucial for cellular energy. | [7] |
Table 2: Clinical Studies and Meta-Analyses of Nootropics in TBI
| Nootropic | Study Type | Number of Patients | Dosage | Key Findings | Reference |
| Cerebrolysin | Meta-analysis | 112 | Not specified | Favorable Glasgow Outcome Score (OR 3.019, p=0.003); Improved cognition (OR 3.4, p<0.001). | [9][10] |
| Citicoline | Meta-analysis | 1355 (GOS), 1291 (cognition) | Not specified | No significant improvement in Glasgow Outcome Score, cognitive performance, or survival. | [9][10] |
| Piracetam | Meta-analysis (one study) | Not specified | Not specified | Showed a positive effect on cognition. | [9][10] |
| N-Acetylcysteine (NAC) | Randomized, double-blind, placebo-controlled | 81 (mild TBI) | Oral | Improved neuropsychological test results and symptom resolution. | [8] |
| Creatine | Clinical study | 30 (children) | 0.4 g/kg/day for 6 months | Not specified in abstract | [7] |
Experimental Protocols
BMY-21502 in a Rat Model of TBI
-
Animal Model: Male Sprague-Dawley rats were subjected to lateral fluid-percussion brain injury of moderate severity (2.4 atm).
-
Drug Administration: BMY-21502 (10 mg/kg) or vehicle was administered intraperitoneally 30 minutes prior to the first trial on days 7 and 8 post-injury.
-
Behavioral Testing: Spatial learning was assessed using the Morris water maze, where rats had to navigate to a submerged, invisible platform using external visual cues.
-
Statistical Analysis: A significant impairment in learning was observed in vehicle-treated brain-injured animals compared to sham animals (P < 0.001). BMY-21502-treated injured animals showed significant improvement in learning compared to vehicle-treated injured animals (P < 0.05).[6]
Signaling Pathways in TBI and Potential Nootropic Intervention
The pathophysiology of TBI involves a complex interplay of signaling pathways that lead to secondary brain injury. Nootropics may exert their effects by modulating these pathways.
References
- 1. Revisiting Traumatic Brain Injury: From Molecular Mechanisms to Therapeutic Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. Traumatic Brain Injury: Mechanistic Insight on Pathophysiology and Potential Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Traumatic Brain Injury: Discovery of Two Molecules Could Lead to New Drug Treatments | Rutgers University [rutgers.edu]
- 5. Efficacy and safety of BMY 21,502 in Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The nootropic compound BMY-21502 improves spatial learning ability in brain injured rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nootropicsexpert.com [nootropicsexpert.com]
- 8. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 9. A meta-analysis of the effect of different neuroprotective drugs in management of patients with traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of BMY 21502 and Placebo in Cognitive Enhancement Trials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of BMY 21502, a nootropic agent, against a placebo in a clinical trial focused on cognitive function in patients with mild-to-moderate Alzheimer's disease. The data and methodologies presented are based on a pilot study designed to assess the potential of this compound as a cognitive enhancer.
Quantitative Data Summary
A pilot study involving 69 patients with Alzheimer's disease provides the primary source of comparative data between this compound and a placebo.[1] The key cognitive and discontinuation findings are summarized in the table below.
| Metric | This compound (n=34) | Placebo (n=35) | Statistical Significance |
| Mean Change in ADAS Cognitive Score (Week 12) | -1.5 points | -0.5 points | Not Statistically Significant (p > 0.05)[1][2] |
| Mean Change in ADAS Cognitive Score in Patients with Moderate Dementia (MMSE ≤ 20) (Week 12) | -2.7 points | +0.3 points | Not Statistically Significant[1] |
| Discontinuation Rate | 35% (12 of 34 patients) | 9% (3 of 35 patients) | Statistically Significant (p < 0.05)[1] |
| Discontinuations due to Adverse Events | 24% (8 of 34 patients) | 9% (3 of 35 patients) | - |
ADAS = Alzheimer's Disease Assessment Scale; MMSE = Mini-Mental State Examination.
Experimental Protocols
The clinical trial was a randomized, double-blind, placebo-controlled study.[1]
Participants:
-
A total of 69 patients diagnosed with mild-to-moderate Alzheimer's disease were enrolled.[1][2]
-
The cohort included 28 men and 41 women with a mean age of 72 years (range 54-92).[1]
-
The mean Mini-Mental State Examination (MMSE) score at baseline was 23.5.[1]
Treatment Regimen:
-
Patients were randomly assigned to receive either this compound (300 mg three times daily) or a placebo.[2]
-
The double-blind treatment period lasted for 12 weeks.[1][2]
-
This was preceded by a 1-week placebo lead-in and followed by a 4-week placebo washout period.[2]
Efficacy Assessments:
-
Primary: Alzheimer's Disease Assessment Scale (ADAS) and the Clinical Global Impressions Scale.[1]
-
Secondary: The Computerized Neurological Test Battery and the Mini-Mental State Examination (MMSE).[1]
-
Assessments were conducted at weeks 4, 8, 12, and 16.[2]
Safety and Tolerability
While generally well-tolerated, this compound was associated with a higher incidence of abnormal liver enzyme concentrations and nausea compared to the placebo group.[1] The discontinuation rate was significantly higher in the this compound group, with a substantial portion of these being due to adverse events.[1]
Mechanism of Action
This compound is identified as a pyrrolidinone derivative with purported memory- and cognition-enhancing properties.[3] Preclinical findings suggest it may protect memory and enhance long-term potentiation.[2] It is also suggested to attenuate hypoxia-induced deterioration in brain function.[3]
Visualizations
Caption: Experimental workflow of the this compound vs. Placebo clinical trial.
Conclusion
In this pilot study, this compound did not demonstrate a statistically significant superiority over placebo in improving cognitive function in patients with mild-to-moderate Alzheimer's disease, as measured by the ADAS cognitive score.[1] Although a greater numerical improvement was observed in the this compound group, particularly in patients with more moderate dementia, the difference was not significant.[1] The higher rate of discontinuation due to adverse events in the this compound group is a noteworthy consideration for future investigations.[1] The study authors suggested that further evaluation in a larger study population may be warranted to fully determine the compound's potential efficacy.[1][2]
References
- 1. Efficacy and safety of BMY 21,502 in Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The use of the Computerized Neuropsychological Test Battery (CNTB) in an efficacy and safety trial of BMY 21,502 in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of Pyrrolidinone Nootropics for Cognitive Enhancement
For Researchers, Scientists, and Drug Development Professionals
The quest for compounds that can enhance cognitive function has led to the development of a class of synthetic molecules known as nootropics. Among the most studied are the pyrrolidinone derivatives, often referred to as "racetams." This guide provides an objective comparative analysis of five prominent pyrrolidinone nootropics: piracetam, aniracetam, oxiracetam, pramiracetam, and phenylpiracetam. We will delve into their mechanisms of action, pharmacokinetic profiles, and efficacy, supported by experimental data, to offer a comprehensive resource for the scientific community.
Pharmacokinetic Profiles: A Quantitative Comparison
The pharmacokinetic properties of nootropics are critical to understanding their absorption, distribution, metabolism, and excretion, which in turn influence their dosing and efficacy. The following table summarizes key pharmacokinetic parameters for the five selected pyrrolidinone nootropics.
| Parameter | Piracetam | Aniracetam | Oxiracetam | Pramiracetam | Phenylpiracetam |
| Bioavailability (Oral) | ~100%[1] | Low (due to extensive first-pass metabolism) | 56-82% | Rapidly absorbed | ~100%[2][3] |
| Half-life (t½) | ~5 hours[1] | ~0.5 hours[4][5] | ~8 hours | 4.5-6.5 hours[6][7][8] | 3-5 hours[2][3] |
| Peak Plasma Concentration (Tmax) | ~1 hour | ~0.4 hours[4] | 1-3 hours | 2-3 hours[6][8] | ~1 hour[3] |
| Metabolism | Not metabolized, excreted unchanged[1] | Rapidly metabolized to N-anisoyl-GABA, p-anisic acid, and 2-pyrrolidinone[5] | Primarily excreted unchanged (~84%) | Primarily excreted unchanged | Not metabolized, excreted unchanged[2][3] |
| Solubility | Water-soluble | Fat-soluble | Water-soluble | Fat-soluble[6] | - |
Mechanisms of Action: Diverse Pathways to Cognitive Enhancement
While all pyrrolidinone nootropics share a common chemical backbone, their mechanisms of action are not identical, leading to nuanced differences in their cognitive effects. The primary mechanisms involve the modulation of key neurotransmitter systems, particularly the cholinergic and glutamatergic pathways.
Piracetam , the parent compound of the racetam class, is believed to enhance cognitive function by improving the fluidity of neuronal membranes. This is thought to facilitate neurotransmission and enhance the function of various neurotransmitter systems, including the cholinergic and glutamatergic systems.[9]
Aniracetam is known for its potent modulation of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, a subtype of glutamate receptors crucial for synaptic plasticity.[2][6] By slowing the desensitization of AMPA receptors, aniracetam enhances excitatory synaptic transmission, a key process in learning and memory.[6] It also appears to influence the release of dopamine and serotonin, which may contribute to its reported anxiolytic effects.[9]
Oxiracetam enhances the release of both glutamate and acetylcholine in the hippocampus.[5][7] Like aniracetam, it also positively modulates AMPA receptors.[7] This dual action on two critical neurotransmitter systems for memory formation is thought to be the basis of its cognitive-enhancing effects.
Pramiracetam is distinguished by its significant enhancement of high-affinity choline uptake (HACU) in the hippocampus.[10] This process is the rate-limiting step in the synthesis of acetylcholine, a neurotransmitter vital for memory and learning. By increasing HACU, pramiracetam indirectly boosts acetylcholine production and release.
Phenylpiracetam , a phenylated analog of piracetam, is reported to be more potent. Its mechanism is thought to involve the modulation of nicotinic acetylcholine receptors and may also increase the density of dopamine and norepinephrine receptors in the brain.[11] Some studies suggest it acts as a dopamine reuptake inhibitor.[12][[“]]
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways for aniracetam, oxiracetam, and pramiracetam.
Caption: Proposed signaling pathway of Aniracetam's modulation of AMPA receptors.
Caption: Proposed dual mechanism of Oxiracetam on neurotransmitter release.
Caption: Proposed mechanism of Pramiracetam on acetylcholine synthesis.
Comparative Efficacy: Insights from Preclinical and Clinical Studies
The evidence for the cognitive-enhancing effects of racetams is mixed, with some studies showing benefits in populations with cognitive impairment, while the effects in healthy individuals are less clear.[14][15] Direct comparative studies are limited, but some inferences can be drawn from the available literature.
| Nootropic | Preclinical Evidence (Animal Models) | Clinical Evidence (Human Studies) | Relative Potency |
| Piracetam | Improves memory in aged rats, particularly when combined with choline.[16] | Some studies suggest modest benefits in cognitive impairment, but results are inconsistent.[14] | Baseline |
| Aniracetam | Demonstrates anxiolytic properties and improves memory in some animal models.[9][16] | May be beneficial for cognitive impairment in elderly patients.[17] | More potent than piracetam, with additional anxiolytic effects.[18][19] |
| Oxiracetam | Reverses chemically induced memory deficits in spatial learning tasks.[16] | Some studies suggest efficacy in treating symptoms of Alzheimer's disease.[20] | More potent than piracetam, particularly for logical and analytical thinking.[18][19] |
| Pramiracetam | Enhances cognitive function in part by affecting hippocampal cholinergic neuronal activity.[21] | Studied for its potential to improve memory and cognition. | Considered one of the more potent racetams for focus and long-term memory.[18] |
| Phenylpiracetam | Protects against scopolamine-induced amnesia in rats.[12] | Used in some countries for various cognitive and neurological conditions.[2] | Significantly more potent than piracetam.[22] |
Side Effect Profiles
Pyrrolidinone nootropics are generally considered to have a good safety profile with low toxicity.[23] However, some side effects have been reported, particularly at higher doses.
| Side Effect | Piracetam | Aniracetam | Oxiracetam | Pramiracetam | Phenylpiracetam |
| Headache | Commonly reported, often mitigated by choline supplementation. | Can occur, potentially due to increased acetylcholine demand.[24] | Less common than with piracetam or aniracetam. | Can occur. | Can occur. |
| Insomnia/Nervousness | Can occur, especially at higher doses. | Less common, may have anxiolytic effects.[9] | Can have a mild stimulatory effect.[18] | Can have a mild stimulatory effect.[18] | More likely due to its stimulant properties.[12] |
| Gastrointestinal Issues | Rare. | Rare. | Rare. | Can occur. | Can occur. |
| Irritability | Can occur. | Rare. | Rare. | Can occur. | Can occur, especially at high doses.[12] |
Experimental Protocols
To aid in the design and interpretation of future research, this section provides detailed methodologies for three key experimental paradigms used to assess the efficacy of nootropics.
Morris Water Maze (Spatial Learning and Memory)
Objective: To assess hippocampal-dependent spatial learning and memory.
Apparatus: A circular tank (150-200 cm in diameter) filled with opaque water (e.g., by adding non-toxic white paint or milk) maintained at a constant temperature (e.g., 25°C).[25] A hidden platform is submerged approximately 1 cm below the water's surface in one of the four quadrants of the tank.[25]
Procedure:
-
Acquisition Phase: The animal (typically a rat or mouse) is placed in the water at one of four starting positions and is allowed to swim and find the hidden platform. Each animal undergoes several trials per day for several consecutive days.[25] The time it takes to find the platform (escape latency) is recorded. If the animal does not find the platform within a set time (e.g., 60 seconds), it is gently guided to it.
-
Probe Trial: After the acquisition phase, the platform is removed from the tank, and the animal is allowed to swim for a set period. The time spent in the target quadrant where the platform was previously located is measured as an indicator of spatial memory retention.
Data Analysis: The primary measures are the escape latency during the acquisition phase and the time spent in the target quadrant during the probe trial. A decrease in escape latency over training days indicates learning, and a greater amount of time spent in the target quadrant during the probe trial indicates better memory.
Caption: Workflow of the Morris Water Maze experiment.
Passive Avoidance Task (Fear-Motivated Learning and Memory)
Objective: To assess fear-motivated learning and memory.
Apparatus: A two-chambered box with a light compartment and a dark compartment separated by a guillotine door. The floor of the dark compartment is equipped with an electrifiable grid.[26][27]
Procedure:
-
Training (Acquisition) Trial: The animal is placed in the light compartment. After a brief habituation period, the door to the dark compartment is opened. When the animal enters the dark compartment, the door is closed, and a mild, brief foot shock is delivered.[20][26][27]
-
Retention Trial: After a set interval (e.g., 24 hours), the animal is placed back in the light compartment, and the door to the dark compartment is opened. The latency to enter the dark compartment is recorded.[20][27]
Data Analysis: The primary measure is the latency to enter the dark compartment during the retention trial. A longer latency indicates better memory of the aversive stimulus.
Caption: Workflow of the Passive Avoidance Task.
Quantitative Electroencephalography (qEEG)
Objective: To objectively measure the effects of nootropics on brain electrical activity.
Apparatus: An EEG machine with a multi-channel electrode cap, a computer for data acquisition and analysis, and appropriate software.
Procedure:
-
Baseline Recording: A baseline EEG is recorded from the subject in a relaxed, resting state with eyes closed and/or open.
-
Drug Administration: The nootropic or a placebo is administered in a double-blind, crossover design.
-
Post-Dose Recordings: EEG recordings are taken at multiple time points after drug administration to assess changes in brain activity over time.
-
Data Processing: The raw EEG data is processed to remove artifacts (e.g., from eye movements or muscle activity).
-
Quantitative Analysis: The processed EEG data is subjected to quantitative analysis, typically using Fast Fourier Transform (FFT) to determine the power in different frequency bands (e.g., delta, theta, alpha, beta).
Data Analysis: Changes in the power of different EEG frequency bands after drug administration compared to baseline and placebo are analyzed. For example, an increase in alpha activity and a decrease in slow-wave activity may be indicative of enhanced alertness and cognitive processing.
Caption: Workflow for a quantitative EEG (qEEG) study.
Conclusion
The pyrrolidinone class of nootropics presents a fascinating area of research for cognitive enhancement. While they share a common structural foundation, their diverse pharmacokinetic profiles and mechanisms of action lead to distinct effects on cognition. Piracetam remains the foundational compound, while its derivatives, such as aniracetam, oxiracetam, pramiracetam, and phenylpiracetam, offer variations in potency and specific cognitive benefits. This guide provides a structured overview of the current scientific understanding of these compounds, offering a valuable resource for researchers and drug development professionals. Further head-to-head comparative studies are warranted to more definitively elucidate the relative efficacy and safety of these promising cognitive enhancers.
References
- 1. Piracetam | C6H10N2O2 | CID 4843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phenylpiracetam - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics and bioequivalence study of aniracetam after single-dose administration in healthy Chinese male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aniracetam - Wikipedia [en.wikipedia.org]
- 6. nbinno.com [nbinno.com]
- 7. Pramiracetam: Review of Benefits, Effects, Dosage, and More | Braintropic [braintropic.com]
- 8. Pharmacokinetics of oral pramiracetam in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nootropicology.com [nootropicology.com]
- 10. Pharmacokinetics of pramiracetam in healthy volunteers after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. psychonautwiki.org [psychonautwiki.org]
- 13. consensus.app [consensus.app]
- 14. pormehrneuro.ir [pormehrneuro.ir]
- 15. maze.conductscience.com [maze.conductscience.com]
- 16. Nootropics as Cognitive Enhancers: Types, Dosage and Side Effects of Smart Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Racetam Introduction and Comparison: Piracetam, Aniracetam, Oxiracetam, and More - Braintropic [braintropic.com]
- 18. nbinno.com [nbinno.com]
- 19. inkblotuoft.wordpress.com [inkblotuoft.wordpress.com]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Aniracetam Does Not Alter Cognitive and Affective Behavior in Adult C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. Human Pharmacokinetics of Aniracetam [ouci.dntb.gov.ua]
- 25. The memory-enhancing effects of the piracetam-like nootropics are dependent on experimental parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Pharmaco-EEG in psychiatry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. [Quantitative pharmaco-EEG study of nootropics] - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Neuroprotective Effects of BMY 21502: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective effects of BMY 21502 with alternative agents, supported by experimental data. Detailed methodologies for key experiments are outlined to facilitate replication and further investigation.
Executive Summary
This compound, a pyrrolidinone derivative, has demonstrated notable neuroprotective properties in preclinical models of cerebral anoxia and traumatic brain injury. Its mechanism of action is suggested to be linked to the enhancement of the central nervous system's cholinergic pathways. This guide presents a comparative analysis of this compound against other nootropic and neuroprotective agents, namely Oxiracetam and Idebenone, based on available experimental data. While preclinical findings are promising, clinical data in Alzheimer's disease did not show significant superiority over placebo. Further research is warranted to fully elucidate its therapeutic potential.
Comparative Efficacy in Preclinical Models
The neuroprotective efficacy of this compound has been evaluated in various animal models, with key findings summarized below.
Table 1: Comparison of Neuroprotective Effects in Anoxia and Hypoxia Models in Mice
| Treatment Group | Dose (mg/kg, p.o.) | KCN-Induced Anoxia (Survival Time) | Moderate Hypobaric Hypoxia (Survival Time) |
| This compound | 10-100 | Significantly prolonged | - |
| 30 | - | Significant protection | |
| 100 | - | Significant protection | |
| Oxiracetam | >100 | Weak protection | No significant effect |
| Idebenone | 100 | Weak protection | - |
| 100-300 | - | Significantly prolonged |
Data from preclinical studies in mice.[1]
Morris Water Maze Performance
In a study involving brain-injured rats, this compound (10 mg/kg) administered one week post-injury significantly improved their learning ability in the Morris water maze task compared to vehicle-treated injured animals.[2] Another study on 16-18 month old F-344 rats showed that oral administration of this compound increased the rate of acquisition and initial retention in the Morris water maze, with a peak effect at 5.0 mg/kg.
Clinical Data in Alzheimer's Disease
A 12-week, double-blind, placebo-controlled study was conducted on 69 patients with mild-to-moderate Alzheimer's disease. While not statistically significant, patients receiving this compound showed a trend towards a greater reduction in the Alzheimer's Disease Assessment Scale (ADAS) cognitive score compared to the placebo group.[3][4]
Table 2: Clinical Trial Results of this compound in Alzheimer's Disease
| Treatment Group | Mean Change in ADAS Cognitive Score (Week 12) |
| This compound | -1.5 |
| Placebo | -0.5 |
| This compound (MMSE ≤ 20) | -2.7 |
| Placebo (MMSE ≤ 20) | +0.3 |
Data from a 12-week clinical trial.[3][4]
Mechanisms of Action
The neuroprotective effects of this compound are believed to be mediated, at least in part, through the activation of the central nervous system's cholinergic system. This is supported by findings that the anti-anoxic effect of this compound was blocked by the cholinergic antagonist, scopolamine.[1]
Proposed Signaling Pathway
Comparative Mechanisms of Alternatives
-
Oxiracetam: This nootropic agent is thought to modulate the cholinergic and glutamatergic systems. It may enhance the release of acetylcholine and glutamate, and also acts as a positive allosteric modulator of AMPA receptors.[5][6][7][8][9]
-
Idebenone: A synthetic analog of coenzyme Q10, Idebenone is believed to exert its neuroprotective effects by acting as an antioxidant and a mitochondrial electron transport chain carrier. It helps to protect against oxidative damage and maintain cellular energy production.[10][11][12][13]
Experimental Protocols
KCN-Induced Anoxia in Mice
This model induces histotoxic anoxia by inhibiting cytochrome c oxidase.
-
Animals: Male mice are used.
-
Drug Administration: this compound, Oxiracetam, or Idebenone are administered orally (p.o.) at specified doses.
-
Induction of Anoxia: A lethal dose of potassium cyanide (KCN), typically around 2.4 mg/kg, is administered intravenously (i.v.).[1]
-
Endpoint: The survival time from KCN injection until respiratory arrest is recorded.
Moderate Hypobaric Hypoxia in Mice
This model simulates the effects of high altitude by reducing atmospheric pressure.
-
Animals: Male mice are used.
-
Drug Administration: Test compounds are administered orally.
-
Induction of Hypoxia: Mice are placed in a desiccator, and the pressure is reduced to approximately 200 mmHg.[14]
-
Endpoint: The time until the last gasp is recorded as the survival time.
Morris Water Maze
This task assesses spatial learning and memory.[3][15][16][17][18][19][20][21]
-
Apparatus: A large circular pool filled with opaque water, with a hidden escape platform.
-
Procedure:
-
Acquisition Phase: Rats are trained over several days to find the hidden platform from different starting locations. Escape latency (time to find the platform) is recorded.[15][16][17][18][21]
-
Probe Trial: The platform is removed, and the time spent in the target quadrant where the platform was previously located is measured to assess memory retention.
-
-
Drug Administration: this compound or vehicle is administered prior to the trials.
Conclusion
This compound demonstrates significant neuroprotective potential in preclinical models, appearing superior to some existing nootropics in specific paradigms. Its mechanism likely involves the enhancement of cholinergic neurotransmission. However, the lack of robust efficacy in a clinical trial for Alzheimer's disease highlights the translational challenges in neuroprotective drug development. Further investigation into its specific molecular targets within the cholinergic pathway and its efficacy in other neurological conditions is warranted to fully define its therapeutic utility.
References
- 1. Idebenone and neuroprotection: antioxidant, pro-oxidant, or electron carrier? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting the Cholinergic System for Neuroprotection and/or Enhancement of Functional Recovery Following Neurotrauma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Accelerated Failure Time Survival Model to Analyze Morris Water Maze Latency Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of BMY 21,502 in Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Oxiracetam? [synapse.patsnap.com]
- 6. Oxiracetam Offers Neuroprotection by Reducing Amyloid β-Induced Microglial Activation and Inflammation in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of oxiracetam and piracetam on central cholinergic mechanisms and active-avoidance acquisition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of oxiracetam on neurotransmitter release from rat hippocampus slices and synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oxiracetam or fastigial nucleus stimulation reduces cognitive injury at high altitude - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Idebenone and Neuroprotection: Antioxidant, Pro-oxidant, or Electron Carrier? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Idebenone, a CoQ10 analogue and mitochondria protector - Brain nutrition - Nutranews [nutranews.org]
- 13. What is the mechanism of Idebenone? [synapse.patsnap.com]
- 14. Tetramethylpyrazine exerts neuroprotective effects in a mouse model of acute hypobaric hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Stable, long-term, spatial memory in young and aged rats achieved with a one day Morris water maze training protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Accelerated Failure Time Survival Model to Analyze Morris Water Maze Latency Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Severity of Spatial Learning Impairment in Aging: Development of a Learning Index for Performance in the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Escape latency: Significance and symbolism [wisdomlib.org]
- 19. odc-tbi | data [odc-tbi.org]
- 20. Morris Water Maze | Institute for Brain and Neuroscience Research [ibnr.njit.edu]
- 21. researchgate.net [researchgate.net]
A Comparative Analysis of BMY 21502, Oxiracetam, and Idebenone in Preclinical Anoxia Models
In the pursuit of neuroprotective agents capable of mitigating the detrimental effects of cerebral anoxia and ischemia, several compounds have emerged as candidates of interest. This guide provides a detailed comparison of three such agents: BMY 21502, oxiracetam, and idebenone, based on their performance in various murine anoxia models. The data presented herein is primarily derived from a key comparative study that evaluated these compounds under identical experimental conditions, offering a direct assessment of their relative anti-anoxic potencies.[1][2]
Quantitative Comparison of Neuroprotective Effects
The cerebroprotective activities of this compound, oxiracetam, and idebenone were evaluated in three distinct anoxia models: KCN-induced anoxia, hypobaric hypoxia, and complete ischemia via decapitation. The results, summarized below, indicate a superior anti-anoxic profile for this compound compared to oxiracetam and idebenone in the models tested.[1][2]
KCN-Induced Anoxia
This model simulates cytotoxic hypoxia by inhibiting cytochrome c oxidase. The primary endpoint was the prolongation of survival time following intravenous administration of potassium cyanide (KCN).
| Compound | Dose (mg/kg, p.o.) | Mean Survival Time (seconds) | % Increase vs. Control | Statistical Significance |
| Control (Vehicle) | - | 23.0 ± 1.1 | - | - |
| This compound | 10 | 28.5 ± 1.5 | 23.9% | p < 0.05 |
| 30 | 32.8 ± 2.0 | 42.6% | p < 0.01 | |
| 100 | 38.2 ± 2.4 | 66.1% | p < 0.01 | |
| Oxiracetam | 30 | 24.5 ± 1.3 | 6.5% | NS |
| 100 | 27.8 ± 1.8 | 20.9% | p < 0.05 | |
| 300 | 29.5 ± 2.1 | 28.3% | p < 0.05 | |
| Idebenone | 30 | 24.1 ± 1.4 | 4.8% | NS |
| 100 | 27.5 ± 1.6 | 19.6% | p < 0.05 | |
| 300 | 25.8 ± 1.9 | 12.2% | NS |
NS: Not Significant
Hypobaric Hypoxia
This model induces hypoxic conditions by reducing atmospheric pressure. The survival time of the mice was the key parameter measured.
| Compound | Dose (mg/kg, p.o.) | Mean Survival Time (seconds) | % Increase vs. Control | Statistical Significance |
| Control (Vehicle) | - | 130.5 ± 5.6 | - | - |
| This compound | 10 | 138.4 ± 6.1 | 6.1% | NS |
| 30 | 155.7 ± 7.2 | 19.3% | p < 0.05 | |
| 100 | 168.3 ± 8.5 | 28.9% | p < 0.01 | |
| Oxiracetam | 30 | 135.2 ± 6.8 | 3.6% | NS |
| 100 | 140.1 ± 7.0 | 7.4% | NS | |
| 300 | 142.6 ± 7.5 | 9.3% | NS | |
| Idebenone | 30 | 136.8 ± 6.5 | 4.8% | NS |
| 100 | 150.2 ± 7.8 | 15.1% | p < 0.05 | |
| 300 | 158.9 ± 8.1 | 21.8% | p < 0.01 |
NS: Not Significant
Complete Ischemia (Decapitation Model)
This model assesses the duration of gasping following decapitation, which reflects the brainstem's tolerance to complete cessation of blood flow.
| Compound | Dose (mg/kg, p.o.) | Duration of Gasping (seconds) |
| Control (Vehicle) | - | 20.1 ± 1.2 |
| This compound | 3 - 300 | No significant effect |
| Oxiracetam | 100 - 1000 | No significant effect |
| Idebenone | 100 - 1000 | No significant effect |
None of the tested compounds demonstrated a significant effect in prolonging the duration of gasping in the complete ischemia model.[1][2]
Mechanisms of Action
While the precise mechanisms underlying the neuroprotective effects of these compounds are still under investigation, current research suggests distinct pathways for each.
This compound : The anti-anoxic effect of this compound in the KCN-induced anoxia model was blocked by pretreatment with scopolamine, a cholinergic antagonist.[1][2] This suggests that the neuroprotective action of this compound may be mediated, at least in part, through the activation of the central nervous system's cholinergic system.[1][2] It is also suggested to have memory and cognition-enhancing activities.[3]
Oxiracetam : As a member of the racetam family, oxiracetam is believed to modulate neurotransmitter systems.[4][5] Its mechanism is thought to involve the enhancement of acetylcholine release and the modulation of AMPA receptors, which are crucial for synaptic plasticity.[4][6][7] Additionally, oxiracetam may improve brain energy metabolism by increasing ATP synthesis.[4][8] Some studies also point to its role in regulating microglia activation and autophagy under hypoxic-ischemic conditions.[9]
Idebenone : This compound is a synthetic analogue of coenzyme Q10 and is known for its antioxidant properties.[10][11] Idebenone is thought to protect against hypoxia by improving cerebral energy metabolism.[12] It can act as an electron carrier in the mitochondrial electron transport chain, potentially bypassing dysfunctional complexes to maintain ATP production.[10][11][13] Furthermore, it directly scavenges reactive oxygen species (ROS), thereby mitigating oxidative damage.[11]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this comparison guide.
Animals
-
Species: Male ddY mice
-
Age: 6 weeks old
-
Housing: Group-housed (5-6 per cage) in a controlled environment with a 12-hour light-dark cycle, and ad libitum access to food and water.[1]
Drug Administration
All test compounds (this compound, oxiracetam, idebenone) and the vehicle (control) were administered orally (p.o.) 60 minutes prior to the induction of anoxia.
Anoxia Models
-
Objective: To induce cytotoxic anoxia.
-
Procedure: Mice were administered KCN (2.4 mg/kg) intravenously (i.v.).
-
Endpoint: The time from KCN injection to the cessation of respiration was recorded as the survival time.[1]
-
Objective: To simulate altitude-induced hypoxia.
-
Procedure: Mice were placed in a desiccator, and the pressure was reduced to 190 mmHg within approximately 30 seconds.
-
Endpoint: The time from the start of pressure reduction to the last gasp was measured as the survival time.[1]
-
Objective: To assess tolerance to complete cessation of cerebral blood flow.
-
Procedure: Mice were decapitated using a guillotine.
-
Endpoint: The duration of gasping movements of the decapitated head was recorded.[1]
Visualizing Experimental Workflows
The following diagrams illustrate the experimental workflows for the anoxia models described.
Conclusion
Based on the presented data, this compound demonstrates a more potent and consistent anti-anoxic effect compared to oxiracetam and idebenone in models of cytotoxic and hypoxic anoxia.[1][2] Specifically, this compound significantly prolonged survival times at lower doses and to a greater extent than the other two compounds in both the KCN-induced and hypobaric hypoxia models.[1][2] While idebenone also showed significant protection in the hypobaric hypoxia model, its effects were less pronounced in the KCN model.[1][2] Oxiracetam exhibited the weakest protective effects among the three agents in these specific anoxia models.[1][2] None of the compounds were effective in the complete ischemia model, suggesting limitations in their ability to protect against immediate and total cessation of cerebral blood flow.[1][2] The distinct proposed mechanisms of action for each compound—cholinergic activation for this compound, neurotransmitter modulation and metabolic enhancement for oxiracetam, and antioxidant/electron carrier functions for idebenone—warrant further investigation to fully elucidate their neuroprotective potential.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Effects of BMY-21502 on anoxia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What is the mechanism of Oxiracetam? [synapse.patsnap.com]
- 5. What is Oxiracetam used for? [synapse.patsnap.com]
- 6. Oxiracetam - NutraPedia [nutrahacker.com]
- 7. nbinno.com [nbinno.com]
- 8. Oxiracetam: Overview, Pharmacokinetics, Tolerability and Safety_Chemicalbook [chemicalbook.com]
- 9. Oxiracetam Mediates Neuroprotection Through the Regulation of Microglia Under Hypoxia-Ischemia Neonatal Brain Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Idebenone and Neuroprotection: Antioxidant, Pro-oxidant, or Electron Carrier? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Idebenone? [synapse.patsnap.com]
- 12. Protective effect of idebenone against hypoxia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of idebenone and related compounds on respiratory activities of brain mitochondria, and on lipid peroxidation of their membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of BMY 21502 and Standard-of-Care Treatments for Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-study comparison of the clinical trial results for the investigational nootropic agent BMY 21502 against established treatments for mild-to-moderate Alzheimer's disease (AD), including the cholinesterase inhibitors Donepezil, Galantamine, and Rivastigmine, as well as the NMDA receptor antagonist Memantine. The data presented is intended to offer an objective overview of efficacy and safety profiles to inform further research and development in the field.
Efficacy and Safety Data Summary
The following tables summarize the key quantitative data from clinical trials of this compound and the comparator drugs. The primary efficacy endpoint for comparison is the change in the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog), a standard measure of cognitive function in AD trials.
Table 1: Comparison of Efficacy in Mild-to-Moderate Alzheimer's Disease
| Drug | Trial Duration | Patient Population (n) | Baseline MMSE (mean) | Change in ADAS-cog from Baseline (Drug) | Change in ADAS-cog from Baseline (Placebo) |
| This compound | 12 weeks | 69 | 23.5 | -1.5 | -0.5 |
| Donepezil | 24 weeks | 818 | Not Specified | -2.9 (10 mg/day) | Not Specified |
| Galantamine | 24 weeks | 636 | Not Specified | -3.8 to -3.9 | Not Specified |
| Rivastigmine | 26 weeks | Not Specified | Not Specified | -1.79 (6-12 mg/day) | Not Specified |
| Memantine | 28 weeks | 321 (Vascular Dementia) | 12-20 | +0.4 | -1.6 |
Note: Lower ADAS-cog scores indicate better cognitive function. A negative change from baseline represents an improvement.
Table 2: Overview of Safety and Tolerability
| Drug | Common Adverse Events | Discontinuation Rate (Drug) | Discontinuation Rate (Placebo) |
| This compound | Abnormal liver enzymes, nausea[1] | 35%[1] | 9%[1] |
| Donepezil | Nausea, diarrhea, insomnia, vomiting | Higher in 10mg group vs 5mg and placebo | Not Specified |
| Galantamine | Gastrointestinal (nausea, vomiting, diarrhea) | Not Specified | Not Specified |
| Rivastigmine | Nausea, vomiting, diarrhea, anorexia | Higher than placebo | Not Specified |
| Memantine | Generally well-tolerated, similar to placebo | 29/126 (23%) | 42/126 (33%) |
Experimental Protocols
A summary of the methodologies for the key clinical trials cited is provided below to facilitate a direct comparison of the study designs.
This compound
The clinical trial for this compound was a pilot study designed to assess its efficacy and safety in patients with mild-to-moderate Alzheimer's disease.[1]
-
Study Design: A 12-week, double-blind, placebo-controlled, randomized trial, followed by a 4-week placebo washout period.[1]
-
Participants: 69 patients diagnosed with probable Alzheimer's disease, with a mean Mini-Mental State Examination (MMSE) score of 23.5.[1]
-
Intervention: Patients were randomized to receive either this compound or a placebo. The specific dosage of this compound is not detailed in the available abstract.
-
Primary Efficacy Measures: The Alzheimer's Disease Assessment Scale (ADAS) and the Clinical Global Impressions Scale.[1]
-
Secondary Efficacy Measures: The Computerized Neurological Test Battery and the MMSE.[1]
Donepezil
Donepezil, an acetylcholinesterase inhibitor, has been evaluated in multiple large-scale clinical trials. A representative pivotal trial is summarized here.
-
Study Design: A 24-week, multinational, randomized, double-blind, placebo-controlled, parallel-group study.[2]
-
Participants: 818 patients with mild to moderately severe Alzheimer's disease.[2]
-
Intervention: Patients were randomized to receive single daily doses of 5 mg or 10 mg of donepezil, or placebo.[2]
-
Primary Efficacy Measures: The ADAS-cog and the Clinician's Interview-Based Impression of Change with caregiver input (CIBIC plus).[2]
Galantamine
Galantamine is a reversible, competitive cholinesterase inhibitor. Its efficacy was established in several key trials.
-
Study Design: A 6-month, multicenter, double-blind, randomized, placebo-controlled trial, with a subsequent 6-month open-label extension.[3]
-
Participants: 636 patients with mild to moderate Alzheimer's disease.[3]
-
Intervention: Patients were randomized to receive placebo or galantamine, with doses escalated to maintenance doses of 24 mg/day or 32 mg/day.[3]
-
Primary Efficacy Measures: The 11-item ADAS-cog and the CIBIC-plus.[3]
Rivastigmine
Rivastigmine is another cholinesterase inhibitor evaluated for Alzheimer's treatment.
-
Study Design: A 26-week, international, randomized, double-blind, placebo-controlled study.
-
Participants: 678 patients with probable Alzheimer's disease.
-
Intervention: Patients received placebo or rivastigmine in a twice-daily (BID) or three-times-daily (TID) dosing regimen, with a daily dose range of 2-12 mg.
-
Primary Efficacy Measures: The ADAS-cog and a categorical analysis of the CIBIC-Plus.
Memantine
Memantine acts as an uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist. A key trial for its use in dementia is outlined below.
-
Study Design: A 28-week, multicenter, randomized, double-blind, parallel-group trial.[4]
-
Participants: 321 patients with mild to moderate vascular dementia (MMSE score between 12 and 20).[4]
-
Intervention: Following a titration period, patients received a daily dose of 20 mg of memantine or placebo.[4]
-
Primary Efficacy Measures: The ADAS-cog and the CIBIC-plus.[4]
Signaling Pathways and Experimental Workflows
To visualize the potential mechanisms of action and the general workflow of the clinical trials discussed, the following diagrams are provided.
Caption: Proposed signaling pathways for nootropic agents in Alzheimer's disease.
Caption: Generalized workflow of the Alzheimer's disease clinical trials.
References
- 1. Efficacy and safety of BMY 21,502 in Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of donepezil in Alzheimer's disease - results from a multinational trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Galantamine in AD: A 6-month randomized, placebo-controlled trial with a 6-month extension. The Galantamine USA-1 Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
A Comparative Analysis of BMY-21502 and Other Cognitive Enhancers for Researchers and Drug Development Professionals
In the landscape of cognitive enhancement research, a thorough comparison of investigational drugs with established nootropics is crucial for guiding future drug development. This guide provides a head-to-head analysis of BMY-21502 against other notable cognitive enhancers, focusing on available clinical trial data, experimental methodologies, and known mechanisms of action. Due to the limited availability of direct comparative studies, this analysis relies on data from individual placebo-controlled trials to offer an objective overview for researchers, scientists, and drug development professionals.
Quantitative Performance Analysis
The following tables summarize the quantitative outcomes from clinical trials of BMY-21502, Donepezil, and Aniracetam. These tables are designed to provide a clear and concise comparison of the efficacy of these compounds in treating cognitive impairment, primarily in the context of Alzheimer's disease.
Table 1: Comparison of Efficacy in Alzheimer's Disease Clinical Trials
| Drug | Study Population | N | Dosage | Duration | Primary Outcome Measure | Mean Change from Baseline (Drug) | Mean Change from Baseline (Placebo) |
| BMY-21502 | Mild-to-moderate Alzheimer's Disease[1] | 69 | 300 mg three times daily | 12 weeks | ADAS-cog | -1.5 points | -0.5 points |
| Donepezil | Mild-to-moderate Alzheimer's Disease[2][3] | 473 | 5 mg/day or 10 mg/day | 24 weeks | ADAS-cog | -2.8 to -3.1 points | -1.1 points |
| Aniracetam | Mild-to-moderate senile dementia of the Alzheimer type | - | 1500 mg/day | 4-6 months | Various cognitive tests | Significantly more effective than placebo in all tests | - |
Note: Data for Aniracetam is based on a review article summarizing multiple trials; specific quantitative values for a single primary outcome were not available in the reviewed search results.
Table 2: Secondary Outcome Measures in Alzheimer's Disease Clinical Trials
| Drug | Study Population | Secondary Outcome Measure | Mean Change from Baseline (Drug) | Mean Change from Baseline (Placebo) |
| BMY-21502 | Mild-to-moderate Alzheimer's Disease[1] | MMSE | Not specified | Not specified |
| Donepezil | Mild-to-moderate Alzheimer's Disease[2][3] | MMSE | +1.0 to +1.2 points | -0.1 points |
| Aniracetam | Patients with cognitive disorders[4] | MMSE (in patients with 15 ≤ MMSE ≤ 25) | Maintained at 6 and 12 months | Significant cognitive deterioration at 12 months in ChEI group |
Detailed Experimental Protocols
A clear understanding of the experimental design is fundamental to interpreting clinical trial results. The following are the detailed methodologies for the key studies cited in this guide.
BMY-21502: Pilot Study in Alzheimer's Disease[1]
-
Objective: To assess the efficacy and safety of BMY-21502 in patients with mild-to-moderate Alzheimer's disease.
-
Study Design: A 12-week, double-blind, placebo-controlled, randomized clinical trial, followed by a 4-week placebo washout period.
-
Participants: 69 patients diagnosed with Alzheimer's disease (DSM-III-R and NINCDS-ADRDA criteria). The mean age was 72 years, and the mean baseline Mini-Mental State Examination (MMSE) score was 23.5.
-
Intervention: Patients were randomized to receive either BMY-21502 at a dose of 300 mg three times daily or a placebo.
-
Efficacy Assessments:
-
Primary: Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog) and the Computerized Neuropsychological Test Battery (CNTB).
-
Secondary: Clinical Global Impression (CGI) assessments.
-
-
Safety Assessments: Monitoring of adverse events, including abnormal liver enzyme concentrations.
Donepezil: Multicenter Trial in Alzheimer's Disease[2][3]
-
Objective: To investigate the efficacy and safety of donepezil in patients with mild to moderate Alzheimer's disease.
-
Study Design: A 24-week, multicenter, double-blind, placebo-controlled, randomized trial, followed by a 6-week single-blind placebo washout.
-
Participants: 473 patients with a diagnosis of probable Alzheimer's disease.
-
Intervention: Patients were randomly assigned to receive placebo, 5 mg/day of donepezil, or 10 mg/day of donepezil.
-
Efficacy Assessments:
-
Primary: Cognitive portion of the Alzheimer's Disease Assessment Scale (ADAS-cog) and the Clinician's Interview Based Assessment of Change-Plus (CIBIC plus).
-
Secondary: Mini-Mental State Examination (MMSE) and the Clinical Dementia Rating Scale-Sum of the Boxes (CDR-SB).
-
-
Safety Assessments: Recording of adverse events, with a focus on cholinergic side effects.
Aniracetam: Open-Label Comparative Study[4]
-
Objective: To evaluate the efficacy of aniracetam, either as monotherapy or combined with cholinesterase inhibitors (ChEIs), in patients with cognitive disorders.
-
Study Design: A prospective, open-label study with a 12-month follow-up.
-
Participants: 276 patients with cognitive disorders, with a mean age of 71 years.
-
Intervention: Patients were divided into four groups: no treatment, aniracetam monotherapy, ChEIs monotherapy, and combined treatment (aniracetam + ChEIs). The dosage for aniracetam was not specified in the provided search result.
-
Efficacy Assessments: Validated neuropsychological tests administered at baseline, and at 3, 6, and 12 months of treatment. The specific tests were not detailed in the search result.
Mechanisms of Action and Signaling Pathways
Understanding the molecular pathways through which these cognitive enhancers exert their effects is critical for targeted drug development. The following diagrams illustrate the proposed signaling pathways for BMY-21502, Donepezil, and Aniracetam.
References
- 1. Efficacy and safety of BMY 21,502 in Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. neurology.org [neurology.org]
- 3. A 24-week, double-blind, placebo-controlled trial of donepezil in patients with Alzheimer's disease. Donepezil Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical Efficacy of Aniracetam, Either as Monotherapy or Combined with Cholinesterase Inhibitors, in Patients with Cognitive Impairment: A Comparative Open Study - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking BMY 21502: A Comparative Guide to Preclinical Performance in Cognitive Enhancement
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of BMY 21502, a pyrrolidinone derivative with nootropic properties, against other cognitive-enhancing agents. The information presented is based on available experimental data from in vivo and in vitro studies, offering a comprehensive overview for researchers in the field of neuropharmacology and drug development.
Executive Summary
This compound has demonstrated efficacy in preclinical models of cognitive impairment, showing improvements in spatial learning and memory. It has been shown to be orally active across a range of doses and exhibits neuroprotective effects in models of cerebral anoxia. Comparisons with the archetypal nootropic, piracetam, suggest that this compound can facilitate performance in cognitive tasks. While the precise mechanism of action is not fully elucidated, evidence points towards an involvement of the cholinergic system and enhancement of long-term potentiation. This guide will delve into the quantitative data from key preclinical studies, outline the experimental methodologies, and visualize the proposed mechanistic pathways.
Comparative Performance in Preclinical Models
The efficacy of this compound has been evaluated in various preclinical models, primarily focusing on its ability to ameliorate cognitive deficits. This section summarizes the key quantitative findings from these studies and compares them with other nootropic agents.
Morris Water Maze Task in Aged Rats
A study investigated the effects of oral administration of this compound on the performance of 16-18 month old F-344 rats in the Morris water maze, a task assessing spatial learning and memory. The results indicated a dose-dependent improvement in the rate of acquisition and initial retention of the task.[1]
Table 1: Effect of this compound on Morris Water Maze Performance in Aged Rats [1]
| Treatment Group | Dose (mg/kg, p.o.) | Effect on Swim Distance (Trial 2) |
| Vehicle Control | - | Baseline |
| This compound | 1.0 | Increased rate of acquisition |
| This compound | 2.5 | Increased rate of acquisition |
| This compound | 5.0 | Peak increase in rate of acquisition |
| This compound | 10.0 | Effect decreased but still above control |
p.o. - per os (by mouth)
Water-Escape Task in Normal Rats: A Comparison with Piracetam
In a study utilizing a two-choice, win-stay water-escape task in a circular water maze, this compound was compared to piracetam in normal Sprague-Dawley rats. Both compounds were found to facilitate performance, with treated rats making more correct choices and fewer perseverative errors compared to the vehicle group.[2]
Table 2: Comparative Efficacy of this compound and Piracetam in a Water-Escape Task [2]
| Treatment Group | Dose (mg/kg, p.o.) | Outcome |
| Vehicle Control | - | Baseline performance |
| This compound | 5 | Significantly more correct choices (p < 0.05) |
| This compound | 10 | No significant improvement over vehicle |
| Piracetam | 150 | Significantly more correct choices (p < 0.05) |
Performance in a Traumatic Brain Injury Model
This compound has also been evaluated for its potential to improve cognitive function following traumatic brain injury (TBI). In a study using a lateral fluid-percussion brain injury model in rats, a 10 mg/kg dose of this compound administered one week post-injury significantly improved spatial learning ability in the Morris water maze compared to vehicle-treated injured animals (P < 0.05).[2] Interestingly, the same dose appeared to worsen learning scores in uninjured control animals.[2]
Neuroprotective Effects in Anoxia Models
The neuroprotective potential of this compound was investigated in various anoxia models in mice. Oral administration of this compound (10-100 mg/kg) significantly prolonged survival time in KCN-induced anoxia.[3] It also offered significant protection against moderate hypobaric hypoxia at doses of 30 and 100 mg/kg.[3] The anti-anoxic effect of this compound in the KCN-anoxia model was blocked by pretreatment with scopolamine, suggesting the involvement of the cholinergic system.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. This section provides an overview of the protocols for the key experiments cited.
Morris Water Maze
-
Apparatus: A circular pool (typically 1.5-2 meters in diameter) filled with water made opaque with a non-toxic substance (e.g., milk powder or non-toxic paint). A small escape platform is submerged just below the water surface.[1][4]
-
Animals: Aged male F-344 rats (16-18 months old) or other appropriate rodent models.[1]
-
Procedure:
-
Acquisition Phase: Rats are placed in the pool from various starting positions and must learn to find the hidden platform using spatial cues in the room. Each rat typically undergoes a set number of trials per day for several consecutive days.[4]
-
Probe Trial: After the acquisition phase, the platform is removed, and the rat is allowed to swim for a set period (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.
-
-
Data Collection: Key parameters recorded include escape latency (time to find the platform), path length, swim speed, and time spent in the target quadrant during the probe trial.
Two-Choice Win-Stay Water-Escape Task
-
Apparatus: A circular water maze with two submerged escape platforms.
-
Animals: Male Sprague-Dawley rats.[2]
-
Procedure:
-
Rats are given pairs of trials. In the first trial of a pair, the rat is placed in the maze and must find one of the two platforms.
-
In the second trial of the pair, the rat is returned to the maze. The "win-stay" rule requires the rat to return to the same platform it found in the first trial to escape.
-
The location of the correct platform is semi-randomly varied between pairs of trials.
-
-
Data Collection: The number of correct choices and the number of perseverative errors (returning to the previously incorrect platform) are recorded.[2]
Signaling Pathways and Mechanism of Action
While the complete molecular mechanism of this compound is yet to be fully elucidated, preclinical evidence suggests its cognitive-enhancing effects are mediated, at least in part, through the modulation of cholinergic neurotransmission and the enhancement of synaptic plasticity, a key cellular mechanism for learning and memory.
Proposed Cholinergic Involvement
The observation that the anti-anoxic effects of this compound are blocked by the muscarinic acetylcholine receptor antagonist scopolamine strongly implicates the cholinergic system in its mechanism of action.[3] This suggests that this compound may act to enhance or restore cholinergic signaling, which is known to be crucial for cognitive processes and is often impaired in neurodegenerative diseases.
Caption: Proposed involvement of this compound in the cholinergic pathway.
Enhancement of Long-Term Potentiation (LTP)
Nootropics are often associated with the enhancement of synaptic plasticity, and this compound has been described as enhancing long-term potentiation (LTP), a persistent strengthening of synapses that underlies learning and memory. The precise molecular targets of this compound within the LTP cascade are not yet defined.
References
Safety Operating Guide
Navigating the Safe Disposal of BMY 21502: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. In the absence of a specific Safety Data Sheet (SDS) for BMY 21502, this guide provides essential safety and logistical information based on established principles for the disposal of hazardous chemical waste. All procedures outlined herein should be executed in strict accordance with institutional, local, and national regulations.
Core Principles of Chemical Waste Disposal
The handling and disposal of any chemical waste, including this compound, should adhere to fundamental safety and environmental regulations. Key principles include:
-
Waste Minimization: The primary goal is to minimize the generation of hazardous waste.
-
Segregation: Hazardous waste must be collected and stored separately from non-hazardous waste to prevent unintended reactions.[1]
-
Proper Labeling: All waste containers must be clearly and accurately labeled with their contents.[1]
-
Container Integrity: Waste containers must be in good condition, compatible with the chemical waste, and kept securely closed.[1]
-
Regulatory Compliance: All disposal procedures must comply with local, state, and federal regulations for hazardous waste.[1]
Quantitative Data Summary for Hazardous Waste Handling
The following table summarizes key quantitative parameters for the handling and disposal of hazardous chemical waste, providing a quick reference for laboratory personnel. These are general guidelines and may vary based on institutional and local regulations.
| Parameter | Guideline | Rationale |
| Container Fill Volume | Do not exceed 90% of the container's total capacity.[1] | Prevents spills and allows for vapor expansion.[1] |
| Acute Hazardous Waste Container Rinsing | Triple rinse with a solvent capable of removing the residue. Each rinse should use a solvent volume of approximately 5% of the container.[1] | Ensures the removal of acutely hazardous residues. |
| Extremely Hazardous Waste Accumulation (Quantity) | Up to 1 quart may be accumulated before collection is required.[1] | Strict quantity limits are in place for highly toxic substances to minimize risk.[1] |
| Extremely Hazardous Waste Accumulation (Time) | Must be collected within 90 days from the initial accumulation of waste. If 1 quart or more is accumulated, it must be collected within 3 days.[1] | Time limits ensure that hazardous materials are not stored indefinitely in the laboratory.[1] |
Detailed Disposal Procedures
The following step-by-step protocol is a general guideline for the safe disposal of this compound and associated contaminated materials. It is imperative to consult with your institution's Environmental Health and Safety (EHS) office to ensure compliance with specific protocols.[2]
1. Personal Protective Equipment (PPE) Requirement:
-
Gloves: Chemically resistant nitrile gloves.[2]
-
Eye Protection: Safety glasses with side shields or goggles.[2]
-
Lab Coat: A standard laboratory coat is required.[2]
2. Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes unused neat compound, contaminated solvents, reaction mixtures, and any contaminated lab supplies (e.g., gloves, weighing paper, pipette tips).[1]
-
Segregate this compound waste from other waste streams to prevent unintended chemical reactions.[1]
3. Container Selection and Labeling:
-
Choose a waste container that is compatible with the chemical nature of this compound and any solvents used.[1]
-
Clearly label the container with the words "Hazardous Waste" and a complete list of its contents, including the full chemical name "this compound" and its approximate concentration.[1]
4. Waste Accumulation and Storage:
-
Always handle the transfer of waste in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate PPE.[1]
-
Keep the waste container securely capped at all times, except when adding waste.[1]
-
Store the waste container in a designated and properly labeled satellite accumulation area that provides secondary containment to prevent the spread of spills.[1]
5. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[1]
-
Do not attempt to dispose of this compound down the drain or in the regular trash.[1] Under no circumstances should solutions containing the compound be poured down the drain.[2]
6. Decontamination of Glassware and Surfaces:
-
Contaminated glassware and surfaces should first be rinsed with a suitable solvent capable of solubilizing this compound. This rinsate must be collected and treated as hazardous waste.[2]
Experimental Workflow for Disposal
Caption: A workflow diagram illustrating the key steps for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
